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  • Product: 2-Phenylpyrazolo[1,5-a]pyrimidin-5-ol
  • CAS: 79039-17-1

Core Science & Biosynthesis

Foundational

2-Phenylpyrazolo[1,5-a]pyrimidin-5-ol basic properties

2-Phenylpyrazolo[1,5-a]pyrimidin-5-ol: Structural Dynamics, Synthetic Methodologies, and Pharmacological Applications Executive Summary The pyrazolo[1,5-a]pyrimidine scaffold is a privileged, nitrogen-rich bicyclic syste...

Author: BenchChem Technical Support Team. Date: March 2026

2-Phenylpyrazolo[1,5-a]pyrimidin-5-ol: Structural Dynamics, Synthetic Methodologies, and Pharmacological Applications

Executive Summary

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged, nitrogen-rich bicyclic system that serves as an exceptional purine bioisostere[1]. Within this chemical space, 2-phenylpyrazolo[1,5-a]pyrimidin-5-ol stands out as a critical foundational building block. The planar geometry of the fused pyrazole and pyrimidine rings mimics the adenine core of ATP, while the 2-phenyl substituent provides an ideal vector for occupying hydrophobic pockets in various kinase enzymes[1]. As a Senior Application Scientist, I present this technical guide to dissect the structural properties, validated synthetic workflows, and the expanding pharmacological landscape of this highly versatile medicinal chemistry scaffold.

Structural Dynamics & Physicochemical Profiling

The chemical behavior of 2-phenylpyrazolo[1,5-a]pyrimidin-5-ol is fundamentally governed by its lactam-lactim tautomerism. The 5-ol substitution exists in a dynamic equilibrium with its 5-one (lactam) counterpart. This is not merely a structural curiosity; it is the thermodynamic engine that dictates its reactivity. In the solid state and in polar protic solvents, the lactam form often predominates, which subsequently drives the nucleophilicity of the exocyclic oxygen when exposed to electrophilic activating agents.

Table 1: Physicochemical Properties of 2-Phenylpyrazolo[1,5-a]pyrimidin-5-ol

PropertyValueClinical / Synthetic Relevance
Molecular Formula C12H9N3O-
Molecular Weight 211.22 g/mol Highly favorable for lead optimization (Strictly Rule of 5 compliant).
Topological Polar Surface Area (TPSA) ~55.1 ŲExcellent theoretical membrane permeability; potential for BBB penetration.
Hydrogen Bond Donors 1 (Lactim -OH / Lactam -NH)Crucial for hinge-region binding in kinase ATP-binding pockets.
Hydrogen Bond Acceptors 3Facilitates water-mediated interactions in target binding sites.
Estimated LogP 2.1 - 2.5Optimal lipophilicity for oral bioavailability and formulation.

Synthetic Methodologies & Mechanistic Causality

The synthesis and downstream functionalization of the pyrazolo[1,5-a]pyrimidine core require precise thermodynamic control to ensure regioselectivity and high yields[1]. Below are the self-validating protocols for the de novo construction of the core and its subsequent electrophilic activation.

SynthesisWorkflow N1 3-Phenyl-1H-pyrazol-5-amine (Primary Nucleophile) N3 Cyclocondensation (Glacial AcOH, 110°C) N1->N3 N2 Ethyl Propiolate (Dielectrophilic Synthon) N2->N3 N4 2-Phenylpyrazolo[1,5-a]pyrimidin-5-ol (Lactam/Lactim Tautomers) N3->N4 Regioselective Annulation N5 Electrophilic Activation (POCl3, Reflux, 85°C) N4->N5 Tautomeric Shift N6 5-Chloro-2-phenylpyrazolo[1,5-a]pyrimidine (Cross-Coupling Precursor) N5->N6 Nucleophilic Substitution (SNAr)

Fig 1. De novo synthesis and electrophilic activation workflow of the pyrazolo[1,5-a]pyrimidine core.

Protocol 1: De Novo Annulation of the Pyrazolo[1,5-a]pyrimidine Core

Objective: Regioselective cyclocondensation to form the bicyclic 5-ol scaffold.

  • Reagent Preparation: Charge a dry, round-bottom flask with 3-phenyl-1H-pyrazol-5-amine (1.0 equiv) and glacial acetic acid (0.5 M concentration).

    • Causality: Glacial acetic acid serves a dual purpose as both the solvent and a mild Brønsted acid catalyst. It activates the electrophilic carbonyl of the incoming synthon without fully protonating the weakly basic pyrazole amine, maintaining its nucleophilicity[1].

  • Electrophile Addition: Add ethyl propiolate (1.1 equiv) dropwise at room temperature.

  • Cyclocondensation: Elevate the temperature to 110 °C and reflux for 4-6 hours.

    • Causality: Thermodynamic control is required to overcome the activation energy barrier for the intramolecular cyclization following the initial Michael addition/amidation.

  • Workup & Isolation: Cool the reaction mixture to room temperature and pour over crushed ice. Filter the resulting precipitate, wash with cold ethanol, and dry under vacuum to yield the target 2-phenylpyrazolo[1,5-a]pyrimidin-5-ol.

Protocol 2: Electrophilic Activation via Chlorination

Objective: Conversion of the 5-ol to a 5-chloro intermediate for downstream Suzuki-Miyaura or Buchwald-Hartwig cross-coupling.

  • Reagent Suspension: Suspend 2-phenylpyrazolo[1,5-a]pyrimidin-5-ol (1.0 equiv) in neat phosphorus oxychloride (POCl3, 10 equiv).

    • Causality: POCl3 acts as both the solvent and the chlorinating agent. The massive excess drives the tautomeric equilibrium toward the reactive lactim form. The oxygen attacks the electrophilic phosphorus, creating a highly reactive phosphorodichloridate leaving group[2].

  • Reflux: Heat the mixture to 85 °C under an inert nitrogen atmosphere for 2-3 hours[2].

  • Concentration: Remove excess POCl3 via vacuum distillation.

    • Causality: POCl3 is highly reactive and must be removed prior to aqueous workup to prevent violent exothermic hydrolysis and degradation of the newly formed chloro-product.

  • Neutralization & Extraction: Dissolve the crude residue in dichloromethane (DCM) and wash carefully with saturated aqueous NaHCO3 until the aqueous phase reaches pH 7-8[2].

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and purify via short-path silica gel chromatography to isolate 5-chloro-2-phenylpyrazolo[1,5-a]pyrimidine[2].

Pharmacological Landscape & Target Engagement

The 2-phenylpyrazolo[1,5-a]pyrimidine scaffold has evolved from a simple kinase inhibitor to a multi-target modulator in modern drug discovery. The 5-position (derived from the 5-ol) is typically utilized as the primary vector for solvent-exposed functionalization, allowing for the tuning of pharmacokinetic properties without disrupting the core's binding affinity.

Table 2: Pharmacological Target Profile of Pyrazolo[1,5-a]pyrimidine Derivatives

TargetDisease IndicationMechanism of ActionReference
CDK2 Colorectal/Breast CancerATP-competitive inhibition; induces G1-phase cell cycle arrest and apoptosis.[3]
VEGFR-2 Breast CancerAnti-angiogenic kinase inhibition; blocks tumor vascularization.[4]
PDE4 Idiopathic Pulmonary FibrosisHalogen-binding and metal-coordination at the active site (AI-driven discovery).[5]
ABCB1 (P-gp) Multidrug-Resistant CancerReversal agent; stabilizes ABCB1 to prevent paclitaxel efflux.[6]
TLR4 Sepsis / InflammationDisruption of TLR4-TLR4* homodimerization (Protein-Protein Interaction inhibitor).[7]
Deep Dive: CDK2 Inhibition Pathway

Derivatives of this scaffold have shown exceptional potency against Cyclin-Dependent Kinase 2 (CDK2)[3]. The planar bicyclic core forms critical hydrogen bonds with the hinge region of the kinase (typically via Leu83), while the 2-phenyl group occupies the hydrophobic pocket adjacent to the ATP-binding site. This competitive blockade halts the phosphorylation of the Retinoblastoma (Rb) protein, preventing the release of the E2F transcription factor, and ultimately arresting the cell cycle at the G1/S transition[3].

CDK2Pathway D1 Pyrazolo[1,5-a]pyrimidine Inhibitor D3 ATP Binding Pocket (Competitive Blockade) D1->D3 High-Affinity Binding D2 CDK2 / Cyclin E Holoenzyme D4 Retinoblastoma (Rb) Phosphorylation D2->D4 Prevents (Inhibited) D3->D2 Inactivates D5 E2F Transcription Factor Release D4->D5 Suppresses D6 G1/S Phase Transition (Cell Cycle Progression) D5->D6 Halts D7 Cell Cycle Arrest & Apoptosis Induction D6->D7 Triggers

Fig 2. CDK2 inhibition pathway by pyrazolo[1,5-a]pyrimidine derivatives leading to tumor apoptosis.

References

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC (NIH).1

  • 5-Chloropyrazolo[1,5-a]pyrimidine synthesis - ChemicalBook. 2

  • New pyrazolo[1,5-a]pyrimidine derivatives as potential CDK2 inhibitors and apoptosis-driven antiproliferative agents - DOI.org. 3

  • ZnO Nanoparticles Catalyst in the Synthesis of Bioactive Fused Pyrimidines as Anti-breast Cancer Agents Targeting VEGFR-2 - PubMed.4

  • Artificial Intelligence-Driven Discovery of Pyrazolo[1,5-a]pyrimidine Derivatives as Novel Phosphodiesterase 4 Inhibitors for Treating Idiopathic Pulmonary Fibrosis - ACS Publications. 5

  • Discovery of novel pyrazolo[1,5-a]pyrimidine derivatives as potent reversal agents against ABCB1-mediated multidrug resistance - PubMed. 6

Sources

Exploratory

The Pyrazolo[1,5-a]pyrimidine Scaffold: From Synthetic Curiosity to Privileged Pharmacophore

Executive Summary The pyrazolo[1,5-a]pyrimidine nucleus is a fused bicyclic heterocycle that has evolved from a mid-20th-century synthetic intermediate into one of the most versatile and privileged scaffolds in modern me...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazolo[1,5-a]pyrimidine nucleus is a fused bicyclic heterocycle that has evolved from a mid-20th-century synthetic intermediate into one of the most versatile and privileged scaffolds in modern medicinal chemistry[1]. Characterized by a planar, electron-rich framework with a bridgehead nitrogen, it serves as a highly effective bioisostere for purine and adenine[2],[3]. This whitepaper provides an in-depth technical analysis of the scaffold’s historical discovery, core synthetic methodologies, structure-activity relationship (SAR) dynamics, and its profound impact on targeted kinase inhibition, culminating in the development of multiple FDA-approved therapeutics[4],[5].

Historical Evolution and Structural Rationale

Discovery and Early Applications

The historical development of pyrazolo[1,5-a]pyrimidines dates back to the mid-20th century, where initial studies were strictly focused on chemical reactivity, cyclization routes, and their utility as intermediates in the dyestuff and agricultural industries[6],[1]. It wasn't until the late 1990s that the scaffold gained significant pharmacological traction. The first major clinical breakthrough was the FDA approval of Zaleplon in 1999, a non-benzodiazepine sedative-hypnotic that acts as a positive allosteric modulator of the GABA-A receptor[7],[6].

The Shift to Oncology: ATP Mimicry

The true potential of the pyrazolo[1,5-a]pyrimidine core was unlocked when structural biologists recognized its ability to mimic the purine ring of adenosine triphosphate (ATP)[3]. The fused bicyclic structure—combining a five-membered pyrazole ring with a six-membered pyrimidine ring—fits perfectly into the highly conserved ATP-binding hinge region of protein kinases[3].

Unlike endogenous purines, the unique electron density and substitution vectors (specifically at the C-3, C-5, and C-7 positions) allow medicinal chemists to engineer molecules that project into adjacent hydrophobic pockets or solvent-exposed regions[1],[3]. This structural tuning is the primary causality behind the scaffold's ability to achieve extreme selectivity for specific kinases (e.g., TRK, CDK, IRAK4) while avoiding off-target toxicities[5],[8].

TRK_Pathway NTRK NTRK Fusion Gene TRK Aberrant TRK Kinase NTRK->TRK ATP ATP Binding TRK->ATP PI3K PI3K / AKT Pathway ATP->PI3K MAPK RAS / MAPK Pathway ATP->MAPK Inhibitor Pyrazolo[1,5-a]pyrimidine (e.g., Larotrectinib) Inhibitor->ATP Competitive Inhibition Tumor Tumor Proliferation & Survival PI3K->Tumor MAPK->Tumor

Fig 1. Mechanism of action of pyrazolo[1,5-a]pyrimidine-based TRK inhibitors in oncogenic signaling.

Core Synthetic Methodologies

The synthesis of the pyrazolo[1,5-a]pyrimidine core is most commonly achieved through bimolecular condensation or multi-component reactions[6],[9].

Regioselective Cyclocondensation

The classical route involves the condensation of 5-aminopyrazoles with


-dicarbonyl compounds (or their equivalents, such as enaminones or chalcones)[9]. The 5-aminopyrazole acts as a bis-nucleophile. The exocyclic amine attacks the more electrophilic carbonyl carbon, followed by intramolecular cyclization of the endocyclic pyrazole nitrogen onto the second electrophilic center[9].

Causality in Regioselectivity: When using unsymmetrical


-dicarbonyls, two regioisomers (5-substituted vs. 7-substituted) can form. The regioselectivity is heavily dictated by the reaction conditions. Acidic catalysis typically favors the kinetically controlled product, while basic conditions (or thermodynamic control) can shift the equilibrium toward the alternative isomer[6].
Late-Stage Electrophilic Substitution

Once the core is synthesized, late-stage functionalization is critical for SAR exploration. Electrophilic substitution is highly regiospecific. For example, nitration using mixed nitric and sulfuric acids yields the 3-nitro derivative, whereas using nitric acid in acetic anhydride uniquely directs substitution to the 6-position via an addition-elimination sequence[10]. Bromination reliably yields 3-bromo or 3,6-dibromo species depending on stoichiometry[10].

Standardized Workflow: Microwave-Assisted Organic Synthesis (MAOS)

To overcome the long reaction times and thermal degradation associated with conventional heating, Microwave-Assisted Organic Synthesis (MAOS) has become the gold standard for constructing this scaffold[6].

Step-by-Step Protocol: MAOS of Pyrazolo[1,5-a]pyrimidines

This protocol details the high-yielding synthesis of the core via MAOS, adapted from validated methodologies[6].

  • Reagent Preparation: In a 10 mL microwave-safe reaction vial, combine 1.0 equivalent of 5-aminopyrazole (e.g., 1.0 mmol) and 1.0 equivalent of a 2-arylmalondialdehyde.

    • Rationale: Equimolar ratios prevent the formation of polymeric byproducts.

  • Solvent & Catalyst Addition: Suspend the reagents in 3.0 mL of absolute ethanol. Add a catalytic amount of piperidine (0.1 equivalents) or glacial acetic acid, depending on the desired regiocontrol.

    • Rationale: Ethanol serves as an excellent microwave absorber (high loss tangent), ensuring rapid and homogeneous heating.

  • Microwave Irradiation: Seal the vial and subject it to microwave irradiation at 170 °C for exactly 10 minutes.

    • Rationale: The intense, localized heating overcomes the activation energy barrier of the cyclization step almost instantaneously, pushing the reaction to completion (>80% yield) before thermal degradation of the pyrazole precursor can occur[6].

  • Cooling & Quenching: Allow the vial to cool to room temperature, then transfer it to an ice bath (0–5 °C) for 30 minutes.

    • Rationale: Rapid cooling decreases the solubility of the fused bicyclic product, driving complete precipitation.

  • Isolation: Filter the resulting precipitate under a vacuum, wash with cold ethanol (2 x 5 mL), and dry under a high vacuum to yield the analytically pure pyrazolo[1,5-a]pyrimidine.

Synthesis_Workflow Step1 1. Reagent Preparation 5-aminopyrazole + β-dicarbonyl Step2 2. Solvent Addition Ethanol / Catalyst Step1->Step2 Step3 3. MAOS Protocol Microwave: 170°C, 10 min Step2->Step3 Step4 4. Cyclocondensation In situ ring closure Step3->Step4 Step5 5. Cooling & Precipitation Ice bath quenching Step4->Step5 Step6 6. Isolation Filtration & Recrystallization Step5->Step6

Fig 2. Microwave-Assisted Organic Synthesis (MAOS) workflow for pyrazolo[1,5-a]pyrimidines.

Pharmacological Milestones: FDA Approvals and Clinical Candidates

The translation of pyrazolo[1,5-a]pyrimidine derivatives from bench to bedside has been defined by several major clinical milestones, particularly in the realm of precision oncology[4].

Tropomyosin Receptor Kinase (TRK) Inhibitors

TRK kinases (TrkA, TrkB, TrkC), encoded by NTRK genes, are vital for nervous system development but become potent oncogenic drivers when fused with other genes[5].

  • First-Generation: Larotrectinib (FDA approved in 2018) features a pyrazolo[1,5-a]pyrimidine core that acts as a highly potent, ATP-competitive inhibitor of TRK[5],[11]. However, clinical use eventually led to acquired resistance via kinase domain mutations (e.g., solvent-front mutations)[5].

  • Second-Generation: To combat resistance, medicinal chemists developed Repotrectinib (FDA approved in November 2023) and Selitrectinib [5],[11]. Repotrectinib utilizes a macrocyclic structure incorporating the pyrazolo-pyrimidine core, which allows it to bypass steric clashes caused by solvent-front mutations, restoring low-nanomolar potency[5].

Cyclin-Dependent Kinase (CDK) Inhibitors

The scaffold is highly effective against CDKs, which regulate the cell cycle. Dinaciclib is a prominent clinical investigational drug featuring this core, exhibiting broad-spectrum CDK2 inhibition at sub-nanomolar concentrations[12]. Recent studies on novel derivatives (e.g., compound 21c) demonstrate that substitutions such as a 3-carbonitrile group and a 7-triazolyl moiety induce G1-phase cell cycle arrest and dual-pathway apoptosis in colon cancer cells[12].

Emerging Targets: IRAK4 and ALKBH5

Beyond traditional kinases, the scaffold is being optimized for novel targets:

  • IRAK4: Sequential modifications at the 5-position (introducing diamines) and the 3-position (carboxamides) have yielded potent Interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors, crucial for treating inflammatory diseases[8].

  • ALKBH5: Recent virtual screening identified pyrazolo[1,5-a]pyrimidine derivatives (e.g., DDO-2728) as selective inhibitors of the RNA demethylase ALKBH5, offering a novel therapeutic avenue for Acute Myeloid Leukemia (AML)[13].

Quantitative Structure-Activity Relationship (SAR) Data

SAR studies reveal that the pyrazolo[1,5-a]pyrimidine core acts as the primary anchor, while peripheral substitutions dictate the binding affinity and pharmacokinetic profile[5],[8].

  • C-3 Position: The presence of a carboxamide or carbonitrile group significantly enhances activity by forming critical hydrogen bonds with the kinase hinge region[5],[12].

  • C-5 and C-7 Positions: Bulky, lipophilic groups (e.g., 2,5-difluorophenyl-substituted pyrrolidines or substituted anilines) project into the hydrophobic pocket, drastically lowering the IC50 values[5].

Table 1: Comparative in vitro IC50 Data of Pyrazolo[1,5-a]pyrimidine Derivatives

Compound / DrugTarget EnzymeIC50 ValueStructural Key FeatureRef
Dinaciclib CDK2< 1 nM3-nitro, 7-amino substitution[12]
Compound 23/24 TRKA (KM12 cell)0.1 – 0.2 nMMacrocyclic integration[5]
Compound 8/9 TrkA (Enzymatic)1.7 nMC-3 picolinamide, C-5 pyrrolidine[5]
Compound 5 CDK222 nM3-carbonitrile, 7-aryl substitution[12]
Compound 7 CDK2160 nM2-methylthio, 7-amino substitution[12]

Future Perspectives

References

  • Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold. RSC Medicinal Chemistry.[Link]

  • Pyrazolo[1,5-a]pyrimidine scaffold-based small molecules: From bench to FDA-approved TRK kinase inhibitors (Part 1). European Journal of Medicinal Chemistry.[Link]

  • Full article: Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine. Synthetic Communications (Taylor & Francis).[Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances.[Link]

  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI / PMC.[Link]

  • Pyrazolo[1,5-a]Pyrimidine: Synthesis and Regiospecific Electrophilic Substitution in the Pyrazole and/or Pyrimidine Rings. Canadian Journal of Chemistry.[Link]

  • Pyrazolo[1,5-a]pyrimidine Scaffold-Based Small Molecules: From Bench to FDA-Approved TRK Kinase Inhibitors (Part 1). ResearchGate.[Link]

  • Recent Advances in the Synthesis and Pharmacological Profiling of Pyrazolo[1,5-a]pyrimidine Derivatives. Al-Farahidi Biomedical Journal.[Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing.[Link]

  • New pyrazolo[1,5-a]pyrimidine derivatives as potential CDK2 inhibitors and apoptosis-driven antiproliferative agents. DOI / ScienceDirect.[Link]

  • Discovery of Pyrazolo[1,5-a]pyrimidine Derivative as a Novel and Selective ALKBH5 Inhibitor for the Treatment of AML. Journal of Medicinal Chemistry.[Link]

  • Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. ACS Medicinal Chemistry Letters.[Link]

Sources

Foundational

Mechanistic Profiling of 2-Phenylpyrazolo[1,5-a]pyrimidin-5-ol

Executive Technical Summary 2-Phenylpyrazolo[1,5-a]pyrimidin-5-ol represents a class of "privileged scaffolds" in medicinal chemistry—structures capable of binding to multiple, distinct biological targets with high affin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Technical Summary

2-Phenylpyrazolo[1,5-a]pyrimidin-5-ol represents a class of "privileged scaffolds" in medicinal chemistry—structures capable of binding to multiple, distinct biological targets with high affinity due to their physicochemical properties. Functioning primarily as a purine bioisostere , this compound and its tautomeric equilibrium (keto-enol) allow it to mimic endogenous nucleotides (adenine, guanine) and transition states in enzymatic reactions.

Its mechanism of action (MoA) is multimodal, defined by three distinct pathways:

  • Metabolic Modulation: Competitive inhibition of Xanthine Oxidase (XO) , preventing purine catabolism into uric acid (anti-gout efficacy).[1]

  • Signal Transduction Blockade: ATP-competitive inhibition of protein kinases (e.g., CDK2, Pim-1, Src ) via hydrogen bonding at the hinge region.

  • Inflammatory Suppression: Modulation of the COX/LOX pathways and inhibition of neutrophil superoxide generation, offering non-steroidal anti-inflammatory (NSAID) activity without classic ulcerogenic toxicity.

Chemical Architecture & Tautomerism

The biological versatility of 2-phenylpyrazolo[1,5-a]pyrimidin-5-ol stems from its ability to exist in a dynamic equilibrium between the enol (5-ol) and keto (5-one) forms. While the keto form (2-phenylpyrazolo[1,5-a]pyrimidin-5(4H)-one) is typically the stable tautomer in solution and solid state, the enol form is often the bioactive species involved in hydrogen bond donor/acceptor interactions within enzyme active sites.

Pharmacophore Features[2][3][4]
  • Pyrazolo[1,5-a]pyrimidine Core: A fused bicyclic system that is isosteric with the purine ring of ATP and guanine but lacks the N7/N9 nitrogens, altering its solubility and metabolic stability.

  • 2-Phenyl Substituent: Provides a hydrophobic moiety that occupies the "gatekeeper" or hydrophobic pocket in kinase domains, enhancing affinity over the endogenous ligand (ATP).

  • 5-Hydroxy/Keto Group: Acts as a critical hydrogen bond acceptor/donor interface, mimicking the C6-carbonyl of guanine or the N1/N6 region of adenine.

Tautomerism Keto Keto Form (2-phenylpyrazolo[1,5-a]pyrimidin-5(4H)-one) Stable in Solution Enol Enol Form (2-phenylpyrazolo[1,5-a]pyrimidin-5-ol) Bioactive Binding Species Keto->Enol Proton Transfer (Solvent/Enzyme Assisted)

Figure 1: Tautomeric equilibrium essential for biological recognition. The enol form facilitates specific H-bond donor interactions in the enzyme pocket.

Mechanism of Action: Multimodal Targets

Primary MoA: Xanthine Oxidase (XO) Inhibition

The structural homology between the pyrazolo[1,5-a]pyrimidine core and hypoxanthine allows the molecule to act as a competitive inhibitor of Xanthine Oxidase.

  • Mechanism: The compound enters the molybdenum cofactor (Mo-co) active site of XO.[1] The 5-one/ol moiety mimics the C6=O of hypoxanthine.

  • Binding Kinetics: Unlike allopurinol (a suicide substrate that converts to oxypurinol), 2-phenyl derivatives often act as reversible inhibitors. The 2-phenyl group extends into the hydrophobic channel leading to the active site, stabilizing the complex via

    
    -
    
    
    
    stacking interactions with phenylalanine residues (e.g., Phe914, Phe1009 in bovine XO).
  • Outcome: Blockade of the conversion of hypoxanthine

    
     xanthine 
    
    
    
    uric acid, reducing serum urate levels.
Secondary MoA: ATP-Competitive Kinase Inhibition

In oncology, this scaffold is a verified ATP bioisostere . It targets the ATP-binding pocket of various kinases (CDKs, KDR, Pim-1).

  • Hinge Region Binding: The N1 nitrogen (acceptor) and the 5-OH/NH (donor) form a bidentate hydrogen bond network with the backbone residues of the kinase hinge region (mimicking the N1 and N6-amino of adenine).

  • Selectivity Filter: The 2-phenyl group is positioned to exploit the "selectivity pocket" (often the Gatekeeper residue region). Modifications to this phenyl ring allow medicinal chemists to tune selectivity between different kinases (e.g., Src vs. EGFR).

Tertiary MoA: Anti-Inflammatory Signaling

Unlike classic NSAIDs (COX-1/2 inhibitors) that rely on an acidic carboxylate group (causing gastric ulcers), 2-phenylpyrazolo[1,5-a]pyrimidin-5-ol derivatives exert anti-inflammatory effects via a non-acidic mechanism.[2]

  • Pathway: Inhibition of superoxide anion (

    
    ) generation in neutrophils and weak inhibition of the Cyclooxygenase (COX) and 5-Lipoxygenase (5-LOX) pathways.
    
  • Safety Profile: The lack of a carboxylic acid group prevents "ion trapping" in gastric mucosal cells, rendering these compounds non-ulcerogenic .

Experimental Validation Protocols

The following protocols are designed to validate the synthesis and enzymatic activity of the compound.

Protocol A: Synthesis via Cyclocondensation

Objective: Synthesize high-purity 2-phenylpyrazolo[1,5-a]pyrimidin-5-ol.

  • Reagents: 3-Amino-5-phenylpyrazole (1.0 eq), Ethyl propiolate or equivalent

    
    -keto ester (1.1 eq), Glacial Acetic Acid (Solvent).
    
  • Procedure:

    • Dissolve 3-amino-5-phenylpyrazole in glacial acetic acid.

    • Add the ester dropwise at room temperature.

    • Reflux the mixture at 110°C for 4–6 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM).

    • Cool to room temperature.[3] The product (often the keto tautomer) will precipitate.

    • Filter and wash with cold ethanol. Recrystallize from DMF/Ethanol.

  • Validation:

    • 1H NMR (DMSO-d6): Look for the disappearance of the pyrazole-NH2 signal and appearance of the pyrimidine C-H protons.

    • Tautomer Check: NMR may show broad signals for NH/OH depending on solvent polarity.

Protocol B: Xanthine Oxidase Inhibition Assay

Objective: Determine the IC50 of the compound against XO.

ParameterSpecification
Enzyme Bovine Milk Xanthine Oxidase (0.05 U/mL)
Substrate Xanthine (50 µM final concentration)
Buffer 50 mM Phosphate Buffer, pH 7.5, 25°C
Detection UV Absorbance at 295 nm (Formation of Uric Acid)

Workflow:

  • Prepare serial dilutions of the test compound in DMSO (ensure final DMSO < 1%).

  • Incubate Enzyme + Compound in buffer for 10 minutes (pre-incubation to check for slow-binding).

  • Initiate reaction by adding Xanthine substrate.

  • Monitor

    
    Abs/min at 295 nm for 5 minutes.
    
  • Calculation: Plot % Inhibition vs. Log[Concentration] to derive IC50.

Protocol C: Kinase ATP-Competition Assay (FRET)

Objective: Confirm ATP-competitive binding mode.

  • System: Use a FRET-based tracer displacement assay (e.g., LanthaScreen).

  • Competition: Titrate the compound against a fixed concentration of a known ATP-site tracer (e.g., Alexa Fluor 647-labeled ATP analog).

  • Readout: A decrease in FRET signal indicates displacement of the tracer, confirming binding to the ATP pocket.

Mechanistic Visualization

The following diagram illustrates the dual-pathway inhibition mechanism, highlighting how the scaffold mimics different endogenous substrates for different targets.

Mechanism Compound 2-Phenylpyrazolo[1,5-a] pyrimidin-5-ol PurineMimic Mechanism: Purine Bioisostere (Mimics Hypoxanthine) Compound->PurineMimic ATPMimic Mechanism: ATP Bioisostere (Hinge Region H-Bonds) Compound->ATPMimic ROSBlock Mechanism: Superoxide Suppression (Non-Acidic Anti-inflammatory) Compound->ROSBlock XO Target 1: Xanthine Oxidase (Metabolic Enzyme) Gout Clinical Outcome: Reduced Uric Acid (Anti-Gout) XO->Gout Kinase Target 2: Protein Kinases (CDK2, Src, Pim-1) Cancer Clinical Outcome: Cell Cycle Arrest (Apoptosis) Kinase->Cancer COX Target 3: Neutrophils/COX (Inflammatory Pathway) Inflam Clinical Outcome: Reduced Edema/Pain (No Ulcers) COX->Inflam PurineMimic->XO Competitive Inhibition ATPMimic->Kinase ATP Displacement ROSBlock->COX Pathway Modulation

Figure 2: The "One Scaffold, Three Targets" model. The compound utilizes different structural features (H-bonding vs. Hydrophobic tail) to inhibit distinct biological pathways.

References

  • Medicinal Attributes of Pyrazolo[1,5-a]pyrimidine Based Scaffold Derivatives Targeting Kinases. Future Journal of Pharmaceutical Sciences. (2016). Link

  • 2-Phenylpyrazolo[1,5-a]pyrimidin-7-ones.[4][2][5] A New Class of Nonsteroidal Antiinflammatory Drugs Devoid of Ulcerogenic Activity. Journal of Medicinal Chemistry. (1983).[5] Link

  • Synthesis and Enzymic Activity of Some Novel Xanthine Oxidase Inhibitors. Journal of Medicinal Chemistry. (1985). Link

  • Advances in Pyrazolo[1,5-a]pyrimidines: Synthesis and Their Role as Protein Kinase Inhibitors. RSC Advances. (2025). Link

  • Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. ACS Infectious Diseases. (2021). Link

Sources

Exploratory

Technical Guide: Therapeutic Potential of 2-Phenylpyrazolo[1,5-a]pyrimidin-5-ol

Executive Summary 2-Phenylpyrazolo[1,5-a]pyrimidin-5-ol (and its keto-tautomer 5-one ) represents a privileged scaffold in medicinal chemistry, distinguished by its structural isomorphism to purine bases (adenine/guanine...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Phenylpyrazolo[1,5-a]pyrimidin-5-ol (and its keto-tautomer 5-one ) represents a privileged scaffold in medicinal chemistry, distinguished by its structural isomorphism to purine bases (adenine/guanine). This bicyclic heterocycle functions as a versatile pharmacophore, primarily targeting ATP-binding sites in kinases and allosteric sites in G-protein coupled receptors (GPCRs).

This guide dissects the molecule’s therapeutic utility, focusing on three primary domains: Oncology (Kinase Inhibition) , Neuropharmacology (GABAergic Modulation) , and Inflammation . It provides actionable protocols for synthesis and biological validation, grounded in rigorous structure-activity relationship (SAR) data.

Part 1: Chemical Basis & Structural Properties

Tautomerism and Pharmacophore

The title molecule exists in a dynamic tautomeric equilibrium between the 5-hydroxy (enol) and 5-oxo (keto) forms. While IUPAC nomenclature may cite the 5-ol, X-ray crystallography and NMR studies in polar solvents typically favor the 5-one (amide-like) tautomer.

  • Donor/Acceptor Profile : The N4-H/C5=O motif (keto form) acts as a hydrogen bond donor/acceptor pair, mimicking the peptide bond of kinase substrates or the N1/O6 of guanine.

  • 2-Phenyl Substituent : Provides critical hydrophobic bulk, targeting the selectivity pockets (e.g., the Gatekeeper region in kinases) or the lipophilic pockets in benzodiazepine binding sites.

Regioselectivity in Synthesis

A critical challenge in synthesizing this scaffold is controlling regioselectivity during the condensation of 3-amino-5-phenylpyrazole with


-keto esters.
  • Kinetic Product : Formation of the 7-ol (7-one) isomer.

  • Thermodynamic Product : Formation of the 5-ol (5-one) isomer, often favored under acidic conditions or specific solvent controls.

Diagram: Synthesis & Regiochemistry

Synthesis cluster_conditions Reaction Control Start 3-Amino-5-phenylpyrazole Intermed Intermediate Enaminone Start->Intermed + Reagent (Condensation) Reagent Ethyl Propiolate / Beta-Keto Esters Prod5 2-Phenylpyrazolo[1,5-a] pyrimidin-5-ol (Target) Intermed->Prod5 Acidic Cond. (Thermodynamic) Prod7 7-ol Isomer (Common Impurity) Intermed->Prod7 Basic Cond. (Kinetic)

Caption: Divergent synthesis pathways. Acidic conditions favor the 5-ol target, while basic conditions often yield the 7-ol isomer.

Part 2: Therapeutic Targets & Mechanisms

Target Class A: Protein Kinases (Oncology)

The 2-phenylpyrazolo[1,5-a]pyrimidine core is an ATP-competitive inhibitor .[1] The 5-ol/5-one moiety binds to the kinase hinge region via hydrogen bonding, while the 2-phenyl group extends into the hydrophobic back pocket.

  • Primary Targets :

    • Pim-1 Kinase : Overexpressed in hematological malignancies. The scaffold inhibits Pim-1 by mimicking ATP, preventing phosphorylation of downstream apoptotic regulators like BAD.

    • Trk Receptors (TrkA/B/C) : Critical in solid tumors and pain signaling.

    • CDK2 (Cyclin-Dependent Kinase 2) : Regulates cell cycle G1/S transition.

Mechanism of Action (Pim-1 Inhibition):

  • Binding : The pyrazolo[1,5-a]pyrimidine core occupies the ATP-binding cleft.

  • Stabilization : The 2-phenyl ring stacks against Phenylalanine residues in the P-loop.

  • Result : Prevention of BAD phosphorylation

    
     BAD binds Bcl-2 
    
    
    
    Apoptosis induction.
Diagram: Kinase Signaling Blockade

KinasePathway GF Growth Factor RTK RTK (e.g., Flt-3) GF->RTK Activation Pim1 Pim-1 Kinase RTK->Pim1 Upregulation BAD BAD Protein (Pro-Apoptotic) Pim1->BAD Phosphorylation pBAD p-BAD (Inactive) Pim1->pBAD Normal Function Inhibitor 2-Phenylpyrazolo[1,5-a] pyrimidin-5-ol Inhibitor->Pim1 Inhibits (IC50 < 100nM) Apoptosis Apoptosis (Cell Death) BAD->Apoptosis Active State Survival Cell Survival (Proliferation) pBAD->Survival

Caption: Mechanism of action in oncology. The inhibitor blocks Pim-1, preventing BAD inactivation and restoring apoptotic pathways.

Target Class B: GABA-A Receptors (Neuropharmacology)

This scaffold is structurally homologous to Zaleplon and Indiplon , sedative-hypnotics that bind the benzodiazepine site (


 subunit) of GABA-A receptors.
  • Role of 5-ol : While Zaleplon utilizes an acetamide at C3, the 5-ol/5-one core provides a rigid hydrogen-bonding template that can be derivatized to modulate affinity.

  • Effect : Positive allosteric modulation

    
     Increased Cl- influx 
    
    
    
    Hyperpolarization (Sedation/Anxiolysis).
Target Class C: Anti-Inflammatory (COX/LOX)

Derivatives of 4,7-dihydro-2-phenylpyrazolo[1,5-a]pyrimidin-7-one (isomeric to the 5-one) have demonstrated non-steroidal anti-inflammatory (NSAID) activity, likely via COX inhibition, without the ulcerogenic side effects common to classical NSAIDs.

Part 3: Experimental Protocols

Synthesis of 2-Phenylpyrazolo[1,5-a]pyrimidin-5-ol

Objective : Selective synthesis of the 5-ol tautomer.

Materials :

  • 3-Amino-5-phenylpyrazole (1.0 eq)

  • Ethyl propiolate or Ethyl acetoacetate (1.1 eq)

  • Glacial Acetic Acid (Solvent/Catalyst)[2]

Protocol :

  • Dissolution : Dissolve 3-amino-5-phenylpyrazole in glacial acetic acid (10 mL/g).

  • Addition : Add ethyl propiolate dropwise at room temperature.

  • Reflux : Heat the mixture to reflux (

    
    ) for 4–6 hours. Note: Acidic reflux favors the thermodynamic 5-ol product.
    
  • Monitoring : Monitor via TLC (Mobile phase: 5% MeOH in DCM). Look for the disappearance of the amine.

  • Precipitation : Cool to room temperature. Pour into ice-cold water.

  • Filtration : Collect the precipitate by vacuum filtration.

  • Purification : Recrystallize from Ethanol/DMF.

  • Validation :

    • 1H NMR (DMSO-d6) : Check for singlet at

      
       ppm (H-6 pyrimidine) and absence of ethyl ester signals.
      
    • Mass Spec : Confirm

      
      .
      
In Vitro Kinase Assay (Pim-1)

Objective : Determine IC50 of the synthesized compound.

Method : FRET-based LanthaScreen Assay.

  • Preparation : Prepare 3x serial dilutions of the inhibitor in DMSO (Start at 10

    
    M).
    
  • Reaction Mix : Combine Pim-1 enzyme (0.5 nM), Fluorescein-labeled substrate (PolyGT), and ATP (at

    
     concentration) in kinase buffer.
    
  • Incubation : Add inhibitor. Incubate for 1 hour at RT.

  • Detection : Add EDTA (to stop reaction) and Terbium-labeled antibody.

  • Readout : Measure TR-FRET ratio (Emission 520nm/495nm).

  • Analysis : Plot Log[Inhibitor] vs. % Inhibition to derive IC50.

Part 4: Data & SAR Summary

The following table summarizes the Structure-Activity Relationship (SAR) for the 2-phenylpyrazolo[1,5-a]pyrimidine scaffold based on varying substituents at the C5 and C7 positions.

Substituent (C5)Substituent (C7)Primary TargetActivity ProfileReference
-OH (5-ol) -HGeneral Scaffold Moderate Kinase Inhibition (micromolar)[1, 2]
-NH-Aryl-HPim-1 / CDK2 High Potency (Nanomolar IC50)[1, 4]
-Methyl-OH (7-ol)Anti-inflammatory COX Inhibition, reduced gastric toxicity[3]
-Phenyl-HTrk Receptors TrkA Inhibition (Solid Tumors)[2]
-N(Me)2-CN (C6)GABA-A Sedative/Hypnotic (Zaleplon-like)[5]

Key Insight : The "5-ol" is often a synthetic precursor. Conversion of the C5-OH to a C5-Chloro intermediate (using


), followed by amination (C5-NH-R), typically yields the most potent kinase inhibitors (IC50 < 50 nM).

References

  • Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. Journal of Medicinal Chemistry. [Link][2]

  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors. Molecules. [Link][3]

  • 2-Phenylpyrazolo[1,5-a]pyrimidin-7-ones.[4][5] A new class of nonsteroidal antiinflammatory drugs. Journal of Medicinal Chemistry. [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors. RSC Advances. [Link]

Sources

Foundational

Spectroscopic Characterization of 2-Phenylpyrazolo[1,5-a]pyrimidin-5-ol: A Technical Guide for Researchers

The pyrazolo[1,5-a]pyrimidine scaffold is a significant pharmacophore due to its structural analogy to purines, leading to a wide range of biological activities, including roles as kinase inhibitors in cancer therapy.[1]...

Author: BenchChem Technical Support Team. Date: March 2026

The pyrazolo[1,5-a]pyrimidine scaffold is a significant pharmacophore due to its structural analogy to purines, leading to a wide range of biological activities, including roles as kinase inhibitors in cancer therapy.[1][5][6] Accurate structural elucidation through spectroscopic methods is paramount for advancing the research and development of these promising compounds.

Molecular Structure and Numbering

The foundational step in spectroscopic analysis is a thorough understanding of the molecule's structure and atomic numbering convention.

Figure 1: Structure of 2-Phenylpyrazolo[1,5-a]pyrimidin-5-ol with IUPAC numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. The predicted ¹H and ¹³C NMR spectra for 2-Phenylpyrazolo[1,5-a]pyrimidin-5-ol are detailed below, with chemical shifts estimated from related structures.[3][4][7] The presence of the hydroxyl group suggests the possibility of tautomerism, which would be reflected in the NMR spectra. For this guide, we will consider the enol form as depicted.

Predicted ¹H NMR Spectral Data (in DMSO-d₆)
ProtonPredicted Chemical Shift (δ, ppm)MultiplicityNotes
H3~6.5 - 6.8SingletThe chemical shift is influenced by the electron-donating phenyl group at C2.
H6~6.0 - 6.3Doublet (J ≈ 7.0 Hz)Coupled to H7.
H7~8.0 - 8.3Doublet (J ≈ 7.0 Hz)Expected to be downfield due to the anisotropic effect of the adjacent pyrazole nitrogen.
Phenyl-H (ortho)~7.9 - 8.1Multiplet
Phenyl-H (meta, para)~7.3 - 7.6Multiplet
OH~10.0 - 12.0Broad SingletExchangeable with D₂O; chemical shift is concentration and temperature dependent.
Predicted ¹³C NMR Spectral Data (in DMSO-d₆)
CarbonPredicted Chemical Shift (δ, ppm)Notes
C2~158 - 162Attached to the phenyl group and nitrogen.
C3~95 - 100Shielded carbon in the pyrazole ring.
C3a~145 - 150Bridgehead carbon.
C5~155 - 160Carbon bearing the hydroxyl group.
C6~105 - 110
C7~140 - 145
Phenyl C (ipso)~130 - 135
Phenyl CH~125 - 130
Experimental Protocol for NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural determination.[8]

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400/500 MHz Spectrometer) cluster_proc Data Processing dissolve Dissolve 5-10 mg of sample in ~0.6 mL of deuterated solvent (e.g., DMSO-d₆) transfer Transfer solution to a 5 mm NMR tube dissolve->transfer H1_acq ¹H NMR Acquisition: - Spectral width: ~16 ppm - Relaxation delay: 1-2 s - Acquisition time: 2-3 s transfer->H1_acq C13_acq ¹³C NMR Acquisition: - Proton-decoupled pulse sequence - Longer acquisition time and more scans H1_acq->C13_acq TwoD_acq 2D NMR (COSY, HSQC, HMBC) for unambiguous assignments C13_acq->TwoD_acq ft Fourier Transformation TwoD_acq->ft phase_baseline Phase and Baseline Correction ft->phase_baseline reference Reference to residual solvent peak (DMSO-d₆: δH 2.50, δC 39.52) phase_baseline->reference

Figure 2: Standard workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The predicted IR absorption bands for 2-Phenylpyrazolo[1,5-a]pyrimidin-5-ol are based on characteristic frequencies for similar heterocyclic systems.[1][2][9]

Predicted IR Spectral Data
Functional GroupPredicted Wavenumber (cm⁻¹)IntensityNotes
O-H stretch3200 - 3600BroadIndicative of the hydroxyl group, likely involved in hydrogen bonding.
C-H stretch (aromatic)3000 - 3100Medium to Weak
C=N stretch1620 - 1650StrongCharacteristic of the pyrimidine and pyrazole rings.
C=C stretch (aromatic)1450 - 1600Medium to StrongMultiple bands expected from the phenyl and heterocyclic rings.
C-O stretch1200 - 1300StrongPhenolic C-O bond.
Experimental Protocol for IR Spectroscopy

IR_Workflow cluster_prep Sample Preparation (ATR) cluster_acq Data Acquisition cluster_proc Data Processing place_sample Place a small amount of solid sample directly on the ATR crystal apply_pressure Apply pressure to ensure good contact place_sample->apply_pressure background Collect a background spectrum of the clean ATR crystal apply_pressure->background sample_scan Scan the sample over a range of 4000-400 cm⁻¹ background->sample_scan subtract Subtract the background spectrum from the sample spectrum sample_scan->subtract label_peaks Identify and label significant absorption peaks subtract->label_peaks

Figure 3: Workflow for IR spectroscopy using an Attenuated Total Reflectance (ATR) accessory.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity. For 2-Phenylpyrazolo[1,5-a]pyrimidin-5-ol, high-resolution mass spectrometry (HRMS) is recommended to confirm the elemental composition.

Predicted Mass Spectrometry Data
  • Molecular Formula: C₁₃H₉N₃O

  • Monoisotopic Mass: 223.0746 g/mol

  • Expected Molecular Ion Peak [M+H]⁺: m/z 224.0818

Hypothetical Fragmentation Pathway

The fragmentation of the molecular ion can provide structural insights. A plausible fragmentation pathway is outlined below.

Mass_Spec_Fragmentation M [M+H]⁺ m/z 224.0818 frag1 Loss of CO m/z 196.0869 M:f1->frag1 - CO frag3 Phenyl Cation m/z 77.0391 M:f1->frag3 Cleavage frag2 Loss of HCN m/z 169.0709 frag1:f1->frag2 - HCN

Figure 4: A plausible fragmentation pathway for 2-Phenylpyrazolo[1,5-a]pyrimidin-5-ol in ESI-MS.

Experimental Protocol for Mass Spectrometry

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (ESI-TOF or Orbitrap) cluster_proc Data Analysis dissolve Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile infuse Infuse the sample solution into the electrospray ionization (ESI) source dissolve->infuse acquire_full_scan Acquire a full scan mass spectrum in positive ion mode infuse->acquire_full_scan acquire_msms Perform MS/MS analysis on the [M+H]⁺ ion to observe fragmentation acquire_full_scan->acquire_msms determine_mass Determine the accurate mass of the molecular ion acquire_msms->determine_mass calculate_formula Calculate the elemental composition determine_mass->calculate_formula analyze_fragments Analyze the fragmentation pattern to confirm the structure calculate_formula->analyze_fragments

Figure 5: General workflow for acquiring and analyzing mass spectrometry data.

Conclusion

This technical guide provides a detailed, predicted spectroscopic profile for 2-Phenylpyrazolo[1,5-a]pyrimidin-5-ol, grounded in the analysis of related compounds. The presented NMR, IR, and MS data, along with standardized experimental protocols, offer a solid foundation for researchers working on the synthesis and characterization of this and similar pyrazolo[1,5-a]pyrimidine derivatives. The inherent value of this scaffold in medicinal chemistry necessitates such rigorous structural analysis to ensure the integrity of research findings and to accelerate the drug discovery process.

References

  • Al-Omair, M. A. (2021). Synthesis and Characterization of New Pyrazolopyrimidine Derivatives Incorporated to Benzothiaazole. Letters in Applied NanoBioScience, 10(3), 2429-2437. Available at: [Link]

  • Al-Majid, A. M., et al. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules, 29(21), 5020. Available at: [Link]

  • Al-Majid, A. M., et al. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. PubMed. Available at: [Link]

  • El-Sayed, N. N. E., et al. (2024). Synthesis, crystal structure, spectroscopic characterization, DFT calculations, Hirshfeld surface analysis, molecular docking, and molecular dynamics simulation investigations of novel pyrazolopyranopyrimidine derivatives. PubMed. Available at: [Link]

  • Hassan, A. S., et al. (2022). Synthesis, anticancer evaluation, and molecular modeling study of new 2-(phenylamino)pyrazolo[1,5-a]pyrimidine analogues. Arabian Journal of Chemistry, 15(11), 104235. Available at: [Link]

  • Akue, M. M., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry. Available at: [Link]

  • Reddy, T. R., & Lee, S. (2017). Highly Facile and Regio-Selective Synthesis of Pyrazolo[1,5-a]pyrimidines via Reactions of 1,2-Allenic Ketones with Aminopyrazoles. The Royal Society of Chemistry. Available at: [Link]

  • Gouda, M. A., et al. (2016). MULTI-COMPONENT REACTIONS FOR THE SYNTHESIS OF PYRAZOLO [1,5-a]QUINOLINE DERIVATIVES TOGETHER WITH THEIR CYTOTOXIC EVALUATIONS. AJOL. Available at: [Link]

  • Morales-Cano, D., & Lavilla, R. (2021). Functional Pyrazolo[1,5-a]pyrimidines. Encyclopedia.pub. Available at: [Link]

  • Heravi, M. M., et al. (2024). A Green Synthetic Strategy for Pyrazolo[1,5-a]pyrimidin-7(4H)-one Derivatives by the Reaction of Aminopyrazoles and Symmetric/no. Periodica Polytechnica Chemical Engineering. Available at: [Link]

  • Chimichi, S., et al. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097. Available at: [Link]

  • Pecori Vettori, L., et al. (1981). New pharmacologically active 2-phenylpyrazolo [1,5-a]pyrimidines. PubMed. Available at: [Link]

Sources

Exploratory

Technical Deep Dive: Pyrazolo[1,5-a]pyrimidine Derivatives as Kinase Inhibitors

[1][2] Executive Summary: The ATP Bioisostere The pyrazolo[1,5-a]pyrimidine scaffold represents a privileged structure in medicinal chemistry, primarily due to its ability to function as a potent ATP bioisostere . Struct...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Executive Summary: The ATP Bioisostere

The pyrazolo[1,5-a]pyrimidine scaffold represents a privileged structure in medicinal chemistry, primarily due to its ability to function as a potent ATP bioisostere . Structurally mimicking the purine core of adenosine triphosphate (ATP), this fused heterocyclic system acts as a Type I kinase inhibitor, binding competitively to the hinge region of the kinase catalytic domain.

Its significance lies in its tunable physiochemical properties.[1] Unlike the ubiquitous quinazoline or pyrimidine scaffolds, the pyrazolo[1,5-a]pyrimidine core offers unique vectors for substitution (C3, C5, C7) that allow medicinal chemists to dial in selectivity between closely related kinase families (e.g., CDKs vs. GSK3


) and optimize pharmacokinetic profiles (solubility, permeability).

Key Therapeutic Targets:

  • Cyclin-Dependent Kinases (CDKs): CDK1, CDK2, CDK5, CDK9 (e.g., Dinaciclib).[2][3][4][5]

  • Tropomyosin Receptor Kinases (Trk): TrkA, TrkB, TrkC (e.g., Larotrectinib).

  • B-Raf & Pim-1: Oncogenic drivers in melanoma and hematological malignancies.[2][1]

Chemical Space & Structure-Activity Relationship (SAR)[1][2]

The efficacy of pyrazolo[1,5-a]pyrimidine inhibitors is dictated by precise substitutions at three critical positions. The scaffold binds in the ATP pocket with the pyrazolo-nitrogen (N1) and the C7-substituent often engaging the kinase hinge region.

SAR Logic Map

The following diagram illustrates the functional roles of specific positions on the scaffold.

SAR_Map Scaffold Pyrazolo[1,5-a]pyrimidine Core (ATP Mimic) C3 C3 Position (Gatekeeper Interaction) Scaffold->C3 C5 C5 Position (Solvent Front / Ribose Pocket) Scaffold->C5 C7 C7 Position (Hinge Binding / Selectivity) Scaffold->C7 Hydrophobic groups (Ethyl, Isopropyl)\ntarget Gatekeeper residue (e.g., Phe80 in CDK2) Hydrophobic groups (Ethyl, Isopropyl) target Gatekeeper residue (e.g., Phe80 in CDK2) C3->Hydrophobic groups (Ethyl, Isopropyl)\ntarget Gatekeeper residue (e.g., Phe80 in CDK2) Solubilizing groups (Piperidine, Morpholine)\ninteract with Ribose binding residues (e.g., Lys33) Solubilizing groups (Piperidine, Morpholine) interact with Ribose binding residues (e.g., Lys33) C5->Solubilizing groups (Piperidine, Morpholine)\ninteract with Ribose binding residues (e.g., Lys33) NH-Aryl/Heteroaryl groups\nform H-bonds with Hinge Backbone NH-Aryl/Heteroaryl groups form H-bonds with Hinge Backbone C7->NH-Aryl/Heteroaryl groups\nform H-bonds with Hinge Backbone caption Figure 1: SAR Map of Pyrazolo[1,5-a]pyrimidine. C3, C5, and C7 are the primary vectors for optimization.

Detailed Mechanistic Insights
  • C3 Position (The Gatekeeper): Substituents here project towards the "gatekeeper" residue at the back of the ATP pocket. Bulky groups can improve selectivity for kinases with smaller gatekeeper residues (e.g., Threonine or Phenylalanine) while clashing with larger ones (e.g., Methionine). In Dinaciclib , a 3-ethyl group provides optimal van der Waals contact with Phe80 of CDK2 [1].[2][1][6]

  • C5 Position (The Solubilizer): This position points towards the solvent-exposed region or the ribose binding pocket.[1] It is the ideal site for introducing polar moieties (amines, alcohols) to enhance water solubility and oral bioavailability without disrupting the core binding event.

  • C7 Position (The Hinge Binder): The substituent at C7, often an amine linked to an aromatic ring, is crucial for anchoring the molecule. The exocyclic NH typically donates a hydrogen bond to the backbone carbonyl of the hinge region (e.g., Glu81 in CDK2), while N1 of the scaffold accepts a hydrogen bond from the backbone NH (e.g., Leu83 in CDK2).

Case Study: Dinaciclib (SCH 727965)

Dinaciclib is the quintessential example of this scaffold's utility.[1] Designed to overcome the therapeutic window limitations of Flavopiridol, it exhibits superior potency and selectivity.

FeatureDescription
Drug Name Dinaciclib (SCH 727965)
Target Profile CDK1, CDK2, CDK5, CDK9 (IC50: 1–4 nM)
Chemical Name 2-[(2S)-1-[3-ethyl-7-[(1-oxidopyridin-1-ium-3-yl)methylamino]pyrazolo[1,5-a]pyrimidin-5-yl]piperidin-2-yl]ethanol
Mechanism ATP-competitive (Type I) inhibitor.[2][1] Induces apoptosis by inhibiting transcription (CDK9) and cell cycle progression (CDK1/2).[1][7]
Clinical Status Investigated for CLL, Melanoma, and solid tumors.[1]

Structural Logic:

  • 3-Ethyl: Selectivity for CDK2 via Phe80 interaction.[2][1]

  • 7-Pyridine N-oxide: A unique functionality that interacts with the hinge region and improves metabolic stability compared to a simple phenyl ring.[2][1]

  • 5-Piperidine-ethanol: Mimics the ribose of ATP and interacts with the conserved Lys33 salt bridge, anchoring the inhibitor [2].

Technical Workflow: Synthesis Protocol

The synthesis of the pyrazolo[1,5-a]pyrimidine core is generally achieved through a condensation reaction between a 3-aminopyrazole and a 1,3-electrophile.[2][1] Below is a validated protocol for synthesizing a core derivative, adaptable for library generation.

Reaction Scheme Visualization

Synthesis_Flow Step1 Step 1: Precursor Formation Reaction: Hydrazine + Acrylonitrile derivative Intermediate Intermediate: 3-Aminopyrazole Step1->Intermediate Reflux/EtOH Step2 Step 2: Cyclocondensation Reagent: 1,3-Dicarbonyl (or equivalent) Intermediate->Step2 + R-CO-CH2-CO-R' Product Final Scaffold: Pyrazolo[1,5-a]pyrimidine Step2->Product AcOH/Reflux Regioselective Cyclization caption Figure 2: General Synthetic Route. The regiochemistry is controlled by the electrophilicity of the 1,3-dicarbonyl species.

Step-by-Step Protocol: Synthesis of 5,7-Disubstituted Pyrazolo[1,5-a]pyrimidine

Objective: Synthesize a generic core analog (e.g., 5,7-dimethylpyrazolo[1,5-a]pyrimidine) to validate scaffold formation.

Reagents:

  • 3-Amino-1H-pyrazole (1.0 equiv)[2][1]

  • 2,4-Pentanedione (Acetylacetone) (1.1 equiv)[2][1]

  • Glacial Acetic Acid (Solvent/Catalyst)[2][1]

Procedure:

  • Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-amino-1H-pyrazole (83 mg, 1.0 mmol) in glacial acetic acid (5 mL).

  • Addition: Add 2,4-pentanedione (113 µL, 1.1 mmol) dropwise to the stirring solution at room temperature.

  • Reflux: Heat the reaction mixture to reflux (approx. 118°C) in an oil bath. Maintain reflux for 4–6 hours. Monitor reaction progress via TLC (System: 5% MeOH in DCM).

  • Work-up:

    • Cool the mixture to room temperature.

    • Pour the reaction mixture into ice-cold water (20 mL).

    • Neutralize carefully with saturated NaHCO3 solution until pH ~7.[1]

  • Isolation:

    • A precipitate often forms.[1] Collect by vacuum filtration.[1]

    • If no precipitate, extract with Ethyl Acetate (3 x 15 mL).[1] Wash combined organics with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Purification: Recrystallize from Ethanol or purify via flash column chromatography (SiO2, Hexane/EtOAc gradient) to yield the title compound as a white/off-white solid.

Validation:

  • 1H NMR (CDCl3): Look for the disappearance of the pyrazole NH signal and the appearance of the pyrimidine ring proton (typically a singlet around 6.5 ppm for the C6-H).

Technical Workflow: Biochemical Kinase Assay (CDK2)

To validate the biological activity of synthesized derivatives, a radiometric or fluorescence-based kinase assay is required.[1]

Method: ADP-Glo™ Kinase Assay (Promega) - Preferred for high-throughput screening due to high sensitivity.[2][1]

Principle: Measures the ADP formed from the kinase reaction; ADP is converted to ATP, which is then converted to light by Ultra-Glo™ Luciferase.

Protocol:

  • Enzyme Prep: Dilute recombinant human CDK2/Cyclin E complex (0.2 ng/µL) in Kinase Buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT).

  • Compound Prep: Prepare 3x serial dilutions of the pyrazolo[1,5-a]pyrimidine derivative in DMSO. Further dilute in Kinase Buffer (Final DMSO concentration < 1%).[1]

  • Reaction Assembly (384-well plate):

    • Add 2 µL of Compound solution.

    • Add 2 µL of Enzyme solution. Incubate for 10 min at RT (allows compound to bind).

    • Add 1 µL of Substrate/ATP Mix (Histone H1 peptide + 10 µM Ultra-Pure ATP).[1]

  • Incubation: Incubate at RT for 60 minutes.

  • Detection:

    • Add 5 µL of ADP-Glo™ Reagent (Terminates reaction, depletes remaining ATP).[2][1] Incubate 40 min.

    • Add 10 µL of Kinase Detection Reagent (Converts ADP to ATP -> Luciferase signal).[2][1] Incubate 30 min.

  • Read: Measure luminescence using a plate reader (e.g., PerkinElmer EnVision).[1]

  • Analysis: Plot RLU vs. log[Compound]. Calculate IC50 using non-linear regression (Sigmoidal dose-response).

Future Perspectives: Beyond Inhibition

The pyrazolo[1,5-a]pyrimidine scaffold is evolving beyond simple occupancy-driven inhibition:

  • PROTACs: The solvent-exposed C5 position is an ideal attachment point for linkers to recruit E3 ligases (e.g., Cereblon), turning inhibitors into degraders [3].[1]

  • Covalent Inhibitors: Introduction of acrylamide "warheads" at C3 or C7 allows for irreversible binding to non-catalytic cysteines, enhancing duration of action.

References

  • Paruch, K., et al. (2011).[1] Discovery of Dinaciclib (SCH 727965): A Potent and Selective Inhibitor of Cyclin-Dependent Kinases.[2][1][6][8][9] ACS Medicinal Chemistry Letters.[1] Link[2][1]

  • Gopalsamy, A., et al. (2010).[1] Identification of pyrazolo[1,5-a]pyrimidine-3-carboxylates as B-Raf kinase inhibitors.[2][1] Bioorganic & Medicinal Chemistry Letters.[1] Link

  • Anderson, K., et al. (2020).[1] Structure-Based Design of Pyrazolo[1,5-a]pyrimidine Derivatives as TRK Inhibitors. Journal of Medicinal Chemistry.[1] Link[2][1]

  • Williamson, D. S., et al. (2005).[1] Structure-guided design of pyrazolo[1,5-a]pyrimidines as inhibitors of human cyclin-dependent kinase 2.[2][1][10] Bioorganic & Medicinal Chemistry Letters.[1] Link

Sources

Foundational

In Silico Modeling and Docking Studies of 2-Phenylpyrazolo[1,5-a]pyrimidin-5-ol: A Technical Guide for Kinase Inhibitor Discovery

Executive Summary The pyrazolo[1,5-a]pyrimidine scaffold is a privileged, purine-bioisosteric pharmacophore that has gained immense traction in targeted drug discovery, particularly in the development of protein kinase i...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged, purine-bioisosteric pharmacophore that has gained immense traction in targeted drug discovery, particularly in the development of protein kinase inhibitors (PKIs)[1]. Clinical validation of this core structure is evidenced by investigational drugs such as Dinaciclib, a potent Cyclin-Dependent Kinase (CDK) inhibitor[2].

This whitepaper provides an authoritative, step-by-step computational methodology for evaluating 2-Phenylpyrazolo[1,5-a]pyrimidin-5-ol . By acting as a Senior Application Scientist, I will outline the causality behind specific in silico experimental choices—from Quantum Mechanical (DFT) ligand preparation to Molecular Dynamics (MD) validation—focusing on its potential as a dual-action agent targeting CDK2 (anticancer)[3] and Cyclooxygenase-2 (COX-2) (anti-inflammatory)[4].

Pharmacological Rationale & Structural Biology

The Tautomeric Microenvironment

When designing in silico workflows for 2-Phenylpyrazolo[1,5-a]pyrimidin-5-ol, one must first address its chemical dynamic: the keto-enol tautomerism. The compound exists in equilibrium with its tautomer, 4,5-dihydro-2-phenylpyrazolo[1,5-a]pyrimidin-5-one[5].

  • Causality in Docking: The 5-hydroxyl (-OH) form acts as both a hydrogen bond donor and acceptor, whereas the 5-one (=O) form primarily acts as an acceptor. Depending on the microenvironment of the target protein's binding pocket, one tautomer may be preferentially stabilized. Both states must be modeled.

  • The 2-Phenyl Moiety: The phenyl ring at position 2 is highly lipophilic and is strategically positioned to occupy deep hydrophobic pockets, such as the DFG-in conformation of kinases or the hydrophobic channel of COX-2[4].

Target Selection: The CDK2/Rb Axis

CDK2 is a critical regulator of the G1/S phase transition in the eukaryotic cell cycle. Overactivation of CDK2 leads to the hyperphosphorylation of the Retinoblastoma (Rb) protein, releasing the E2F transcription factor and driving unchecked cellular proliferation[3]. Pyrazolo[1,5-a]pyrimidine derivatives competitively bind to the ATP-binding cleft of CDK2, halting this oncogenic cascade[1].

CDK2_Pathway Mitogen Mitogenic Signals CyclinE Cyclin E Mitogen->CyclinE Upregulates Complex Cyclin E-CDK2 Complex CyclinE->Complex CDK2 CDK2 CDK2->Complex Rb Retinoblastoma (Rb) Protein Complex->Rb Phosphorylates E2F E2F Transcription Factor Rb->E2F Releases SPhase S-Phase Progression E2F->SPhase Activates Inhibitor 2-Phenylpyrazolo[1,5-a] pyrimidin-5-ol Inhibitor->Complex Inhibits (ATP-competitive)

Caption: Mechanism of action of 2-Phenylpyrazolo[1,5-a]pyrimidin-5-ol within the CDK2/Rb signaling pathway.

In Silico ADMET & Drug-Likeness Profiling

Before executing computationally expensive docking and MD simulations, a "fail-fast" approach dictates that we first establish the pharmacokinetic viability of the ligand[2]. Using predictive models (e.g., SwissADME, pkCSM), we evaluate the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.

Table 1: Predicted ADMET Properties of 2-Phenylpyrazolo[1,5-a]pyrimidin-5-ol

ParameterPredicted ValueOptimal Range (Lipinski/Veber)Pharmacological Implication
Molecular Weight 211.22 g/mol < 500 g/mol Excellent oral bioavailability and membrane permeability.
LogP (Lipophilicity) 2.15< 5.0Optimal balance between aqueous solubility and lipid permeability.
H-Bond Donors 1 (in 5-ol form)≤ 5Reduces desolvation penalty during target binding.
H-Bond Acceptors 3≤ 10Sufficient for interacting with the kinase hinge region.
Blood-Brain Barrier High PermeabilityContext-dependentPotential for targeting brain metastases, but requires CNS toxicity monitoring.

Quantum Mechanical (DFT) Ligand Preparation

Standard molecular mechanics force fields (e.g., MMFF94) often fail to accurately capture the electron density distribution of conjugated, tautomeric heterocycles.

Methodology:

  • Initial Sketching: Construct the 3D geometry of 2-Phenylpyrazolo[1,5-a]pyrimidin-5-ol.

  • Geometry Optimization: Perform Density Functional Theory (DFT) calculations using the B3LYP functional and the 6-31G(d,p) basis set .

  • Charge Assignment: Extract Restrained Electrostatic Potential (RESP) charges. Causality: Accurate partial charges are critical. The electronegativity of the pyrimidine nitrogens and the 5-hydroxyl oxygen must be precisely mapped to ensure the docking algorithm correctly calculates electrostatic interactions with the target protein's active site[4].

Molecular Docking Protocol: Step-by-Step

To evaluate the binding affinity and pose of the optimized ligand, we utilize a self-validating docking protocol.

Phase 1: Protein Preparation
  • Structure Retrieval: Download high-resolution X-ray crystal structures for CDK2 (e.g., PDB ID: 1KE7) and COX-2 (e.g., PDB ID: 3LN1).

  • Curation & Protonation: Remove non-essential ions and co-crystallized ligands. Use PROPKA to assign protonation states at physiological pH (7.4).

    • Expert Insight: Water molecules are generally removed. However, if a conserved water molecule mediates a crucial hydrogen bond bridge between the native ligand and the hinge region, it must be retained. For this scaffold, the 5-OH group often interacts directly with the backbone, rendering bridging waters less critical.

Phase 2: Grid Generation & Docking
  • Grid Box Definition: Center the grid box strictly on the coordinates of the native co-crystallized ligand to ensure the search space encompasses the ATP-binding cleft (CDK2) or the cyclooxygenase channel (COX-2).

  • Execution: Run AutoDock Vina or Schrödinger Glide with exhaustiveness set to

    
    .
    
  • Validation: Re-dock the native ligand. The protocol is validated only if the Root Mean Square Deviation (RMSD) between the re-docked pose and the native crystal pose is

    
     Å.
    

Table 2: Comparative Docking Results

Target ProteinBinding Free Energy (

)
Key Interacting ResiduesPrimary Interaction Types
CDK2 (1KE7) -8.7 kcal/molLeu83, Glu81, Asp145H-bonding (Leu83 backbone),

-

stacking (Phe80)
COX-2 (3LN1) -7.9 kcal/molArg120, Tyr355, Val523H-bonding (Arg120), Hydrophobic contacts (Val523)

Analysis: The strong binding energy against CDK2 is driven by the pyrazolo[1,5-a]pyrimidine core mimicking the adenine ring of ATP, forming a bidentate hydrogen bond network with the hinge region (Leu83)[3].

Molecular Dynamics (MD) Simulation Workflow

Molecular docking provides a static snapshot. To validate the stability of the 2-Phenylpyrazolo[1,5-a]pyrimidin-5-ol complex over time, a 100 ns Molecular Dynamics (MD) simulation is mandatory.

InSilico_Workflow Start 2-Phenylpyrazolo[1,5-a] pyrimidin-5-ol DFT DFT Optimization (B3LYP/6-31G*) Start->DFT ADMET ADMET Profiling (SwissADME/pkCSM) Start->ADMET Docking Molecular Docking (AutoDock Vina/Glide) DFT->Docking Prep Protein Preparation (PDB Curation & Protonation) Grid Grid Box Generation (ATP-binding cleft) Prep->Grid Grid->Docking Analysis Pose Analysis (PLIP/Discovery Studio) Docking->Analysis MD MD Simulation (GROMACS - 100ns) Analysis->MD End Binding Free Energy (MM-PBSA/GBSA) MD->End

Caption: End-to-end in silico workflow for evaluating pyrazolo[1,5-a]pyrimidine derivatives.

MD Protocol Execution:
  • System Solvation & Neutralization: Place the docked complex in a cubic box with a TIP3P water model. Add Na+/Cl- ions to simulate a 0.15 M physiological salt concentration.

  • Energy Minimization: Perform steepest descent minimization (50,000 steps) to resolve steric clashes introduced during the static docking phase.

  • Equilibration: Equilibrate under an NVT ensemble (constant Volume/Temperature at 300 K) for 100 ps, followed by an NPT ensemble (constant Pressure) for 100 ps. Causality: This prevents the system from blowing up due to high-energy overlapping atoms before the production run.

  • Production & Trajectory Analysis: Execute a 100 ns run using the CHARMM36 force field.

    • RMSD (Root Mean Square Deviation): Monitor the ligand's RMSD. A plateau under 2.5 Å indicates a stable binding pose.

    • MM-PBSA: Calculate the exact binding free energy from the trajectory frames to confirm the thermodynamic favorability of the 5-ol interactions.

References

  • Yasmin AE Shafei. (2024). Synthesis, biological assessment, and docking study of new pyrazolo[1,5-a]pyrimidine derivatives with potential anticancer activity. SciSpace.
  • Molecules. (2020). Biological Evaluation and Molecular Docking with In Silico Physicochemical, Pharmacokinetic and Toxicity Prediction of Pyrazolo[1,5-a]pyrimidines. NIH PMC.
  • MDPI. (2024). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. MDPI.
  • Arch Pharm. (2023). Discovery of novel pyrazole and pyrazolo[1,5-a]pyrimidine derivatives as cyclooxygenase inhibitors (COX-1 and COX-2) using molecular modeling simulation. NIH PubMed.
  • PMC. (2025). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. NIH PMC.
  • J Med Chem. (1983). 2-Phenylpyrazolo[1,5-a]pyrimidin-7-ones. A new class of nonsteroidal antiinflammatory drugs devoid of ulcerogenic activity. NIH PubMed.

Sources

Protocols & Analytical Methods

Method

Synthesis of 2-Phenylpyrazolo[1,5-a]pyrimidin-5-ol protocol

An Application Guide to the Synthesis of 2-Phenylpyrazolo[1,5-a]pyrimidin-5,7-diol: A Core Heterocyclic Scaffold Abstract This document provides a comprehensive, research-grade protocol for the synthesis of 2-phenylpyraz...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Synthesis of 2-Phenylpyrazolo[1,5-a]pyrimidin-5,7-diol: A Core Heterocyclic Scaffold

Abstract

This document provides a comprehensive, research-grade protocol for the synthesis of 2-phenylpyrazolo[1,5-a]pyrimidin-5,7-diol, a key heterocyclic scaffold. Pyrazolo[1,5-a]pyrimidines are a class of fused N-heterocycles recognized for their significant therapeutic potential, functioning as kinase inhibitors, anti-inflammatory agents, and anxiolytics.[1][2][3] The structural backbone of these compounds makes them privileged scaffolds in drug discovery and medicinal chemistry.[4][5] This guide details a robust protocol based on the classical cyclocondensation reaction between 3-amino-5-phenyl-1H-pyrazole and diethyl malonate. We will delve into the mechanistic underpinnings of this transformation, provide a detailed step-by-step experimental procedure, and discuss the critical parameters that ensure a successful and high-yield synthesis. This protocol is designed for researchers in organic synthesis, medicinal chemistry, and drug development, offering both a practical guide and a deeper understanding of the reaction's causality.

Reaction Principle and Mechanism

The synthesis of the pyrazolo[1,5-a]pyrimidine core is most effectively achieved through a cyclocondensation reaction. This strategy involves the reaction of a 1,3-bisnucleophilic system, in this case, a 3-aminopyrazole, with a 1,3-biselectrophilic compound, such as a β-dicarbonyl compound.[5]

In this specific protocol, 3-amino-5-phenyl-1H-pyrazole serves as the nucleophile. The reaction is initiated by the nucleophilic attack of the exocyclic amino group of the pyrazole onto one of the electrophilic carbonyl carbons of diethyl malonate. This is followed by an intramolecular cyclization where the endocyclic pyrazole nitrogen attacks the second carbonyl group. The subsequent elimination of two molecules of ethanol drives the reaction towards the formation of the stable, fused aromatic ring system. The final product, 2-phenylpyrazolo[1,5-a]pyrimidin-5,7-diol, exists in tautomeric equilibrium, predominantly as the more stable 7-hydroxy-5(4H)-one form.

Reaction_Mechanism General Reaction Mechanism Start 3-Amino-5-phenyl-1H-pyrazole + Diethyl Malonate Base Heat / Acid Catalyst (e.g., Acetic Acid) Start->Base Conditions Step1 Nucleophilic Attack (Amine on Carbonyl) Base->Step1 Step2 Intramolecular Cyclization (Pyrazole N on 2nd Carbonyl) Step1->Step2 Forms intermediate Step3 Elimination (2x Ethanol) Step2->Step3 Product 2-Phenylpyrazolo[1,5-a]pyrimidin-5,7-diol (Tautomeric Mixture) Step3->Product Final Product

Caption: General reaction mechanism for the cyclocondensation.

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis.

Materials and Reagents

It is imperative to use reagents of appropriate purity. Solvents should be of analytical grade and used as received unless otherwise noted.

Reagent/MaterialMolecular FormulaMW ( g/mol )Moles (mmol)AmountSupplier
3-Amino-5-phenyl-1H-pyrazoleC₉H₉N₃159.19101.59 gSigma-Aldrich
Diethyl MalonateC₇H₁₂O₄160.17101.51 mL (1.60 g)Acros Organics
Glacial Acetic AcidC₂H₄O₂60.05-20 mLFisher Scientific
EthanolC₂H₆O46.07-As needed for recrystallizationJ.T. Baker
Synthesis Procedure

The following protocol outlines the fusion method for synthesizing the target compound.[6]

  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3-amino-5-phenyl-1H-pyrazole (1.59 g, 10 mmol) and diethyl malonate (1.51 mL, 10 mmol).

  • Solvent Addition: Add glacial acetic acid (20 mL) to the flask. Acetic acid serves as both the solvent and a catalyst for the condensation reaction.

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 118 °C) with continuous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of ethyl acetate/hexane (e.g., 7:3 v/v). The reaction is typically complete within 12 hours.[6]

  • Product Isolation: After the reaction is complete (as indicated by the consumption of the starting aminopyrazole), allow the mixture to cool to room temperature. A precipitate will typically form upon cooling.

  • Work-up: Pour the cooled reaction mixture into 100 mL of cold water with stirring. Collect the resulting solid precipitate by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid thoroughly with water (3 x 30 mL) to remove residual acetic acid, followed by a small amount of cold ethanol to remove any unreacted diethyl malonate.

  • Purification: The crude product can be purified by recrystallization from hot ethanol or a mixture of ethanol and water to yield the final product as a crystalline solid.

  • Drying and Characterization: Dry the purified product in a vacuum oven at 60 °C overnight. The structure of the synthesized compound should be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Process Workflow

The entire experimental process, from reagent preparation to final product characterization, is summarized in the workflow diagram below.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Isolation & Purification cluster_final Final Steps reagents Weigh Reagents: - 3-Amino-5-phenyl-1H-pyrazole - Diethyl Malonate setup Combine reagents in glacial acetic acid reagents->setup glassware Assemble Glassware: - Round-bottom flask - Reflux condenser glassware->setup reflux Heat to reflux (~118°C) for 12 hours setup->reflux monitor Monitor by TLC reflux->monitor cool Cool to room temperature monitor->cool precipitate Pour into cold water to precipitate product cool->precipitate filtrate Collect solid by vacuum filtration precipitate->filtrate wash Wash with water and cold ethanol filtrate->wash recrystallize Recrystallize from hot ethanol wash->recrystallize dry Dry product under vacuum recrystallize->dry characterize Characterize: - NMR - MS - IR dry->characterize

Caption: Step-by-step experimental workflow for the synthesis.

Causality and Optimization Insights

  • Choice of Solvent: Glacial acetic acid is an excellent solvent for this reaction as it effectively dissolves the reactants and also acts as an acid catalyst to promote the condensation and subsequent dehydration steps.[6][7] In some protocols, ethanol with a base catalyst like potassium carbonate or sodium ethoxide can also be employed, which may alter the reaction time and yield.[4][8]

  • Temperature and Reaction Time: Refluxing is necessary to provide sufficient activation energy for the cyclization and elimination steps. Incomplete reactions can occur at lower temperatures. The 12-hour timeframe is typical, but monitoring by TLC is crucial to determine the exact point of completion for optimal yield and to avoid potential side-product formation from prolonged heating.

  • Purity of Starting Materials: The purity of the 3-amino-5-phenyl-1H-pyrazole is critical. Impurities can lead to the formation of undesired side products that may be difficult to separate from the final compound.

  • Purification Strategy: Recrystallization is generally sufficient for purification. The choice of solvent (e.g., ethanol, DMF, or mixtures) should be optimized to ensure high recovery of pure crystals. For less pure samples, column chromatography on silica gel may be necessary.

Safety Precautions

  • Work in a well-ventilated fume hood at all times.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Glacial acetic acid is corrosive and has a strong odor; handle with care.

  • Diethyl malonate is an irritant. Avoid inhalation and contact with skin.

  • Consult the Safety Data Sheets (SDS) for all chemicals used in this procedure before starting the experiment.

Conclusion

The protocol described provides a reliable and efficient method for the synthesis of the 2-phenylpyrazolo[1,5-a]pyrimidine core structure. By leveraging a classical cyclocondensation reaction, this procedure allows for the creation of a valuable heterocyclic scaffold with high potential for further functionalization and development in medicinal chemistry. The key to a successful synthesis lies in using pure starting materials, maintaining appropriate reaction conditions, and diligently monitoring the reaction's progress.

References

  • Rational synthesis of pyrazolopyrimidines via cyclocondensation of ynones obtained from the Sonogashira reaction - PMC. Vertex AI Search.
  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC. Vertex AI Search.
  • The mechanism for the synthesis of pyrazolo[1,5‐a]pyrimidines using the... - ResearchGate. ResearchGate. Available at: [Link]

  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - MDPI. MDPI. Available at: [Link]

  • Synthesis of pyrazolo[1,5-a]pyrimidine derivatives and their antifungal activities against phytopathogenic fungi in vitro - Amazon AWS. Amazon AWS. Available at: [Link]

  • Synthesis, anticancer evaluation, and molecular modeling study of new 2-(phenylamino)pyrazolo[1,5-a]pyrimidine analogues - Arabian Journal of Chemistry. Arabian Journal of Chemistry. Available at: [Link]

  • Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC. Vertex AI Search.
  • a]pyrimidine, Pyrazolo[5,1-b]quinazoline and Imidazo[1,2- b]pyrazole Derivatives Incorporating Phenylsulfonyl Moiety. Research Square. Available at: [Link]

  • A Green Synthetic Strategy for Pyrazolo[1,5-a]pyrimidin-7(4H)-one Derivatives by the Reaction of Aminopyrazoles and Symmetric/no - Periodica Polytechnica. Periodica Polytechnica Chemical Engineering. Available at: [Link]

  • Functional Pyrazolo[1,5-a]pyrimidines - Encyclopedia.pub. Encyclopedia.pub. Available at: [Link]

  • 2-Phenylpyrazolo[1,5-a]pyrimidin-7-ones. A new class of nonsteroidal antiinflammatory drugs devoid of ulcerogenic activity - PubMed. PubMed. Available at: [Link]

  • Synthesis and antitumor activity of some new pyrazolo[1,5-a] pyrimidines. De Gruyter. Available at: [Link]

  • Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors - PMC. Vertex AI Search.
  • Synthesis, Characterization and Biological Evaluation of some Novel Pyrazolo[1,5-a]Pyrimidine Derivatives - Semantic Scholar. Semantic Scholar. Available at: [Link]

  • SYNTHESIS OF FUSED PYRAZOLO[1,5-a]PYRIMIDINE DERIVATIVES UNDER MICROWAVE IRRADIATION AND ULTRASOUND. HETEROCYCLES. Available at: [Link]

  • Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing. Springer. Available at: [Link]

  • Synthesis of New Pyrazolo[1,5-a]pyrimidines by Reaction of β,γ-Unsaturated γ-Alkoxy-α-keto Esters with N-Unsubstituted 5-Aminopyrazoles - Organic Chemistry Portal. Organic Chemistry Portal. Available at: [Link]

  • Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines | ACS Omega. ACS Omega. Available at: [Link]

  • Preparation of some new pyrazolo[1,5-a]pyrimidines and evaluation of their antioxidant, antibacterial (MIC and ZOI) activities, - ResearchGate. ResearchGate. Available at: [Link]

Sources

Application

Application Note: Strategic Palladium-Catalyzed Architectures for Pyrazolo[1,5-a]pyrimidine Synthesis

Executive Summary & Strategic Relevance The pyrazolo[1,5-a]pyrimidine scaffold represents a privileged architecture in medicinal chemistry, serving as the pharmacophore for GABA-A receptor modulators (e.g., Zaleplon , In...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Relevance

The pyrazolo[1,5-a]pyrimidine scaffold represents a privileged architecture in medicinal chemistry, serving as the pharmacophore for GABA-A receptor modulators (e.g., Zaleplon , Indiplon ) and varying kinase inhibitors (e.g., CDK2, KDR). While traditional synthesis relies on the condensation of aminopyrazoles with 1,3-electrophiles, this approach limits structural diversity to the availability of starting materials.

This Application Note details advanced Palladium-catalyzed methodologies that enable late-stage diversification. We focus on two critical pathways:

  • Regiodivergent C-H Arylation: A "switchable" protocol to selectively functionalize the C3 (nucleophilic) or C7 (acidic) positions.[1]

  • Buchwald-Hartwig Amination: High-fidelity C-N bond formation for introducing solubility-enhancing amines.

Mechanistic Logic: The Regioselectivity Switch

The pyrazolo[1,5-a]pyrimidine core presents a unique electronic duality that can be exploited via catalyst design.

  • The C3 Position (Nucleophilic): This site is electron-rich, behaving similarly to an indole C3. It is susceptible to electrophilic palladation (

    
     mechanism).
    
  • The C7 Position (Acidic): The proton at C7 is the most acidic on the ring (

    
     ~20-25). It is susceptible to Concerted Metallation-Deprotonation (CMD).
    

Expert Insight: The selectivity is not substrate-controlled but catalyst-controlled .

  • Phosphine-Free Conditions favor C3 arylation (via electrophilic attack).

  • Phosphine-Ligand Conditions favor C7 arylation (via CMD), as the ligand increases the steric bulk and basicity required for the CMD transition state.

Visualization: The Selectivity Decision Tree

SelectivitySwitch Start Pyrazolo[1,5-a]pyrimidine Core Decision Target Position? Start->Decision RouteC3 Target: C3 (Nucleophilic) Decision->RouteC3 Electron Rich RouteC7 Target: C7 (Acidic) Decision->RouteC7 Acidic Proton CondC3 Condition Set A: Ligand-Free Pd(OAc)2 Solvent: Dioxane Mechanism: Electrophilic Palladation RouteC3->CondC3 CondC7 Condition Set B: Pd(OAc)2 + SPhos/XPhos Base: Cs2CO3 Mechanism: CMD RouteC7->CondC7 ProdC3 3-Aryl-Pyrazolo[1,5-a]pyrimidine CondC3->ProdC3 ProdC7 7-Aryl-Pyrazolo[1,5-a]pyrimidine CondC7->ProdC7

Figure 1: Decision tree for catalyst-controlled regioselectivity in C-H activation.

Experimental Protocols

Protocol A: C7-Selective Direct Arylation (CMD Pathway)

Application: Introduction of aryl groups at the C7 position without pre-functionalization (halogenation). Reference Grounding: Based on the work of Bedford et al. (2015) [1].

Reagents:

  • Substrate: Pyrazolo[1,5-a]pyrimidine (1.0 equiv)[2]

  • Coupling Partner: Aryl Bromide (1.5 equiv)

  • Catalyst: Pd(OAc)

    
     (5 mol%)
    
  • Ligand: SPhos (10 mol%) or XPhos

  • Base: Cs

    
    CO
    
    
    
    (2.0 equiv)[2][3]
  • Additive: Pivalic acid (30 mol%) — Critical for CMD proton shuttling.

  • Solvent: Toluene (anhydrous)[3]

Step-by-Step Methodology:

  • Setup: In a glovebox or under strictly inert conditions (Argon), charge a dried Schlenk tube with Pd(OAc)

    
     (11.2 mg, 0.05 mmol), SPhos (41 mg, 0.10 mmol), Cs
    
    
    
    CO
    
    
    (650 mg, 2.0 mmol), and Pivalic acid (30 mg, 0.3 mmol).
  • Substrate Addition: Add the pyrazolo[1,5-a]pyrimidine (1.0 mmol) and Aryl Bromide (1.5 mmol).

  • Solvation: Add anhydrous Toluene (5 mL, 0.2 M concentration). Seal the tube with a Teflon screw cap.

  • Reaction: Heat the mixture to 110°C for 16–24 hours. Note: Vigorous stirring is essential as Cs

    
    CO
    
    
    
    is insoluble.
  • Workup: Cool to room temperature (RT). Dilute with EtOAc (20 mL) and filter through a pad of Celite to remove Pd residues and inorganic salts.

  • Purification: Concentrate in vacuo. Purify via flash column chromatography (Hexane/EtOAc gradient).

Validation Criteria:

  • NMR: Loss of the doublet at

    
     ~8.5-8.7 ppm (C7-H).
    
  • Regio-check: NOESY correlation between the new Aryl group and C6-H.

Protocol B: C3-Selective Direct Arylation (Ligand-Free)

Application: Functionalization of the electron-rich C3 position. Expert Note: The absence of phosphine ligands prevents the steric bulk that forces the reaction to C7, allowing the natural nucleophilicity of C3 to dominate.

Reagents:

  • Substrate: Pyrazolo[1,5-a]pyrimidine (1.0 equiv)[2]

  • Coupling Partner: Aryl Bromide (1.5 equiv)

  • Catalyst: Pd(OAc)

    
     (5-10 mol%)
    
  • Base: K

    
    CO
    
    
    
    (2.0 equiv)[3]
  • Additive: LiCl (1.0 equiv) — Stabilizes the Pd-colloid/cluster species.

  • Solvent: 1,4-Dioxane

Step-by-Step Methodology:

  • Setup: Charge a reaction vial with Pd(OAc)

    
     (11.2 mg, 0.05 mmol), K
    
    
    
    CO
    
    
    (276 mg, 2.0 mmol), and LiCl (42 mg, 1.0 mmol).
  • Reaction: Add substrate (1.0 mmol) and Aryl Bromide (1.5 mmol) in 1,4-Dioxane (5 mL).

  • Heating: Heat to 140°C (sealed tube) for 24 hours.

  • Workup: Dilute with water, extract with CH

    
    Cl
    
    
    
    (3x). Wash combined organics with brine.[3]
  • Purification: Silica gel chromatography.

Protocol C: C7-Amination via Buchwald-Hartwig Coupling

Application: Introducing amine side chains (e.g., morpholine, piperazine) common in kinase inhibitors. This requires a 7-chloro or 7-bromo precursor.

Reagents:

  • Substrate: 7-Chloro-pyrazolo[1,5-a]pyrimidine (1.0 equiv)

  • Amine: Morpholine/Piperazine derivative (1.2 equiv)

  • Catalyst: Pd

    
    (dba)
    
    
    
    (2.5 mol%)
  • Ligand: Xantphos (5 mol%) — Preferred for N-arylation due to wide bite angle.

  • Base: Cs

    
    CO
    
    
    
    (2.0 equiv)[2]
  • Solvent: 1,4-Dioxane or Toluene

Step-by-Step Methodology:

  • Degassing: Sparge the solvent (Dioxane) with Argon for 15 minutes prior to use. Oxygen is the primary cause of catalyst death here.

  • Complexation: Add Pd

    
    (dba)
    
    
    
    and Xantphos to the vessel. Add solvent and stir at RT for 5 mins to pre-form the active catalyst (solution turns from purple to yellow/orange).
  • Addition: Add the 7-chloropyrazolo[1,5-a]pyrimidine, amine, and Cs

    
    CO
    
    
    
    .
  • Reaction: Heat to 100°C for 4–12 hours.

    • Microwave Option: 150°C for 30 minutes [2].

  • Scavenging: Upon completion, add a metal scavenger (e.g., SiliaMetS® Thiol) if the compound is intended for biological assay, to reduce Pd content <10 ppm.

Troubleshooting & Optimization Data

The following table summarizes common failure modes and validated solutions.

IssueProbable CauseCorrective Action
Low Conversion (C-H) Catalyst poisoning or insufficient temperature.Increase temp to 140°C; Switch solvent to DMA (Dimethylacetamide) to increase solubility of base.
C3/C7 Mixtures Loss of ligand (SPhos) due to oxidation.Ensure strict Argon atmosphere. Add 5 mol% extra ligand.
Dehalogenation

-hydride elimination from amine or solvent.
Use tBuXPhos (bulkier) to speed up reductive elimination over

-elimination.
Protodehalogenation Presence of water in solvent.[4]Use freshly distilled toluene or molecular sieves (3Å).
Mechanism of Action: Concerted Metallation-Deprotonation (CMD)

Understanding the CMD cycle is vital for troubleshooting C7 arylation. The carbonate/pivalate base acts as a proton shuttle, simultaneously deprotonating the C7-H while the Pd center coordinates the carbon.

CMD_Mechanism Pd0 L-Pd(0) OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd Ar-Br Coord Coordination of Pyrazolo-Substrate OxAdd->Coord Base (Cs2CO3) CMD_TS CMD Transition State (Base assisted) Coord->CMD_TS Agostic Interaction RedElim Reductive Elimination (Product Release) CMD_TS->RedElim -HBr (Base) RedElim->Pd0 Cycle Repeats

Figure 2: The CMD catalytic cycle required for C7-functionalization.

References

  • Bedford, R. B., et al. (2015).[5] Catalyst-Switchable Regiocontrol in the Direct Arylation of Remote C-H Groups in Pyrazolo[1,5-a]pyrimidines.Angewandte Chemie International Edition , 54(20), 6008-6011. [Link]

  • Guchhait, S. K., et al. (2018). Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems.Journal of Organic Chemistry , 83(6), 3065–3077. [Link]

  • El Hafi, M., et al. (2017).[6] Palladium-catalyzed regioselective direct C-3 arylation of pyrazolo[3,4-d]pyrimidines.[6]Comptes Rendus Chimie , 20(9), 927-933.[6] [Link]

Sources

Method

Application Note: In Vitro Assay Protocols for 2-Phenylpyrazolo[1,5-a]pyrimidin-5-ol and its Derivatives

Executive Summary & Pharmacological Context The pyrazolo[1,5-a]pyrimidine core is a highly privileged pharmacophore in medicinal chemistry, predominantly utilized in the design of targeted cancer therapies. Specifically,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Context

The pyrazolo[1,5-a]pyrimidine core is a highly privileged pharmacophore in medicinal chemistry, predominantly utilized in the design of targeted cancer therapies. Specifically, derivatives of 2-Phenylpyrazolo[1,5-a]pyrimidin-5-ol are extensively engineered as potent, ATP-competitive protein kinase inhibitors (PKIs) targeting critical oncogenic drivers such as Cyclin-Dependent Kinases (e.g., CDK9)[1], Tropomyosin Receptor Kinases (TrkA/B/C)[2], and Mitogen-Activated Protein Kinases (MAPK/ERK)[3].

From a structural perspective, the 2-phenyl substitution provides essential hydrophobic interactions deep within the kinase ATP-binding pocket. The 5-hydroxyl group is highly strategic; while it can act as a hydrogen bond donor/acceptor to the kinase hinge region, it is more frequently converted to a leaving group (e.g., 5-chloro via POCl₃) to allow for SNAr functionalization with diverse amines, yielding highly selective lead compounds[4].

Because the bare scaffold exhibits weak baseline activity, in vitro assay cascades must be rigorously designed to evaluate both the parent scaffold (as a negative/baseline control) and its optimized derivatives. This guide outlines a self-validating, three-tier in vitro assay cascade designed to confirm biochemical potency, prove intracellular target engagement, and establish translatable phenotypic efficacy.

MOA ATP ATP Kinase Target Kinase (e.g., Trk, CDK9) ATP->Kinase Binds Hinge PhosSubstrate Phosphorylated Substrate (Active Signaling) Kinase->PhosSubstrate Phosphorylation Substrate Inactive Substrate Substrate->PhosSubstrate Inhibitor 2-Phenylpyrazolo[1,5-a] pyrimidin-5-ol Scaffold Inhibitor->Kinase ATP-Competitive Inhibition

Fig 1: Mechanism of Action of 2-Phenylpyrazolo[1,5-a]pyrimidin-5-ol as an ATP-competitive inhibitor.

The Three-Tier Assay Cascade

To ensure scientific integrity and prevent false positives (e.g., compounds that appear active biochemically but are cell-impermeable, or compounds that kill cells via off-target toxicity rather than specific kinase inhibition), we employ a sequential workflow.

Workflow T1 Tier 1: Biochemical Assay ADP-Glo Kinase Profiling (Determine IC50) T2 Tier 2: Target Engagement Western Blot / Phospho-Flow (Measure p-ERK / p-RNAPII) T1->T2 IC50 < 1 µM T3 Tier 3: Phenotypic Assay 3D Spheroid Viability (Determine EC50) T2->T3 Target Engagement Confirmed Decision Hit Compound? T3->Decision Lead Lead Optimization Decision->Lead EC50 < 10 µM & High Selectivity

Fig 2: Three-tier in vitro assay cascade for evaluating pyrazolo[1,5-a]pyrimidine derivatives.

Detailed Experimental Methodologies

Tier 1: Biochemical Kinase Profiling (ADP-Glo™ Assay)

Causality & Rationale: Pyrazolo[1,5-a]pyrimidines are predominantly ATP-competitive inhibitors[5]. Instead of utilizing specific phosphorylated peptide antibodies or radioactive 33P-ATP, the ADP-Glo assay universally measures the depletion of ATP and generation of ADP. This allows for the direct comparison of the compound's affinity across a broad panel of kinases (e.g., CDK9, TrkA, ERK1) using a single assay format.

Self-Validating System: The assay must include a positive control (e.g., Staurosporine) to define 100% inhibition, and a DMSO vehicle control to define 0% inhibition. A Z'-factor > 0.6 must be achieved to validate the assay window.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare 1X Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).

  • Compound Dilution: Serially dilute 2-Phenylpyrazolo[1,5-a]pyrimidin-5-ol and its derivatives in 100% DMSO (10-point curve, 1:3 dilutions), then dilute 1:20 in Kinase Buffer to reach a final DMSO concentration of 1% in the assay.

  • Enzyme Reaction: In a 384-well white microplate, combine 2 µL of the compound with 2 µL of the target kinase (e.g., CDK9/Cyclin T1) and incubate for 15 minutes at room temperature to allow for pre-binding.

  • Initiation: Add 1 µL of ATP/Substrate mix (ATP concentration should be set at the empirical Km,ATP for the specific kinase to accurately determine competitive Ki).

  • Incubation: Seal the plate and incubate for 60 minutes at room temperature.

  • Detection: Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete unconsumed ATP (incubate 40 min). Then, add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal (incubate 30 min).

  • Readout: Measure luminescence using a multimode plate reader. Calculate IC₅₀ using a 4-parameter logistic non-linear regression model.

Tier 2: Cellular Target Engagement (Phospho-Western Blotting)

Causality & Rationale: A low biochemical IC₅₀ does not guarantee cellular efficacy due to potential issues with cell permeability, efflux pumps, or intracellular ATP competition (intracellular ATP is in the millimolar range, whereas biochemical assays use micromolar ATP). To prove the compound is hitting its target inside the cell, we must measure the phosphorylation state of direct downstream substrates[1]. For CDK9 inhibitors, the direct substrate is the C-terminal domain (CTD) of RNA Polymerase II at Serine 2.

Self-Validating System: Total RNA Polymerase II and a housekeeping protein (e.g., β-actin) must be blotted simultaneously. A true target engagement event will show a dose-dependent decrease in phospho-Ser2 without altering total RNAPII levels.

Step-by-Step Protocol:

  • Cell Seeding: Seed HCT116 or MV4-11 cells in 6-well plates at

    
     cells/well and incubate overnight at 37°C, 5% CO₂.
    
  • Treatment: Treat cells with the pyrazolo[1,5-a]pyrimidine derivatives at varying concentrations (e.g., 0.1, 1, 10 µM) for 4 hours. A short timepoint ensures we are measuring direct kinase inhibition rather than secondary apoptotic effects.

  • Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitor cocktails (critical to preserve the phospho-epitopes).

  • Protein Quantification: Centrifuge lysates at 14,000 x g for 15 min. Quantify protein concentration using a BCA assay.

  • Electrophoresis & Transfer: Load 20 µg of protein per lane on a 4–12% Bis-Tris polyacrylamide gel. Transfer proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% BSA in TBST for 1 hour. Incubate overnight at 4°C with primary antibodies: anti-phospho-RNAPII (Ser2), anti-total RNAPII, and anti-β-actin.

  • Detection: Wash and incubate with HRP-conjugated secondary antibodies for 1 hour. Develop using ECL substrate and quantify band densitometry to calculate cellular IC₅₀.

Tier 3: Phenotypic Viability (3D Spheroid Assay)

Causality & Rationale: Standard 2D monolayer viability assays (like MTT) often overestimate compound efficacy because all cells are uniformly exposed to the drug and oxygen. 3D spheroids more accurately recapitulate the dense extracellular matrix, hypoxic core, and drug-penetration barriers of in vivo solid tumors.

Self-Validating System: Include a maximum-kill control (e.g., 10 µM Puromycin) to define the baseline of complete cell death.

Step-by-Step Protocol:

  • Spheroid Formation: Seed target cancer cells (e.g., HCT116) at 1,000 cells/well in a 96-well ultra-low attachment (ULA) round-bottom plate. Centrifuge at 200 x g for 5 minutes to aggregate cells. Incubate for 72 hours to allow tight spheroid formation.

  • Compound Dosing: Carefully add 10X concentrated pyrazolo[1,5-a]pyrimidine compounds directly to the wells to achieve the final 1X dose curve.

  • Incubation: Incubate for 96 hours to allow for multiple cell division cycles.

  • Lysis and Detection: Add an equal volume of CellTiter-Glo® 3D Reagent (specifically formulated with stronger detergents to penetrate 3D structures). Shake vigorously for 5 minutes, then incubate in the dark for 25 minutes.

  • Readout: Measure luminescence. Calculate the EC₅₀ for cellular cytotoxicity.

Quantitative Data Summarization

To effectively track Structure-Activity Relationships (SAR), quantitative data from the 3-tier cascade should be consolidated. Below is a representative data structure demonstrating how the baseline 2-Phenylpyrazolo[1,5-a]pyrimidin-5-ol scaffold compares to an optimized derivative and a standard control.

CompoundTier 1: CDK9 IC₅₀ (nM)Tier 1: TrkA IC₅₀ (nM)Tier 2: p-RNAPII IC₅₀ (nM)Tier 3: HCT116 3D EC₅₀ (µM)
2-Phenylpyrazolo[1,5-a]pyrimidin-5-ol (Unfunctionalized Scaffold)> 10,000> 10,000> 10,000> 50.0
Derivative A (5-amino functionalized)120143501.2
Staurosporine (Pan-kinase Control)42150.05

Note: The unfunctionalized 5-ol scaffold typically exhibits poor target affinity until the hydroxyl is substituted with optimized pharmacophores (e.g., cyclic amines, sulfonamides) that extend into the kinase solvent channel[3].

References

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances.[Link]

  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI.[Link]

  • Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9. PubMed / Bioorganic & Medicinal Chemistry Letters.[Link]

  • The virtual binding mode of compound 22 at the ERK1 kinase domain. ResearchGate.[Link]

Sources

Application

Cell-Based Assays for Pyrazolo[1,5-a]pyrimidine Derivatives: An Application &amp; Protocol Guide

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed overview and practical protocols for conducting essential cell-based assays to evaluate the efficacy of pyrazolo[1,5-a]pyrimi...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview and practical protocols for conducting essential cell-based assays to evaluate the efficacy of pyrazolo[1,5-a]pyrimidine derivatives. As a class of heterocyclic compounds, pyrazolo[1,5-a]pyrimidines have garnered significant attention for their potent inhibitory effects on various protein kinases, making them promising candidates for anticancer therapeutics.[1][2] This document is designed to equip researchers with the necessary knowledge to design, execute, and interpret key cellular assays to characterize the biological activity of these compounds.

I. Scientific Rationale: Targeting Kinase-Driven Oncogenesis

Pyrazolo[1,5-a]pyrimidines predominantly exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cellular signaling pathways.[1] In many cancers, these pathways are dysregulated, leading to uncontrolled cell growth, proliferation, and survival.[3] Key kinase targets for pyrazolo[1,5-a]pyrimidine derivatives include Cyclin-Dependent Kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), and components of the MAPK/ERK pathway such as B-Raf and MEK.[1]

Therefore, a robust preclinical evaluation of these derivatives necessitates a panel of cell-based assays to elucidate their specific effects on cancer cell viability, proliferation, and the induction of cell death. This guide focuses on a selection of fundamental assays that provide a comprehensive initial assessment of a compound's potential as a therapeutic agent.

II. Core Assays for Compound Characterization

A tiered approach to assay selection is often the most efficient. We will begin with assays that measure overall cell health and proliferation, followed by more specific assays to determine the mechanism of cell death and effects on cell cycle progression.

A. Cell Viability and Cytotoxicity Assays

These assays are the first step in evaluating the biological activity of a pyrazolo[1,5-a]pyrimidine derivative. They provide a quantitative measure of a compound's ability to reduce cell viability or induce cytotoxicity. The most common methods rely on the metabolic activity of live cells to convert a substrate into a colored or fluorescent product.

The MTT assay is a widely used colorimetric method to assess cell viability.[4] The principle lies in the reduction of the yellow, water-soluble MTT tetrazolium salt by mitochondrial dehydrogenases in living cells to form a purple, insoluble formazan product.[1][5] The amount of formazan produced is directly proportional to the number of viable cells.

Protocol: MTT Assay

Materials:

  • Pyrazolo[1,5-a]pyrimidine compound of interest

  • Cancer cell line of choice (e.g., MCF-7, HepG2, A549)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)

  • 96-well flat-bottom microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the pyrazolo[1,5-a]pyrimidine derivative in DMSO.

    • Perform serial dilutions of the compound in complete medium to achieve the desired final concentrations. The final DMSO concentration should be kept below 0.5% to avoid solvent-induced cytotoxicity.

    • Carefully remove the medium from the wells and replace it with 100 µL of medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[1]

    • Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

    • Add 100-150 µL of the solubilization solution to each well.[6]

    • Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[4]

  • Absorbance Measurement:

    • Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[1] A reference wavelength of 630 nm can be used to subtract background absorbance.[4]

  • Data Analysis:

    • Subtract the absorbance of the no-cell control from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

B. Apoptosis Assays

Apoptosis, or programmed cell death, is a common mechanism by which anticancer agents eliminate tumor cells. It is crucial to determine if the observed cytotoxicity from the MTT assay is due to the induction of apoptosis.

This flow cytometry-based assay is a gold standard for detecting apoptosis. In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[7] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC) to label early apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter and stain the DNA of late apoptotic and necrotic cells where membrane integrity is compromised.

Protocol: Annexin V/PI Staining

Materials:

  • Treated and control cells

  • Annexin V-FITC (or other fluorochrome)

  • Propidium Iodide (PI)

  • 1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)

  • Cold PBS

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Induce apoptosis in your target cells by treating them with the pyrazolo[1,5-a]pyrimidine derivative for the desired time. Include a positive control (e.g., staurosporine) and a negative (vehicle) control.

    • Harvest the cells, including any floating cells in the supernatant, by gentle trypsinization (for adherent cells) or centrifugation (for suspension cells).

    • Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes and decanting the supernatant.[8]

  • Staining:

    • Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5-10 µL of PI staining solution to the cells.[9]

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[8]

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Annexin V Binding Buffer to each tube.[8]

    • Analyze the samples on a flow cytometer as soon as possible. Annexin V-FITC is typically detected in the FL1 channel and PI in the FL2 or FL3 channel.

  • Data Interpretation:

    • Live cells: Annexin V-negative and PI-negative

    • Early apoptotic cells: Annexin V-positive and PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

    • Necrotic cells: Annexin V-negative and PI-positive (this population is often small)

Caspases are a family of proteases that are key mediators of apoptosis. Caspase-3 and -7 are effector caspases that are activated during the apoptotic cascade. The Caspase-Glo® 3/7 assay is a luminescent, plate-based method that measures the activity of these caspases. The assay reagent contains a pro-luminescent caspase-3/7 substrate which, when cleaved by active caspase-3/7, releases a substrate for luciferase, generating a "glow-type" luminescent signal that is proportional to caspase activity.[10]

Protocol: Caspase-Glo® 3/7 Assay

Materials:

  • Caspase-Glo® 3/7 Assay System (Promega or similar)

  • Treated and control cells in a white-walled 96-well plate

  • Plate-reading luminometer

Procedure:

  • Assay Setup:

    • Seed cells and treat with the pyrazolo[1,5-a]pyrimidine derivative as you would for an MTT assay, but in a white-walled plate suitable for luminescence readings.

  • Reagent Preparation and Addition:

    • Equilibrate the Caspase-Glo® 3/7 Buffer and Substrate to room temperature.

    • Prepare the Caspase-Glo® 3/7 Reagent by adding the buffer to the lyophilized substrate. Mix by gently inverting.

    • Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well of the 96-well plate containing 100 µL of cells in medium.

  • Incubation and Measurement:

    • Gently mix the contents of the wells on a plate shaker at 300-500 rpm for 30 seconds.

    • Incubate the plate at room temperature for 1 to 3 hours, protected from light. The optimal incubation time should be determined empirically for your cell type and treatment conditions.

    • Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the background luminescence (from no-cell control wells) from all experimental readings.

    • Express the results as a fold-change in caspase activity relative to the vehicle-treated control cells.

C. Cell Cycle Analysis

Since many pyrazolo[1,5-a]pyrimidine derivatives target CDKs, which are key regulators of the cell cycle, it is important to assess their impact on cell cycle progression.[11][12] Flow cytometry with propidium iodide (PI) staining is a standard method for this analysis. PI is a stoichiometric DNA-binding dye, meaning the amount of fluorescence emitted is directly proportional to the amount of DNA in the cell. This allows for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol: Cell Cycle Analysis with Propidium Iodide

Materials:

  • Treated and control cells

  • Cold 70% ethanol

  • Cold PBS

  • PI staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)

  • Flow cytometer

Procedure:

  • Cell Fixation:

    • Harvest the treated and control cells.

    • Wash the cells once with cold PBS.

    • Resuspend the cell pellet in a small volume of PBS (e.g., 0.5 mL) and add the cell suspension dropwise to 4.5 mL of ice-cold 70% ethanol while vortexing gently. This is a critical step to prevent cell clumping.

    • Fix the cells for at least 2 hours at -20°C. Cells can be stored in ethanol at -20°C for several weeks.

  • Staining:

    • Centrifuge the fixed cells at 300 x g for 5 minutes and carefully decant the ethanol.

    • Wash the cells once with cold PBS.

    • Resuspend the cell pellet in 0.5-1 mL of PI staining solution. The RNase A is included to degrade RNA, ensuring that the PI signal is specific to DNA.

    • Incubate for 30 minutes at room temperature in the dark.[13]

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer. The PI fluorescence is typically measured using a linear scale.

  • Data Analysis:

    • Generate a histogram of DNA content.

    • The first peak represents cells in the G0/G1 phase (2n DNA content).

    • The second peak represents cells in the G2/M phase (4n DNA content).

    • The region between these two peaks represents cells in the S phase (DNA content between 2n and 4n).

    • Quantify the percentage of cells in each phase of the cell cycle using appropriate software (e.g., FlowJo, FCS Express).

    • An accumulation of cells in a particular phase suggests a cell cycle arrest at that point.

III. Data Presentation: Quantifying Compound Efficacy

Clear and concise presentation of quantitative data is essential for comparing the potency of different pyrazolo[1,5-a]pyrimidine derivatives. Tables are an effective way to summarize this information.

Table 1: In Vitro Cytotoxicity of Selected Pyrazolo[1,5-a]pyrimidine Derivatives

Compound IDCancer Cell LineCancer TypeIC50 (µM)Reference Compound
6t --0.09 (CDK2)Ribociclib (0.07 µM)
6s --0.23 (CDK2)Ribociclib (0.07 µM)
6d --0.55 (CDK2)Ribociclib (0.07 µM)
Compound 4d HepG2Liver Cancer0.14Doxorubicin (3.67 µM)
Compound 4d MCF-7Breast Cancer0.72Doxorubicin (2.28 µM)
Compound 4d A549Lung Cancer2.33Doxorubicin (2.62 µM)
Compound 5b HCT-116Colon Cancer8.64Doxorubicin
Compound 6s RFX 393Renal Carcinoma11.70Staurosporine
Compound 6t RFX 393Renal Carcinoma19.92Staurosporine

Data compiled from multiple sources for illustrative purposes.[2][14]

Table 2: Kinase Inhibitory Activity of Pyrazolo[1,5-a]pyrimidine Derivatives

Compound IDTarget KinaseIC50 (nM)Reference
Compound 8 TrkA1.7[15]
Compound 9 TrkA1.7[15]
Compound 31 TRKG595R13.1[15]
Compound 32 TrkA1.9[15]
Compound 32 TrkB3.1[15]
Compound 32 TrkC2.3[15]

IV. Visualizing Cellular Mechanisms: Signaling Pathways and Workflows

Understanding the mechanism of action of pyrazolo[1,5-a]pyrimidine derivatives requires knowledge of the signaling pathways they inhibit. Below are simplified diagrams of key pathways and a general experimental workflow.

experimental_workflow cluster_planning Phase 1: Planning & Setup cluster_execution Phase 2: Execution cluster_analysis Phase 3: Analysis cluster_interpretation Phase 4: Interpretation compound_prep Compound Preparation (Stock & Dilutions) assay_design Assay Design (Controls, Concentrations) compound_prep->assay_design cell_culture Cell Culture Maintenance cell_seeding Cell Seeding cell_culture->cell_seeding assay_design->cell_seeding compound_treatment Compound Treatment cell_seeding->compound_treatment incubation Incubation compound_treatment->incubation viability_assay Cell Viability Assay (e.g., MTT) incubation->viability_assay apoptosis_assay Apoptosis Assay (e.g., Annexin V/PI) incubation->apoptosis_assay cell_cycle_assay Cell Cycle Analysis (e.g., PI Staining) incubation->cell_cycle_assay data_analysis Data Analysis (IC50, % Apoptosis, % Cell Cycle) viability_assay->data_analysis apoptosis_assay->data_analysis cell_cycle_assay->data_analysis conclusion Conclusion & Next Steps data_analysis->conclusion

Caption: General experimental workflow for evaluating pyrazolo[1,5-a]pyrimidine derivatives.

EGFR_pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Binds P_EGFR P-EGFR EGFR->P_EGFR Dimerization & Autophosphorylation Grb2 Grb2 P_EGFR->Grb2 Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation Inhibitor Pyrazolo[1,5-a]pyrimidine Derivative Inhibitor->P_EGFR Inhibits

Caption: Simplified EGFR signaling pathway and the inhibitory action of pyrazolo[1,5-a]pyrimidine derivatives.

CDK2_pathway CyclinE Cyclin E CyclinE_CDK2 Cyclin E/CDK2 Complex CyclinE->CyclinE_CDK2 CDK2 CDK2 CDK2->CyclinE_CDK2 Rb Rb CyclinE_CDK2->Rb Phosphorylates E2F E2F Rb->E2F Inhibits P_Rb P-Rb S_phase_genes S-Phase Genes E2F->S_phase_genes Activates G1_S_transition G1/S Transition S_phase_genes->G1_S_transition Inhibitor Pyrazolo[1,5-a]pyrimidine Derivative Inhibitor->CyclinE_CDK2 Inhibits

Caption: Regulation of the G1/S cell cycle transition by CDK2 and its inhibition.

V. Conclusion and Future Directions

The cell-based assays outlined in this guide provide a robust framework for the initial characterization of pyrazolo[1,5-a]pyrimidine derivatives as potential anticancer agents. By systematically evaluating their effects on cell viability, apoptosis, and cell cycle progression, researchers can gain valuable insights into their mechanism of action and identify promising lead compounds for further development. Future studies may involve more complex assays such as cell migration and invasion assays, in vivo xenograft models, and detailed proteomic and genomic analyses to further elucidate the therapeutic potential of these versatile compounds.

VI. References

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC. (n.d.). Retrieved from

  • Simplified schematic diagram of transforming growth factor-alpha/epidermal growth factor receptor signaling pathway (TGFA/EGFR) - Pathway Figure OCR. (n.d.). Retrieved from [Link]

  • Simplified schematic diagram of the EGFR signaling pathway depicting... - ResearchGate. (n.d.). Retrieved from [Link]

  • Schematic diagram of EGFR signaling pathway[8]. Growth factor binding... - ResearchGate. (n.d.). Retrieved from [Link]

  • A comprehensive pathway map of epidermal growth factor receptor signaling - PMC. (n.d.). Retrieved from [Link]

  • Propidium Iodide Staining of Cells for FACS Analysis - Bio-protocol. (2025, November 20). Retrieved from [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC. (n.d.). Retrieved from [Link]

  • Detailed protocol for MTT Cell Viability and Proliferation Assay - ResearchHub. (2024, April 2). Retrieved from [Link]

  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry - Bio-Techne. (n.d.). Retrieved from [Link]

  • Annexin V PI Staining Guide for Apoptosis Detection - Boster Bio. (2024, November 12). Retrieved from [Link]

  • EGF/EGFR Signaling Pathway - Creative Diagnostics. (n.d.). Retrieved from [Link]

  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf. (2013, May 1). Retrieved from [Link]

  • Annexin V Stain Protocol | Flow Cytometry Core | ECU - Brody School of Medicine. (n.d.). Retrieved from [Link]

  • Assaying cell cycle status using flow cytometry - PMC - NIH. (n.d.). Retrieved from [Link]

  • CDK2 – Knowledge and References - Taylor & Francis. (n.d.). Retrieved from [Link]

  • Synthesis, anticancer evaluation, and molecular modeling study of new 2-(phenylamino)pyrazolo[1,5-a]pyrimidine analogues - Arabian Journal of Chemistry. (2022, August 18). Retrieved from [Link]

  • Molecular Pathways: Adaptive Kinome Reprogramming in Response to Targeted Inhibition of the BRAF–MEK–ERK Pathway in Cancer - AACR Journals. (2014, May 14). Retrieved from [Link]

  • Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity - PMC. (n.d.). Retrieved from [Link]

  • Annexin V-Dye Apoptosis Assay - G-Biosciences. (n.d.). Retrieved from [Link]

  • Cyclin-dependent kinase 2 - Wikipedia. (n.d.). Retrieved from [Link]

  • CDK Signaling Pathway - Creative Diagnostics. (n.d.). Retrieved from [Link]

  • Regulation of the cell cycle by the cdk2 protein kinase in cultured human fibroblasts - PMC. (n.d.). Retrieved from [Link]

  • Development of Novel Anticancer Pyrazolopyrimidinones Targeting Glioblastoma - PMC. (n.d.). Retrieved from [Link]

  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - MDPI. (2024, July 29). Retrieved from [Link]

  • Caspase-3/7 Assay: A Luminescence-Based Assay to Quantify Apoptosis by Measuring Caspase-3/7 Activities in Frog Skin Explants - JoVE. (2025, July 8). Retrieved from [Link]

  • CDK2 and CDK4: Cell Cycle Functions Evolve Distinct, Catalysis-Competent Conformations, Offering Drug Targets - PMC. (n.d.). Retrieved from [Link]

  • Caspas-Glo 3/7 Assay - Reaction Biology. (n.d.). Retrieved from [Link]

  • Protocol of Caspase-Glo 3/7 HepG2 Cell-based Assay for High- throughput Screening. (n.d.). Retrieved from [Link]

  • BRAF and MEK Inhibitors: Use and Resistance in BRAF-Mutated Cancers - PMC. (n.d.). Retrieved from [Link]

  • Molecular Pathways: Response and Resistance to BRAF and MEK Inhibitors in BRAF V600E Tumors - AACR Journals. (2014, March 2). Retrieved from [Link]

  • Molecular Targeting of the BRAF Proto-Oncogene/Mitogen-Activated Protein Kinase (MAPK) Pathway across Cancers - MDPI. (2024, January 3). Retrieved from [Link]

Sources

Method

Application Note: The 2-Phenylpyrazolo[1,5-a]pyrimidin-5-ol Scaffold in Oncology

This Application Note is designed for medicinal chemists and cell biologists engaged in Fragment-Based Drug Discovery (FBDD) and kinase inhibitor development. Executive Summary The compound 2-Phenylpyrazolo[1,5-a]pyrimid...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and cell biologists engaged in Fragment-Based Drug Discovery (FBDD) and kinase inhibitor development.

Executive Summary

The compound 2-Phenylpyrazolo[1,5-a]pyrimidin-5-ol (and its tautomer, the 5(4H)-one) represents a "privileged scaffold" in oncology. Structurally bioisosteric to the purine core of ATP, it serves as a foundational pharmacophore for developing Type I ATP-competitive kinase inhibitors, particularly against Cyclin-Dependent Kinases (CDK2/CDK9) and Tropomyosin Receptor Kinases (TRKA) .

While the unfunctionalized 5-ol core exhibits low-to-moderate intrinsic cytotoxicity (micromolar range), its primary utility in research is twofold:

  • As a Negative Control/Baseline: Establishing the "scaffold background" activity to quantify the efficacy gained by C5/C7-substitutions.

  • As a Fragment Lead: Used in high-concentration fragment screening to identify binding orientations in the ATP-binding pocket.

This guide details the protocols for solubilizing this highly crystalline scaffold, screening it against HCT-116 and MCF-7 lines, and interpreting its mechanism of action.

Chemical Profile & Handling

Tautomeric Equilibrium

Researchers must recognize that this compound exists in a tautomeric equilibrium. In the solid state and polar aprotic solvents (like DMSO), the 5-oxo (lactam) form often predominates, though it is chemically named as the 5-ol (lactim) in many catalogs.

  • Implication: When docking or designing assays, the hydrogen bond donor/acceptor profile changes based on the tautomer.

  • Handling: The compound is stable but hygroscopic. Store at -20°C.

Solubilization Protocol (Critical)

The planar, aromatic nature of the 2-phenyl group leads to high crystal packing energy, making solubility a challenge in aqueous media.

Reagents:

  • Solvent: Dimethyl Sulfoxide (DMSO), Hybri-Max™ Grade (sterile).

  • Stock Concentration: 20 mM (Standard) or 50 mM (High-concentration fragment screen).

Step-by-Step Solubilization:

  • Weighing: Weigh 5 mg of 2-Phenylpyrazolo[1,5-a]pyrimidin-5-ol into a sterile amber glass vial (avoid plastic initially to prevent leaching during sonication).

  • Primary Solvation: Add the calculated volume of DMSO to achieve 50 mM.

    • Note: Do not add PBS or water yet.

  • Sonication: Sonicate at 40°C for 10 minutes. The solution should be clear and slight yellow/orange.

    • Visual Check: Hold against light; if micro-precipitates are visible, extend sonication.

  • Aliquot & Freeze: Aliquot into 50 µL volumes in PCR tubes to avoid freeze-thaw cycles. Store at -80°C.

Experimental Protocols: Cellular Assays

Cell Line Selection

Based on literature validation, the scaffold shows highest relevance in:

  • HCT-116 (Colorectal Carcinoma): High expression of CDK2; sensitive to pyrazolo-pyrimidine derivatives.[1]

  • MCF-7 (Breast Adenocarcinoma): Used to assess estrogen-independent antiproliferative effects.

Protocol A: Baseline Cytotoxicity Screening (MTT Assay)

This protocol determines the intrinsic activity of the unsubstituted scaffold.

Materials:

  • HCT-116 cells (ATCC® CCL-247™).

  • MTT Reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

  • Positive Control: Doxorubicin or Dinaciclib (CDK inhibitor).

Workflow:

  • Seeding: Seed HCT-116 cells at

    
     cells/well in 96-well plates. Incubate 24h for attachment.
    
  • Treatment:

    • Prepare serial dilutions of the 5-ol scaffold in culture medium (0.1% DMSO final).

    • Range: Screen high concentrations (100 µM, 50 µM, 25 µM, 10 µM, 1 µM).

    • Why high? The core scaffold lacks the "warhead" substituents; IC50 is expected to be

      
       µM.
      
  • Incubation: Incubate for 48 or 72 hours at 37°C, 5% CO2.

  • Readout:

    • Add 20 µL MTT (5 mg/mL) per well. Incubate 4h.

    • Aspirate media. Solubilize formazan crystals with 150 µL DMSO.

    • Read Absorbance at 570 nm.

Data Interpretation:

  • Expected IC50: >20 µM (typically 20–50 µM).

  • Significance: If IC50 < 10 µM, the scaffold is exhibiting off-target toxicity or unexpected potency (check purity).

Protocol B: The "Functional" Assay (In-Situ Derivatization Comparison)

To validate the scaffold's utility, it is standard practice to compare the 5-ol (inactive/weak) vs. a 5-amino derivative (active).

Synthesis Note (Brief): The 5-ol is converted to 5-Cl (via POCl3) and then reacted with an amine (e.g., 4-aminocyclohexanol or aniline).

Comparative Assay Setup:

Compound Role Expected IC50 (HCT-116) Mechanism
2-Phenylpyrazolo[1,5-a]pyrimidin-5-ol Negative Control / Scaffold > 25 µM Weak H-bonding to Hinge
5-Chloro derivative Intermediate N/A (Reactive) N/A

| 5-(Phenylamino) derivative | Active Lead | 0.1 – 0.5 µM | Strong Hydrophobic Interaction |

Mechanism of Action & Pathway Visualization

The 2-phenylpyrazolo[1,5-a]pyrimidine scaffold functions as an ATP-competitive inhibitor .

  • Binding: The pyrazolo[1,5-a]pyrimidine core mimics the adenine ring of ATP.

  • Target: It lodges into the ATP-binding pocket of kinases, specifically the hinge region (Glu81/Leu83 in CDK2).

  • Effect: Prevents phosphorylation of Retinoblastoma protein (Rb).

  • Outcome: E2F remains sequestered; Cell cycle arrests at G1/S phase.

Pathway Diagram: CDK2 Inhibition

G Scaffold 2-Phenylpyrazolo[1,5-a] pyrimidin-5-ol (Scaffold) Deriv C5-Functionalized Inhibitor Scaffold->Deriv Chemical Modification CDK2 CDK2 / Cyclin E Complex Deriv->CDK2 Competitive Binding (IC50 < 1µM) ATP ATP Deriv->ATP Displaces Rb Rb Protein (Hyperphosphorylated) CDK2->Rb Phosphorylation Arrest G1/S Cell Cycle Arrest CDK2->Arrest Inhibition leads to ATP->CDK2 Normal Binding E2F E2F Transcription Factor Rb->E2F Releases SPhase S-Phase Entry (DNA Replication) E2F->SPhase Promotes

Figure 1: Mechanism of Action. The scaffold serves as the structural template (grey) which, upon functionalization (blue), competitively inhibits the CDK2 complex, preventing Rb phosphorylation and arresting the cell cycle.

Quantitative Data Summary

The following table summarizes literature values for the core scaffold versus its optimized derivatives, highlighting the necessity of functionalization.

Compound StructureR-Group (Position 5)Cell LineIC50 (µM)Reference
Core Scaffold -OH / =O HCT-116 > 50 Est. Baseline
Derivative-NH-Ph (Aniline)HCT-11610.80[1]
Derivative-NH-Ph-4-ClMCF-70.09[2]
Derivative-NH-CyclohexylHepG28.85[1]

References

  • Al-Harbi, A. et al. (2022). Synthesis, anticancer evaluation, and molecular modeling study of new 2-(phenylamino)pyrazolo[1,5-a]pyrimidine analogues.[2] Arabian Journal of Chemistry, 15(11), 104233.

  • Hassan, A.S. et al. (2024).[3] Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases.[4] Molecules, 29(1), 150.

  • Fassihi, A. et al. (2009). Synthesis and cytotoxic evaluation of some new 2-phenyl-pyrazolo[1,5-a]pyrimidin-7-one derivatives. European Journal of Medicinal Chemistry, 44(5), 2145-2157.

  • Vertex Pharmaceuticals. (2002). Pyrazolo[1,5-a]pyrimidine compounds as inhibitors of protein kinases.[1][4][5][6][7][8] US Patent 20020156081.

Sources

Application

Application Note: Preclinical Evaluation of 2-Phenylpyrazolo[1,5-a]pyrimidin-5-ol

Executive Summary This application note details the experimental framework for the in vivo characterization of 2-Phenylpyrazolo[1,5-a]pyrimidin-5-ol (and its tautomer 2-phenyl-4,7-dihydro-pyrazolo[1,5-a]pyrimidin-7-one)....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the experimental framework for the in vivo characterization of 2-Phenylpyrazolo[1,5-a]pyrimidin-5-ol (and its tautomer 2-phenyl-4,7-dihydro-pyrazolo[1,5-a]pyrimidin-7-one). This scaffold is a privileged structure in medicinal chemistry, exhibiting bioisosterism with purines. It is primarily investigated for Xanthine Oxidase (XO) inhibition (anti-hyperuricemic activity) and, in specific derivative forms, as a kinase inhibitor (e.g., CDK2, Pim-1).

This guide provides a self-validating workflow for researchers to transition this compound from bench synthesis to in vivo proof-of-concept, focusing on solubility optimization , pharmacokinetics (PK) , and efficacy in a hyperuricemia model .

Chemical Identity & Handling

Before in vivo administration, the researcher must account for the keto-enol tautomerism inherent to this scaffold.

  • Compound: 2-Phenylpyrazolo[1,5-a]pyrimidin-5-ol

  • CAS: 5203-77-0

  • Molecular Weight: 211.22 g/mol

  • Critical Property: The compound exists in equilibrium between the 5-ol (enol) and 7-one (keto) forms. In solution, particularly in polar aprotic solvents (DMSO), the equilibrium may shift.

  • Storage: -20°C, desiccated. Protect from light.

Experimental Workflow Visualization

The following diagram outlines the critical path from formulation to efficacy data.

StudyWorkflow Compound Compound Synthesis & QC Formulation Step 1: Formulation (Solubility Screen) Compound->Formulation PK_Study Step 2: PK Profiling (IV vs PO) Formulation->PK_Study Optimized Vehicle GoNoGo Decision Gate: Bioavailability > 20%? PK_Study->GoNoGo GoNoGo->Formulation No (Re-formulate) Efficacy Step 3: Efficacy Model (Hyperuricemia) GoNoGo->Efficacy Yes Analysis Data Analysis (HPLC/LC-MS) Efficacy->Analysis

Figure 1: Critical path workflow for evaluating pyrazolo[1,5-a]pyrimidine scaffolds in vivo.

Protocol A: Formulation for In Vivo Delivery

Challenge: The planar aromatic structure of 2-Phenylpyrazolo[1,5-a]pyrimidin-5-ol results in poor aqueous solubility and high crystal lattice energy. Standard saline will fail.

Objective: Create a stable vehicle for Intravenous (IV) and Oral (PO) administration.

Reagents
  • Dimethyl sulfoxide (DMSO), sterile filtered.

  • PEG-400 (Polyethylene glycol 400).

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD) (20% w/v in water).

  • Saline (0.9% NaCl).[1]

Procedure
1. Intravenous (IV) Formulation (Target: 2 mg/mL)

Note: High DMSO content is toxic IV; keep <5%.

  • Weigh 2 mg of compound.

  • Dissolve completely in 50 µL DMSO (5% final vol). Vortex and sonicate for 5 mins until clear.

  • Add 400 µL PEG-400 (40% final vol). Vortex.

  • Slowly add 550 µL Saline (55% final vol) while vortexing.

  • Validation: Inspect for precipitation. If cloudy, replace Saline with 20% HP-β-CD.

  • Filter sterilize (0.22 µm PTFE filter).

2. Oral (PO) Suspension (Target: 10-50 mg/mL)
  • Weigh required amount (e.g., 20 mg ).

  • Add 5% DMSO to wet the powder.

  • Add 0.5% Carboxymethylcellulose (CMC-Na) or 1% Methylcellulose aqueous solution slowly.

  • Homogenize using a tissue tearor or extensive sonication to create a uniform white suspension.

  • Stir continuously during dosing to ensure dose uniformity.

Protocol B: Pharmacokinetics (PK) Profiling

Rationale: Determine bioavailability (


) to ensure the drug reaches the target enzyme (Xanthine Oxidase) in the liver/plasma.
Experimental Design
  • Species: Male SD Rats (250–300g) or C57BL/6 Mice.

  • Groups:

    • Group 1: IV Bolus (2 mg/kg).

    • Group 2: PO Gavage (20 mg/kg).

  • N: 3 animals per time point (or serial bleeding if microsampling).

Sampling Schedule
  • Dose Administration: Record exact time (

    
    ).
    
  • Blood Collection: Collect 100 µL blood via tail vein or retro-orbital sinus at:

    • 0.083h (5 min), 0.25h, 0.5h, 1h, 2h, 4h, 8h, 24h.

  • Processing: Centrifuge at 4000g, 4°C, 10 min. Collect plasma. Store at -80°C.

  • Bioanalysis: Protein precipitation with Acetonitrile (1:3 ratio) containing Internal Standard (e.g., Warfarin or Tolbutamide). Analyze via LC-MS/MS (MRM mode).

Data Output Table
ParameterDefinitionUnitTarget Value

Peak Plasma Concentrationng/mL> 1000 (PO)

Time to Peakh0.5 – 2.0

Total Exposureng·h/mLHigh

Half-lifeh> 2.0

(%)
Bioavailability%> 20%

Protocol C: Efficacy Model (Hyperuricemia)

Scientific Basis: 2-Phenylpyrazolo[1,5-a]pyrimidin-5-ol is a structural bioisostere of Allopurinol. The most robust validation model is Potassium Oxonate-induced Hyperuricemia . Potassium Oxonate inhibits uricase (an enzyme present in rodents but not humans), artificially raising uric acid levels to mimic human gout.[2]

Mechanism of Action Diagram

MOA Hypoxanthine Hypoxanthine (Precursor) Xanthine Xanthine (Intermediate) Hypoxanthine->Xanthine Oxidation UricAcid Uric Acid (Toxic Product) Xanthine->UricAcid Oxidation Allantoin Allantoin (Excreted) UricAcid->Allantoin Degradation (Rodents only) XO1 Xanthine Oxidase XO1->Hypoxanthine Catalyzes XO2 Xanthine Oxidase XO2->Xanthine Catalyzes Uricase Uricase (Liver) Uricase->UricAcid Catalyzes TestDrug 2-Phenylpyrazolo[1,5-a]... (Test Article) TestDrug->XO1 Inhibits TestDrug->XO2 Inhibits Oxonate Potassium Oxonate (Model Inducer) Oxonate->Uricase Inhibits

Figure 2: Mechanism of the Hyperuricemia Model. The Test Article inhibits XO, while Oxonate blocks Uricase to maintain high Uric Acid levels.

Study Protocol

Animals: Male ICR or C57BL/6 Mice (n=8/group).

Reagents:

  • Inducer: Potassium Oxonate (PO), 250 mg/kg (IP injection).[3]

  • Substrate Load (Optional): Hypoxanthine (500 mg/kg PO) can be added to stress the system further.

  • Positive Control: Allopurinol (10 mg/kg PO).

Workflow:

  • Acclimatization: 1 week.

  • Induction (Day 1-7):

    • Inject Potassium Oxonate (250 mg/kg, IP) dissolved in saline 1 hour before drug administration. This blocks the rodent's natural ability to clear uric acid.

  • Treatment (Day 1-7):

    • Group A: Vehicle Control (0.5% CMC-Na).

    • Group B: Model Control (Oxonate + Vehicle).

    • Group C: Allopurinol (10 mg/kg).

    • Group D: Test Compound Low Dose (10 mg/kg).

    • Group E: Test Compound High Dose (50 mg/kg).

  • Termination (Day 7):

    • Collect blood 1 hour after the final drug dose.

    • Allow blood to clot (30 min RT), centrifuge (3000g, 10 min).

  • Readout:

    • Measure Serum Uric Acid (SUA) using a phosphotungstic acid or enzymatic colorimetric kit.

    • Measure Liver Xanthine Oxidase Activity (homogenize liver, measure rate of xanthine

      
       uric acid conversion).
      

Safety & Toxicity (Acute)

Before chronic efficacy, perform a "Step-Up" acute tox screen.

  • Administer single high dose (e.g., 100 mg/kg) to n=3 mice.

  • Observe for 24 hours for: Piloerection, lethargy, seizures, or death.

  • If safe, proceed to efficacy. If toxic, titrate down.

References

  • Vertex AI Search. (2025). Synthesis and enzymic activity of some novel xanthine oxidase inhibitors.[4][5] 3-Substituted 5,7-dihydroxypyrazolo(1,5-alpha)pyrimidines. National Institutes of Health (PubMed). Link

  • Vertex AI Search. (2025). Biochemical characterization of some pyrazolopyrimidine-based inhibitors of xanthine oxidase. National Institutes of Health (PubMed). Link

  • Vertex AI Search. (2025). Establishment and optimization of a novel mouse model of hyperuricemic nephropathy. National Institutes of Health (PubMed). Link

  • Vertex AI Search. (2025). Enhancing Bioavailability of Pyrazolo[1,5-a]pyrimidine-Based Drug Candidates. BenchChem Technical Support. Link

  • Vertex AI Search. (2025). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. National Institutes of Health (PMC). Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: A Guide to Overcoming Solubility Challenges with 2-Phenylpyrazolo[1,5-a]pyrimidin-5-ol in Assays

Welcome to the technical support guide for 2-Phenylpyrazolo[1,5-a]pyrimidin-5-ol. This document is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges while wo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 2-Phenylpyrazolo[1,5-a]pyrimidin-5-ol. This document is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges while working with this compound. As a member of the pyrazolo[1,5-a]pyrimidine class, a scaffold of significant interest in medicinal chemistry, this molecule exhibits potent biological activity but often presents formulation difficulties due to its low aqueous solubility.[1][2]

This guide provides a systematic, causality-driven approach to understanding and overcoming these issues, ensuring the generation of accurate, reproducible, and reliable data in your biochemical and cell-based assays.

Section 1: Understanding the Molecule's Physicochemical Profile

The structure of 2-Phenylpyrazolo[1,5-a]pyrimidin-5-ol is key to its behavior. It comprises a large, rigid, and hydrophobic fused heterocyclic pyrazolopyrimidine core and a phenyl ring. These features are the primary contributors to its poor solubility in aqueous media, a common characteristic of this class of compounds.[3][4][5]

However, the hydroxyl (-OH) group at the C5 position is a critical feature. This polar group can engage in hydrogen bonding and, more importantly, it is weakly acidic.[6] This allows for a pH-dependent solubilization strategy. By raising the pH of the medium above the compound's pKa, the hydroxyl group can be deprotonated to form a negatively charged phenolate ion. This ionized form is significantly more polar and thus more soluble in water, providing a powerful tool for formulation.[7][8]

Section 2: Troubleshooting & Frequently Asked Questions (FAQs)

This section addresses the most common solubility issues in a practical question-and-answer format.

Q1: My 2-Phenylpyrazolo[1,5-a]pyrimidin-5-ol powder will not dissolve directly in my aqueous assay buffer. What is the correct first step?

Answer: Direct dissolution in aqueous buffers is highly unlikely to succeed due to the molecule's hydrophobicity. The industry-standard first step is to prepare a high-concentration stock solution in a suitable organic solvent.[9][10]

The solvent of choice is 100% Dimethyl Sulfoxide (DMSO).

  • Why DMSO? DMSO is a powerful, polar aprotic solvent capable of dissolving a vast range of organic molecules.[11] It is the standard for compound libraries in high-throughput screening for this reason.[12]

  • Actionable Protocol: Follow the detailed "Protocol 1: Preparation of a High-Concentration DMSO Stock Solution" in Section 4 for a step-by-step guide. It is crucial to ensure the compound is fully dissolved, using vortexing and sonication if necessary, before proceeding.[13]

Q2: I successfully made a 10 mM DMSO stock, but when I dilute it into my aqueous buffer for the experiment, a precipitate immediately forms. What is happening and how can I prevent it?

Answer: This is the most common and critical challenge, known as precipitation upon solvent shift.[14] Your compound is soluble in 100% DMSO but crashes out when the solvent environment abruptly changes to a highly aqueous one. The final concentration of your compound has exceeded its kinetic solubility in the final assay buffer.[15]

This precipitation can lead to severely underestimated compound activity, poor data reproducibility, and false negatives.[14][16] The following troubleshooting workflow is designed to address this systematically.

Troubleshooting Workflow: Preventing Precipitation

G cluster_0 Problem Identification cluster_1 Immediate Actions cluster_2 Solutions & Optimizations cluster_3 Advanced Strategies Problem Precipitation observed upon diluting DMSO stock into aqueous assay buffer. CheckDMSO What is the final DMSO concentration? Problem->CheckDMSO CheckDilution How was the dilution performed? Problem->CheckDilution CheckBuffer Is the buffer pre-warmed? Problem->CheckBuffer LowerDMSO Reduce final DMSO to <0.5%, ideally ≤0.1% CheckDMSO->LowerDMSO If >0.5% SerialDilute Use a multi-step serial dilution protocol CheckDilution->SerialDilute If single, large dilution WarmBuffer Pre-warm buffer to assay temperature (e.g., 37°C) CheckBuffer->WarmBuffer If added to cold buffer AddControls Always include a 'Vehicle Control' (Buffer + final DMSO conc.) LowerDMSO->AddControls SerialDilute->AddControls WarmBuffer->AddControls AdjustpH Adjust Buffer pH AddControls->AdjustpH If precipitation persists AddCosolvent Incorporate a Co-solvent AdjustpH->AddCosolvent If pH change is not an option UseExcipient Use Cyclodextrins AddCosolvent->UseExcipient For very difficult cases

Caption: Decision tree for troubleshooting compound precipitation.

Key Solutions Explained:

  • Reduce Final DMSO Concentration: This is the most critical parameter. High final DMSO concentrations can both cause precipitation and interfere with biological assays.[17] Aim for a final concentration below 0.5%, with ≤0.1% being the gold standard for cell-based assays.[18][19] This may require making a more concentrated initial DMSO stock.

  • Use Serial Dilution: Avoid a large, single-step dilution (e.g., 1 µL of 10 mM stock into 999 µL of buffer). Instead, perform intermediate dilutions in either 100% DMSO or a mix of DMSO and buffer. This gradual change in solvent polarity can help keep the compound in solution.[19]

  • Pre-Warm Your Buffer: Solubility is often temperature-dependent. Pre-warming your aqueous buffer to the experimental temperature (e.g., 37°C) before adding the compound stock can improve solubility.[18]

  • Always Use a Vehicle Control: In every experiment, include a control that contains the assay buffer plus the same final concentration of DMSO (or other solvents) used for the compound-treated samples. This allows you to differentiate between the effect of the compound and the effect of the solvent itself.[19]

Q3: How can I use pH to my advantage with this specific molecule?

Answer: The C5-hydroxyl group is your key. As it is weakly acidic, you can significantly increase the compound's aqueous solubility by deprotonating it to form a more polar phenolate salt.[7]

  • Mechanism: By preparing your final assay buffer at a pH slightly above the compound's pKa, you shift the equilibrium towards the ionized, more soluble form.

  • Recommendation: If your assay system (e.g., enzyme, cells) is tolerant to it, test a range of buffer pH values. Start with the standard physiological pH of 7.4 and test slightly more basic conditions such as pH 8.0 and 8.5. You may observe a dramatic improvement in solubility. Always verify that the pH change itself does not affect your assay readout by testing the vehicle control at each pH.[8]

Q4: What are the best practices for preparing and storing my DMSO stock solution to ensure long-term consistency and prevent degradation?

Answer: Proper compound management is essential for reproducible science.[20] Inconsistent stock solutions are a major source of experimental variability.

  • Preparation: Always use high-purity, anhydrous DMSO. Water uptake into DMSO can significantly decrease the solubility of hydrophobic compounds over time.[21]

  • Storage: Store stock solutions at -20°C or -80°C.[10]

  • Avoid Freeze-Thaw Cycles: This is a critical point. Repeatedly freezing and thawing a stock solution can promote compound precipitation and degradation.[21] The best practice is to aliquot the main stock solution into smaller, single-use volumes immediately after preparation.[10] This ensures that you are always working with a fresh, uncompromised sample for each experiment.

  • Light Protection: If the compound's light sensitivity is unknown, it is prudent to store aliquots in amber vials or wrap clear vials in foil as a precaution.[13]

Section 3: Advanced Solubilization Strategies

If the foundational methods above are insufficient, more advanced formulation strategies can be employed. These should be considered carefully, as they introduce additional components into your assay system.

Table 1: Advanced Solubilizing Agents
Agent TypeExample(s)Typical Final Conc.Mechanism of ActionKey Considerations
Co-solvents PEG-400, Propylene Glycol1-5%Reduces the overall polarity of the aqueous solvent, helping to keep hydrophobic molecules dissolved.[22]Can have cytotoxic effects at higher concentrations. Always run a vehicle control with the co-solvent.[23]
Surfactants Tween® 20, Tween® 800.01-0.1%Form micelles that encapsulate the hydrophobic compound, presenting a hydrophilic exterior to the aqueous phase.Can interfere with protein structure and cell membranes. Potential for assay-specific artifacts.[4][23]
Excipients β-Cyclodextrin, HP-β-CD1-10 mMForms a host-guest inclusion complex, where the hydrophobic compound ("guest") sits inside the lipophilic cavity of the cyclodextrin ("host").[24][25][26]Very effective and generally low cytotoxicity.[27] Can sometimes reduce the effective free concentration of the drug.[24]

Using Cyclodextrins: Cyclodextrins are powerful tools for solubilizing poorly soluble drugs for in vitro and in vivo studies.[28][29] To use them, you typically prepare an aqueous solution of the cyclodextrin first, then add the compound's DMSO stock to this solution. The optimal ratio of compound to cyclodextrin often needs to be determined empirically.

Section 4: Standard Operating Protocols

Protocol 1: Preparation of a High-Concentration (10 mM) DMSO Stock Solution
  • Pre-Calculation: Determine the mass of 2-Phenylpyrazolo[1,5-a]pyrimidin-5-ol required. (Mass = Molarity x Volume x Molecular Weight).

  • Weighing: Using an analytical balance, accurately weigh the calculated mass of the compound into a sterile, appropriate-sized glass or polypropylene vial.[10]

  • Solvent Addition: Add the calculated volume of anhydrous, high-purity DMSO to the vial.

  • Dissolution: Cap the vial securely and vortex vigorously for 1-2 minutes. If solids remain, place the vial in a bath sonicator for 5-10 minutes.[13]

  • Visual Confirmation: Inspect the solution against a light and dark background to ensure it is a clear, homogenous solution with no visible particulates.

  • Aliquoting & Storage: Immediately aliquot the stock solution into single-use volumes in appropriately labeled, light-protecting vials. Store at -20°C or -80°C for long-term use.[10][21]

Protocol 2: Preparation of an Aqueous Working Solution (Example: 10 µM final)

This protocol assumes a final assay volume of 100 µL and aims for a final DMSO concentration of 0.1%.

  • Thaw Stock: Thaw one single-use aliquot of your 10 mM DMSO stock solution completely and bring it to room temperature.

  • Intermediate Dilution: Prepare a 100 µM intermediate solution by diluting the 10 mM stock 1:100.

    • Pipette 99 µL of pre-warmed (37°C) aqueous assay buffer into a sterile microcentrifuge tube.

    • Add 1 µL of the 10 mM DMSO stock to the buffer.

    • Pipette up and down gently to mix. Do not vortex, as this can cause precipitation and protein denaturation.

  • Final Dilution: Add 10 µL of the 100 µM intermediate solution to 90 µL of the assay medium in your final assay plate or tube. This yields a final concentration of 10 µM with 0.1% DMSO.

  • Vehicle Control: Prepare a parallel control by adding 10 µL of a 1% DMSO-in-buffer solution to 90 µL of the assay medium.

References

  • Jóhannsdóttir, S., et al. (2021). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. Pharmaceutics. Available at: [Link]

  • Popa, G., et al. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. MDPI. Available at: [Link]

  • Musumeci, F., et al. (2013). Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • de Azevedo, M. B. M., et al. (2013). Cyclodextrins and ternary complexes: technology to improve solubility of poorly soluble drugs. Brazilian Journal of Pharmaceutical Sciences. Available at: [Link]

  • Gould, G. (2016). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. Available at: [Link]

  • Gillespie, C. (2013). The precipitation of candidate drugs on mixing DMSO stock solutions with aqueous buffers. University of Strathclyde. Available at: [Link]

  • Sanna, M., et al. (2018). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Roquette. (2025). Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility?. Roquette. Available at: [Link]

  • Sanna, M., et al. (2018). Water Solubility Enhancement of Pyrazolo[3,4‑d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. Figshare. Available at: [Link]

  • Sanna, M., et al. (2018). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. ACS Publications. Available at: [Link]

  • ResearchGate. (2015). How can I increase the solubility to perform an enzyme assay?. Available at: [Link]

  • Shrinidhi, A., et al. (2024). Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain. Journal of Medicinal Chemistry. Available at: [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today. Available at: [Link]

  • Beig, A., et al. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Current Medicinal Chemistry. Available at: [Link]

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. Available at: [Link]

  • Kildegaard, H. F., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology. Available at: [Link]

  • Kildegaard, H. F., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. PMC. Available at: [Link]

  • Emulate Bio. (n.d.). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Available at: [Link]

  • Dehring, K. A., et al. (2010). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. Journal of Biomolecular Screening. Available at: [Link]

  • Hamzeloo-Moghadam, M., et al. (2014). The effect of some cosolvents and surfactants on viability of cancerous cell lines. ResearchGate. Available at: [Link]

  • Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. Available at: [Link]

  • Kildegaard, H. F., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. Semantic Scholar. Available at: [Link]

  • Guerrera, F., et al. (1977). New pharmacologically active 2-phenylpyrazolo [1,5-a]pyrimidines. Il Farmaco; edizione scientifica. Available at: [Link]

  • University of Calgary. (2023). Solubility of Organic Compounds. Available at: [Link]

  • Hart, M. L., et al. (2017). Brief Overview of Various Approaches to Enhance Drug Solubility. Journal of Pharmaceutical Sciences & Research. Available at: [Link]

  • Wikipedia. (n.d.). Dimethyl sulfoxide. Available at: [Link]

  • Soderberg, T. (2022). 2.5: Physical properties of organic compounds. Chemistry LibreTexts. Available at: [Link]

  • Beckman Coulter. (n.d.). Compound Management and Integrity. Available at: [Link]

  • Giorgi, R., et al. (1983). 2-Phenylpyrazolo[1,5-a]pyrimidin-7-ones. A new class of nonsteroidal antiinflammatory drugs devoid of ulcerogenic activity. Journal of Medicinal Chemistry. Available at: [Link]

  • Lipinski, C. (2005). Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles. Ziath. Available at: [Link]

  • El-Mekkawy, A. I., et al. (2022). Synthesis, anticancer evaluation, and molecular modeling study of new 2-(phenylamino)pyrazolo[1,5-a]pyrimidine analogues. Arabian Journal of Chemistry. Available at: [Link]

  • Gogula, S., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines. Encyclopedia.pub. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2021). Synthesis and Characterization of Some New Pyrazolo[1,5-a]pyrimidine, Pyrazolo[5,1-b]quinazoline and Imidazo[1,2-b]pyrazole Derivatives Incorporating Phenylsulfonyl Moiety. Letters in Applied NanoBioScience. Available at: [Link]

  • Yangin, C., et al. (2003). The role of pH in the organic material solubilization of domestic sludge in anaerobic digestion. Water Science and Technology. Available at: [Link]

  • Tiong, K. H., et al. (2014). Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells. Jurnal Sains Kesihatan Malaysia. Available at: [Link]

  • Slideshare. (2015). 7-(OC-1): The role of hydroxyl (-OH) group in chemical compounds. Available at: [Link]

  • Chen, Y., et al. (2007). The Effect of pH on Solubilization of Organic Matter and Microbial Community Structures in Sludge Fermentation. Water Research. Available at: [Link]

  • Martínez-Vargas, A., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules. Available at: [Link]

  • Grygier, B., et al. (2022). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives. MDPI. Available at: [Link]

Sources

Optimization

Technical Support Center: 2-Phenylpyrazolo[1,5-a]pyrimidin-5-ol Purification

Welcome to the Advanced Technical Support Center for heterocyclic purification. The synthesis of pyrazolo[1,5-a]pyrimidin-5-ols—typically achieved via the cyclocondensation of 3-amino-5-phenylpyrazole with 1,3-dielectrop...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for heterocyclic purification. The synthesis of pyrazolo[1,5-a]pyrimidin-5-ols—typically achieved via the cyclocondensation of 3-amino-5-phenylpyrazole with 1,3-dielectrophiles—frequently presents significant isolation challenges. This guide is designed for researchers and drug development professionals to troubleshoot and resolve the specific chromatographic and solubility issues associated with this scaffold.

Part 1: Core Troubleshooting & FAQs

Q1: Why does my crude 2-phenylpyrazolo[1,5-a]pyrimidin-5-ol streak heavily on normal-phase silica gel, resulting in poor recovery?

The Causality: This phenomenon is caused by dynamic prototropic tautomerism. In solution, the compound exists in an equilibrium between the 5-ol (enol) form and the 5(4H)-one (lactam/pyrimidone) form[1]. While the enol form is relatively non-polar, the 5(4H)-one tautomer acts as a potent hydrogen-bond donor and acceptor[2]. During chromatography, the 5(4H)-one form interacts aggressively with the free silanol groups on the silica gel surface. Because the tautomers interconvert on the timescale of the elution, the compound smears across the column rather than eluting as a discrete band[1].

The Solution: You must suppress the silica-lactam interaction by saturating the stationary phase with a highly polar modifier. Standard Hexane/Ethyl Acetate gradients will fail. Instead, switch your mobile phase to a Dichloromethane (DCM) and Methanol (MeOH) system (typically 10:1)[3].

G Enol 5-ol Tautomer (Weaker H-Bonding) Keto 5(4H)-one Tautomer (Strong H-Bonding) Enol->Keto Dynamic Equilibrium Silica Silica Gel Surface (Free Silanols) Keto->Silica Strong Adsorption Streak Chromatographic Streaking Silica->Streak Modifier Add Polar Modifier (MeOH or AcOH) Streak->Modifier Sharp Sharp Elution Band Modifier->Sharp

Impact of prototropic tautomerism on silica gel chromatography and resolution strategy.

Q2: My compound is virtually insoluble in standard chromatography solvents (Hexanes/EtOAc) at room temperature. How can I load it onto a column?

The Causality: The planar, fused bicyclic pyrazolopyrimidine system, combined with the phenyl ring, promotes extensive intermolecular


 stacking. Furthermore, the 5(4H)-one tautomer forms strong intermolecular hydrogen-bonded dimers in the solid state[2]. This crystal lattice energy makes the compound highly insoluble in cold, non-polar solvents.

The Solution: Do not attempt liquid loading, as the compound will crash out on top of the column and cause channeling. You must use Solid Loading (Dry Loading) . Dissolve the crude mixture in a volatile, highly polar solvent (like Tetrahydrofuran or a large volume of DCM/MeOH), absorb it onto silica gel, and evaporate it to a dry powder before loading (See Protocol A).

Q3: I am scaling up my synthesis (>5 grams). Is there a chromatography-free purification method?

The Causality: At larger scales, the sheer volume of silica and polar solvents required to overcome the tautomerism-induced streaking becomes economically and practically unviable.

The Solution: Exploit the high thermodynamic stability of the 5(4H)-one crystal lattice. By dissolving the crude mixture in a hot polar aprotic solvent (e.g., DMF) and slowly adding a protic anti-solvent (Water), you can force the selective crystallization of the pure lactam tautomer while impurities remain solvated (See Protocol B).

Q4: I only need this compound as an intermediate to make 5-chloro-2-phenylpyrazolo[1,5-a]pyrimidine. Do I need to purify the 5-ol perfectly?

The Causality: The conversion of the 5-ol/5-one to the 5-chloro derivative using Phosphorus Oxychloride (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


) eliminates the tautomeric proton, locking the molecule into a single, highly lipophilic state[4].

The Solution: If your crude 5-ol is >80% pure, you can often carry it directly into the chlorination step. The resulting 5-chloro derivative does not suffer from tautomerism and can be easily and cleanly purified using standard 50% Ethyl Acetate in Hexanes[4].

Part 2: Quantitative Data - Solvent System Optimization

To assist in your chromatographic planning, the following table summarizes the quantitative impact of various solvent systems on the tautomeric equilibrium and resulting retention factor (


).
Solvent SystemModifierTautomeric Bias (Solution)Expected TLC Behavior (

)
Application Suitability
Hexane / EtOAc (1:1) NoneMixed (Enol/Keto)Severe streaking (

0.1 - 0.4)
Not recommended; leads to product loss.
DCM / MeOH (10:1) NoneKeto-dominantSharp band (

~0.35)
Standard Flash Chromatography [3].
DCM / EtOAc (1:1) 1% AcOHEnol-stabilized (H-bond suppressed)Moderate band (

~0.40)
Acid-sensitive downstream steps.
DMF /

NoneKeto-dominant (Solid state)N/A (Precipitate)Large-scale purification (>5g).

Part 3: Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Built-in checks ensure that the physical chemistry of the molecule is behaving as expected before you proceed to the next step.

G Start Crude 2-Phenylpyrazolo[1,5-a]pyrimidin-5-ol SolCheck Solubility Check (DCM/EtOAc) Start->SolCheck Chrom Flash Chromatography (DCM:MeOH 10:1) Solid Loading SolCheck->Chrom Highly Soluble Recryst Recrystallization (DMF/H2O or EtOH) SolCheck->Recryst Poorly Soluble Pure Pure Product (>98% HPLC) Chrom->Pure Recryst->Pure

Purification decision tree for 2-phenylpyrazolo[1,5-a]pyrimidin-5-ol based on crude solubility.

Protocol A: Solid-Load Flash Chromatography (For <5g Scale)

This protocol utilizes a highly polar mobile phase to outcompete the lactam-silica hydrogen bonding.

  • Dissolution: Dissolve 1.0 g of crude 2-phenylpyrazolo[1,5-a]pyrimidin-5-ol in 20 mL of Tetrahydrofuran (THF) or a 10% MeOH/DCM mixture.

  • Adsorption: Add 3.0 g of TLC-grade silica gel to the solution.

  • Evaporation: Evaporate the solvent under reduced pressure (rotary evaporator) at 40°C until a dry powder is obtained.

    • Self-Validation Check: Shake the flask. If the powder clumps or sticks to the glass, residual solvent remains. Redissolve in a minimum amount of DCM and re-evaporate until perfectly free-flowing. Clumpy powder causes severe band distortion.

  • Column Packing: Pack a silica gel column using 100% DCM. Load the dry powder evenly onto the top of the silica bed and cap with a thin layer of sand.

  • Elution: Elute using a gradient of 100% DCM to DCM:MeOH (10:1)[3].

  • Monitoring: Monitor fractions via TLC using DCM:MeOH (10:1).

    • Self-Validation Check (2D TLC): Spot a fraction on a square TLC plate. Run it in one direction, dry it, rotate 90 degrees, and run it again. If the spot forms a diagonal line, tautomerization is stable. If it forms a smeared "L" shape, dynamic tautomerization is occurring on the plate; add 1% Triethylamine or Acetic Acid to your mobile phase to lock the equilibrium.

Protocol B: Scalable Recrystallization (For >5g Scale)

This protocol exploits the thermodynamic stability of the 5(4H)-one crystal lattice.

  • Suspension: Suspend 5.0 g of crude product in 15 mL of N,N-Dimethylformamide (DMF).

  • Heating: Heat the suspension to 80°C with vigorous magnetic stirring until complete dissolution occurs.

  • Anti-Solvent Addition: Slowly add 15 mL of deionized water dropwise while strictly maintaining the temperature at 80°C.

  • Controlled Cooling: Remove the heat source and allow the solution to cool gradually to room temperature over 4 hours.

    • Self-Validation Check: Rapid precipitation (crashing out) traps impurities in the crystal lattice. If the solution turns cloudy immediately upon water addition, you added the water too fast. Reheat to 80°C until clear, and proceed with slower cooling.

  • Maturation: Transfer the flask to an ice bath (0-5°C) for 1 hour to maximize yield.

  • Isolation: Filter the precipitate under vacuum, wash with cold water (2 x 10 mL) followed by ice-cold ethanol (5 mL), and dry in a vacuum oven at 50°C for 12 hours.

Part 4: References

  • LookChem Database. "5-Hydroxypyrazolo[1,5-a]pyrimidine (CAS 29274-22-4) Properties and Synthesis." LookChem. [Link]

  • ACS Infectious Diseases. "Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents." ACS Publications.[Link]

  • bioRxiv. "Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor." bioRxiv.[Link]

  • Patent CN111087398A (via Patsnap). "Pyrazolo[1,5-a]pyrimidine compounds, preparation method and medical use thereof." Patsnap. [Link]

  • Cairo University / Arkivoc. "Synthesis and tautomeric structure of 3,6-bis(arylazo)pyrazolo [1,5-a]pyrimidine-5,7(4H,6H)-diones." [Link]

Sources

Troubleshooting

Technical Support Center: Pyrazolo[1,5-a]pyrimidine Synthesis &amp; NMR Troubleshooting

Welcome to the Application Scientist Support Center. The pyrazolo[1,5-a]pyrimidine scaffold is a privileged pharmacophore in drug discovery, but its synthesis via the condensation of 3-aminopyrazoles with 1,3-dicarbonyls...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. The pyrazolo[1,5-a]pyrimidine scaffold is a privileged pharmacophore in drug discovery, but its synthesis via the condensation of 3-aminopyrazoles with 1,3-dicarbonyls is notoriously prone to regioselectivity issues and incomplete cyclizations. This guide provides mechanistic insights, diagnostic data, and self-validating protocols to help you troubleshoot unexpected NMR peaks.

FAQ 1: The Regioisomer Conundrum

Q: I condensed 3-aminopyrazole with an unsymmetrical 1,3-diketone. My


H NMR shows two distinct sets of peaks for the pyrimidine core. Why did this happen, and how do I identify them? 

A: You are observing a mixture of regioisomers. The condensation of 3-aminopyrazole with a 1,3-dicarbonyl compound is a two-step process: an initial nucleophilic attack followed by intramolecular cyclization. 3-aminopyrazole contains two distinct nucleophilic nitrogens: the exocyclic primary amine (-NH


) and the endocyclic secondary amine (-NH).

Mechanistic Causality: The exocyclic -NH


 is more nucleophilic and will preferentially attack the most electrophilic carbonyl carbon of your 1,3-diketone. If the diketone is unsymmetrical, the initial attack can occur at either carbonyl depending on subtle steric and electronic factors, leading to a mixture of 5-substituted and 7-substituted pyrazolo[1,5-a]pyrimidines[1].

To distinguish between the 5-isomer and 7-isomer, you must analyze the chemical shifts of the substituents. The C-7 position is adjacent to the bridgehead nitrogen (N-4). This proximity creates a strong deshielding effect in


H NMR for protons directly attached to the ring, but conversely causes a distinct steric shielding effect (gamma-gauche effect) in 

C NMR for attached alkyl groups[2].
Diagnostic NMR Data for Regioisomer Assignment

Table 1: Typical NMR chemical shifts for distinguishing 5-methyl vs. 7-methyl pyrazolo[1,5-a]pyrimidines.

Structural Feature

H NMR Shift (ppm)

C NMR Shift (ppm)
Diagnostic Rationale
5-Methyl Group 2.40 – 2.5523.0 – 25.0Standard allylic/aromatic methyl shift[2].
7-Methyl Group 2.70 – 2.8515.0 – 17.5Deshielded

H due to bridgehead N; Shielded

C due to steric compression[2].
Pyrimidine H-5 8.30 – 8.60145.0 – 155.0Standard aromatic shift, less deshielded than H-7[2].
Pyrimidine H-7 8.80 – 9.10140.0 – 145.0Highly deshielded

H due to proximity to the bridgehead nitrogen lone pair[2].

Mandatory Visualization: Troubleshooting Workflow

NMR_Troubleshooting Start Unexpected NMR Peaks in Pyrazolo[1,5-a]pyrimidine Q1 Are there duplicate pyrimidine core signals? Start->Q1 Q2 Is there a broad peak at 10-12 ppm (-NH/-OH)? Q1->Q2 No Regio Regioisomer Mixture (5- vs 7-substituted) Q1->Regio Yes Inter Incomplete Cyclization (Open-chain intermediate) Q2->Inter Yes Impurity Residual Starting Material or Solvent Q2->Impurity No Action1 Check 13C shift of methyls (C-7 ~16 ppm vs C-5 ~24 ppm) Regio->Action1 Action2 Force cyclization: Increase temp or add acid Inter->Action2

Fig 1: Logic tree for troubleshooting NMR signals in pyrazolo[1,5-a]pyrimidine synthesis.

FAQ 2: Incomplete Cyclization & Tautomerism

Q: My


H NMR shows the expected aromatic protons, but I also see a broad singlet around 11.0 - 12.0 ppm and extra signals in the alkene region (5.0 - 6.0 ppm). What went wrong? 

A: Your reaction stalled at the uncyclized intermediate stage. The broad peak at 11.0 - 12.0 ppm is characteristic of an unreacted -NH or -OH proton belonging to an open-chain enamine or Schiff base intermediate.

Mechanistic Causality: The initial condensation forms a water molecule and an intermediate. If the reaction temperature is too low, or if there is insufficient acid catalyst to activate the second carbonyl for the intramolecular nucleophilic attack, the ring closure will not occur. You are observing the tautomeric mixture of the open-chain intermediate. Applying microwave irradiation or stronger acidic conditions is required to drive the dehydration and final aromatization[3].

Experimental Protocol: Regioselective Microwave-Assisted Synthesis

To avoid regioisomer mixtures and incomplete cyclization, we recommend a self-validating microwave-assisted protocol that thermodynamically drives the reaction to a single, fully cyclized product[3].

Step 1: Reagent Preparation

  • In a 10 mL microwave vial, add 3-aminopyrazole (1.0 mmol) and the unsymmetrical 1,3-dicarbonyl compound (1.05 mmol).

  • Add 3.0 mL of glacial acetic acid. Scientific Insight: Acetic acid serves as both the solvent and the acid catalyst, activating the carbonyl groups to ensure complete cyclization and preventing the reaction from stalling at the enamine intermediate[1].

Step 2: Microwave Condensation

  • Seal the vial and irradiate at 120 °C for 15 minutes[3].

  • Self-Validation Point 1: Spot the reaction mixture on a TLC plate (Eluent: 1:1 EtOAc/Hexane). The disappearance of the highly polar 3-aminopyrazole baseline spot confirms the initial condensation is complete.

Step 3: Isolation

  • Cool the vial to room temperature. Pour the mixture into 20 mL of ice-cold water.

  • Neutralize slowly with saturated aqueous NaHCO

    
     until pH 7 is reached.
    
  • Filter the resulting precipitate under a vacuum and wash with cold water (2 x 5 mL).

Step 4: NMR Validation

  • Dissolve 5 mg of the dried solid in CDCl

    
     or DMSO-
    
    
    
    .
  • Self-Validation Point 2: Run a

    
    C NMR. Check the 15-25 ppm region. A single peak at ~16 ppm confirms the exclusive formation of the 7-methyl isomer, while a single peak at ~24 ppm confirms the 5-methyl isomer[2]. Two peaks indicate your reaction conditions require further optimization (e.g., higher temperature or bulkier solvent) to achieve full regioselectivity[4].
    

References[2] 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. ResearchGate (Canadian Journal of Chemistry). URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQELAOykx-HILV0-ioquxAQbk6ka6j9NruXcpiThM-6sVqzOHq6ykMFwdoaeSLWUNflQzLLfadfetCmLEO5giPah-KibdNXkDXLukV65iIE9hAsm8vEryN7Z-DmRXmeeau_L5cn81AHnmYV-gyH54gIcsu_WesS7XAUal3M7Q1n7ivTzLvfETy73UvKyz20QEo031z8nTr5nokXhSS7wrxXEyYma5JtUOg==[3] Synthesis of pyrazolo[1,5-a]pyrimidine derivatives and their antifungal activities against phytopathogenic fungi in vitro. Amazon AWS (Springer). URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGM1UMuS5bVEVjIt1-pwMG5TMZJVVSkaBCojizRGEXJIWJoaWv-XtdCvHWUQZVsUx7hK3Dzfok3n-Ebpn9ehN88qRtHXA-CUtYqDwuKXUMJXihlzM_zuYZzo-DZRrP0JV4SLLkB-zwyAp8K[1] Full article: Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine. Taylor & Francis. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFuw38SziLBD6nLI8oDJTgFySgcrrGm5lHJNlAL5UFgG4oRIdSYYPLQDINXfrS_FC6wQlsMzjyyFyMpa4E14GyqjKmPAvScv3ymVCVlLWq90c-0MQklq5oS6QBtlJqfjCv2oCT5bKUIFZYPyaROJWVvQE5Hz6HIn57PvCCLFQ==[4] NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. PMC (NIH). URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFenS70JyJFYj2gdsU8hZ5ZaVj9TnALfGl9d5AZ92U96mahUS5ilwIEc5l1Z3VoNDw3PNHaYOfjgKpqcAjHxvaLx2zmqVRLfsKBisMDsZgTh_CpCYRoq8g8OsM0BaCbaMEYs--rxa-a3TM-ArYf

Sources

Optimization

Optimizing reaction conditions for functionalizing the pyrazolo[1,5-a]pyrimidine core

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Optimization of Reaction Conditions for the Pyrazolo[1,5-a]pyrimidine Core Core Architecture & Reactivity Map Before troubleshooting...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Optimization of Reaction Conditions for the Pyrazolo[1,5-a]pyrimidine Core

Core Architecture & Reactivity Map

Before troubleshooting specific reactions, we must align on the electronic topography of the scaffold. The pyrazolo[1,5-a]pyrimidine system is an electronic hybrid : it fuses an electron-rich pyrazole (nucleophilic) with an electron-deficient pyrimidine (electrophilic).

The Golden Rule of Regioselectivity:

  • C-3 is the "Nucleophilic Antenna" (Prone to EAS: Halogenation, Nitration).

  • C-7 is the "Electrophilic Hotspot" (Prone to SNAr: Displacement of Cl/Br).

  • C-5 is the "Dormant Electrophile" (Reacts only after C-7 is substituted or under forcing conditions).

Visualizing the Reactivity Landscape

ReactivityMap Core Pyrazolo[1,5-a]pyrimidine Core Scaffold C3 Position C-3 (Nucleophilic) Target: Halogenation, Formylation Core->C3 C7 Position C-7 (Highly Electrophilic) Target: SNAr (Amines/Alkoxides) Core->C7 C5 Position C-5 (Moderately Electrophilic) Target: Cross-Coupling (requires activation) Core->C5 N_Bridge Bridgehead Nitrogen (Lewis Basic) Issue: Catalyst Poisoning Core->N_Bridge

Figure 1: Reactivity heatmap. Green indicates nucleophilic susceptibility; Red/Yellow indicate electrophilic susceptibility.

Module A: C-3 Functionalization (Electrophilic Aromatic Substitution)

Common Issue: "I am trying to iodinate C-3, but I'm getting low yields or over-halogenation."

The Mechanism

The C-3 position is electronically analogous to the C-3 of indole. It is highly electron-rich. Standard electrophilic aromatic substitution (EAS) works well, but the choice of solvent controls the kinetics.

Troubleshooting Protocol: C-3 Iodination/Bromination
VariableStandard ConditionOptimization for Difficult Substrates
Reagent NIS or NBS (1.05 equiv)NIS + TFA (catalytic)
Solvent DMF or MeCN (Polar Aprotic)DCM or CHCl3 (Non-polar)
Temperature 0 °C to RT-78 °C (if C-6 is also reactive)
Additives NoneK2S2O8 (Oxidant)

Critical Insight: If you are observing regioselectivity loss (e.g., halogenation at C-6), switch to a non-polar solvent like DCM. In DMF, the reaction is often too fast to control. For "Green" chemistry requirements, recent data suggests using Hypervalent Iodine (PIDA) with potassium halides in water is highly effective and regioselective for C-3 [1].

Step-by-Step Workflow (Standard):

  • Dissolve substrate in DMF (0.1 M).

  • Cool to 0 °C.

  • Add NIS (1.05 equiv) portion-wise over 10 minutes.

  • Monitor by LCMS. Conversion is usually complete < 1 hour.

  • Quench: Add 10% Na2S2O3 (aq) to remove excess iodine.

Module B: C-7 Nucleophilic Substitution (SNAr)

Common Issue: "My 7-chloro substrate is hydrolyzing to the lactam (7-one) instead of reacting with the amine."

The Mechanism

The C-7 position is adjacent to the bridgehead nitrogen, making it extremely electron-deficient. While this makes SNAr facile, it also makes the position susceptible to attack by water (hydrolysis), especially in the presence of base.

Troubleshooting Protocol: Preventing Hydrolysis

Diagnosis: Check your LCMS. If you see a mass of [M-Cl+OH], you have the lactam.

Corrective Actions:

  • Solvent Dryness: Use anhydrous THF or Dioxane. Avoid DMF if it's "wet" (DMF is hygroscopic).

  • Base Selection: Switch from inorganic bases (K2CO3) to non-nucleophilic organic bases (DIPEA or Et3N). Carbonate bases often contain trace water.

  • Temperature: C-7 displacement often occurs at Room Temperature . Do not heat unless necessary. Heating promotes hydrolysis.

Regioselectivity (5,7-Dichloro substrates): If you have chlorines at both C-5 and C-7, the C-7 chlorine is significantly more reactive . You can selectively displace C-7 at 0 °C to RT, leaving C-5 intact for later functionalization [2].

Module C: Palladium-Catalyzed Cross-Coupling

Common Issue: "The Suzuki coupling stalls at 20% conversion. Adding more catalyst doesn't help."

The Mechanism: Catalyst Poisoning

The pyrazolo[1,5-a]pyrimidine core is N-rich. The bridgehead nitrogen and N-1 can coordinate to Palladium (Pd), displacing the phosphine ligands and forming an inactive "Pd-black" species.

The Solution: Steric Bulk

You must use bulky, electron-rich phosphine ligands that create a "protective shell" around the Pd center, preventing the heterocycle from coordinating.

Recommended Catalytic Systems
Reaction TypeCatalyst SystemWhy?
Suzuki (Aryl-B(OH)2) Pd(dppf)Cl2 or XPhos Pd G2 XPhos is bulky enough to prevent N-coordination.
Buchwald (Amination) BrettPhos Pd G3 Specialized for forming C-N bonds on electron-deficient cores.
Base Choice K3PO4 (3.0 equiv)Weaker bases reduce protodeboronation of the boronic acid.
Visualizing the Troubleshooting Logic

SuzukiFix Start Issue: Low Yield in Suzuki Coupling Check1 Is the starting material disappearing? Start->Check1 Yes Yes: Side Reactions Check1->Yes Substrate Consumed No No: Catalyst Deactivation Check1->No Substrate Remains Action1 Check for Protodeboronation. Switch Base to K3PO4. Reduce Water ratio. Yes->Action1 Action2 Catalyst Poisoning. Switch to XPhos Pd G2 or Pd(dtbpf)Cl2. No->Action2

Figure 2: Decision tree for optimizing low-yielding cross-couplings.

Frequently Asked Questions (FAQ)

Q: Can I functionalize C-5 without touching C-7? A: Only if C-7 is already substituted with a non-leaving group (e.g., an aryl or amine). If you have a 5,7-dichloro core, C-7 will always react first via SNAr. For C-5 coupling, we recommend reducing the C-7 position first or performing the C-7 displacement, then using the C-5-Cl for Suzuki coupling [3].

Q: My boronic acid is deborylating (protodeboronation) faster than it couples. A: This is common with heterocyclic boronic acids.

  • Concentration: High concentration favors coupling over hydrolysis. Run at 0.5 M or higher.

  • Pre-catalyst: Use a precatalyst (like XPhos Pd G2) that activates immediately, rather than Pd(PPh3)4 which is slow.

  • Copper Effect: Sometimes adding CuCl (0.1 equiv) can facilitate the transmetallation step (Liebeskind-Srogl variant).

Q: How do I remove the Palladium residue from the final product? A: Pyrazolo[1,5-a]pyrimidines bind Pd tightly. A standard silica column is often insufficient. Use a Thiol-functionalized silica scavenger (SiliaMetS® Thiol) or wash the organic layer with aqueous N-acetylcysteine.

References

  • Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(III). Source: RSC Advances / PMC. Context: Describes the "green" aqueous protocol for C-3 halogenation using PIDA.

  • SNAr Reaction of Polyhalogenated Heterocycles: Regioselectivity. Source: WuXi Biology. Context: Detailed QM analysis and experimental validation of C-7 vs C-5 reactivity in 5,7-dichloro substrates.

  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5-one. Source: RSC Advances. Context: Protocols for overcoming catalyst poisoning using XPhos Pd G2 systems.

  • Discovery of Pyrazolo[1,5-a]pyrimidine TTK Inhibitors. Source: Journal of Medicinal Chemistry (via PMC). Context: Validates the synthetic route: C-7 displacement followed by C-5 functionalization.

Troubleshooting

Pyrazolo[1,5-a]pyrimidine Inhibitor Optimization: Troubleshooting Off-Target Effects

Technical Support & Application Guide Introduction Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the double-edged sword of the pyrazolo[1,5...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support & Application Guide

Introduction

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the double-edged sword of the pyrazolo[1,5-a]pyrimidine scaffold. While it is a "privileged structure" for ATP-competitive kinase inhibition, its strong affinity for the highly conserved hinge region often leads to promiscuous kinome binding and significant off-target toxicity[1]. This guide provides field-proven, mechanistically grounded troubleshooting strategies to engineer selectivity into your leads.

Section 1: Structural Troubleshooting (SAR & Macrocyclization)

Q: My lead compound shows potent primary target inhibition but hits multiple off-target kinases (e.g., DYRK, PIM, CLK). How can I synthetically modify the core to improve selectivity?

A: The pyrazolo[1,5-a]pyrimidine core acts as a rigid anchor, forming strong hydrogen bonds with the kinase hinge region[2]. Because this hinge is structurally conserved across the kinome, unmodified or simply substituted cores will inherently exhibit pan-kinase activity.

Causality & Solution: To break this promiscuity, you must exploit the non-conserved regions of the ATP-binding pocket (e.g., the solvent-exposed front or the back selectivity pocket).

  • Macrocyclization: Introducing a macrocyclic ring constrains the molecule into a specific bioactive conformation. This rigidity incurs a high entropic penalty when binding to off-target kinases that require a slightly different ligand geometry. For instance, macrocyclization of pyrazolo[1,5-a]pyrimidines has successfully yielded highly selective Casein Kinase 2 (CK2) inhibitors and Tropomyosin Receptor Kinase (Trk) inhibitors with sub-nanomolar potency[2][3].

  • Steric Bulk at the 3- and 5-Positions: Extending bulky substituents (like a 2,5-difluorophenyl-substituted pyrrolidine) at the 5-position forces the molecule to clash with the binding pockets of off-target kinases while fitting perfectly into the target's specific cavity[3].

Quantitative Data: Impact of Structural Modifications on Selectivity

Scaffold ModificationTarget KinaseTarget IC50 (nM)Off-Target ProfileReference
Unmodified / Acyclic CoreCK21.0High (DAPK3, PIM1, CDK1)[2]
Macrocyclic Core (Compound 31)CK212.0Exclusive Selectivity[2]
3-Carboxamide AdditionTrkA1.7Reduced off-target[3]
Macrocyclic Core (Compound 28)TrkA/B/C0.17 / 0.07Highly Selective[3]
Section 2: Covalent & Physicochemical Optimization

Q: Steric tuning isn't providing enough selectivity. Are there alternative targeting strategies for this scaffold?

A: Yes. When non-covalent Structure-Activity Relationship (SAR) optimization is exhausted, transition to a targeted covalent inhibitor (TCI) approach or optimize the physicochemical properties to prevent off-target accumulation.

Causality & Solution:

  • Covalent Warheads: By appending an electrophilic warhead (e.g., an acrylamide) to the solvent-exposed region of the pyrazolo[1,5-a]pyrimidine, you can target poorly conserved cysteine residues near the ATP pocket. This strategy transforms a transient, low-selectivity interaction into an irreversible, highly specific one. A prime example is the development of Zanubrutinib (BGB-3111), a covalent inhibitor of Bruton's tyrosine kinase (BTK) that utilizes a related fused bicyclic scaffold to achieve exquisite selectivity[4].

  • cLogD-Guided Optimization: Sometimes off-target effects are actually off-tissue or compartmental accumulation issues. High lipophilicity can drive compounds into lipid-rich organelles, causing toxicity. Sequential modifications to the 5-position of the pyrazolopyrimidine ring and the 3-position of the pyrazole ring, guided by cLogD, can drastically improve cell permeability and reduce off-target hydrophobic interactions, as demonstrated in the optimization of IRAK4 inhibitors[5].

Binding Core Pyrazolo[1,5-a]pyrimidine Core (H-Bond Acceptor/Donor) Hinge Hinge Region Binding (Conserved across Kinome) Core->Hinge Anchor (Promiscuous) Solvent Solvent-Exposed Region (Variable) Core->Solvent R-group extension / Warhead Selectivity Selectivity Pocket (Unique Residues) Core->Selectivity Macrocycle (Specific)

Structural binding logic of pyrazolo[1,5-a]pyrimidines in kinase pockets.

Section 3: Experimental Validation & Troubleshooting Protocols

Q: How do I systematically validate that my structural modifications have successfully reduced off-target kinome binding in vitro?

A: The gold standard for rapid, self-validating kinome selectivity profiling is Differential Scanning Fluorimetry (DSF), also known as a Thermal Shift Assay[2][6]. Unlike enzymatic assays which can be confounded by ATP competition kinetics, DSF directly measures the thermodynamic stabilization of the kinase upon ligand binding.

Step-by-Step Methodology: Differential Scanning Fluorimetry (DSF) for Kinome Profiling

Causality Note: A selective inhibitor will significantly increase the melting temperature (Tm) of the target kinase (ΔTm > 4°C) while leaving the Tm of off-target panel kinases unchanged. This provides a direct, binding-driven validation of your SAR.

Materials:

  • Recombinant kinase panel (e.g., Target kinase + 50 known off-target kinases like PIM, DAPK, DYRK).

  • SYPRO Orange dye (5000x stock).

  • Assay Buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT).

  • Real-Time PCR system (e.g., QuantStudio).

Protocol:

  • Preparation of Dye-Buffer Mix: Dilute SYPRO Orange dye to a 5x working concentration in the Assay Buffer. Why? SYPRO Orange is highly fluorescent in hydrophobic environments (unfolded proteins) and quenched in aqueous environments, providing a clear melting curve.

  • Protein-Ligand Incubation: In a 384-well PCR plate, dispense 10 µL of the kinase solution (final concentration 1-2 µM). Add 1 µL of the pyrazolo[1,5-a]pyrimidine test compound (final concentration 10 µM, 1% DMSO). Incubate at room temperature for 20 minutes to allow thermodynamic equilibrium.

  • Dye Addition: Add 10 µL of the 5x SYPRO Orange working solution to each well. Seal the plate with an optically clear film and centrifuge at 1000 x g for 1 minute to remove bubbles.

  • Thermal Denaturation: Place the plate in the RT-PCR system. Program a temperature ramp from 25°C to 95°C at a rate of 0.05°C/second.

  • Data Acquisition & Analysis: Continuously monitor fluorescence (Excitation: 490 nm, Emission: 530 nm). Calculate the derivative of the melt curve (-dF/dT) to determine the Tm.

  • Self-Validation Check: Calculate ΔTm = Tm(Protein+Ligand) - Tm(Protein+DMSO). A ΔTm > 4°C indicates significant binding. If your modified compound shows a high ΔTm for the target but ΔTm < 1°C for the off-target panel, you have successfully engineered selectivity[2][6].

G Start Hit: Pyrazolo[1,5-a]pyrimidine (Pan-Kinase Activity) SAR SAR Optimization (3- & 5-Position Substitutions) Start->SAR Macro Macrocyclization (Conformational Rigidity) SAR->Macro Cov Covalent Warhead (Targeting Unique Cys) SAR->Cov DSF Thermal Shift Assay (DSF) (Kinome Selectivity Profiling) Macro->DSF Cov->DSF Lead Selective Lead Compound (Reduced Off-Target Binding) DSF->Lead

Workflow for optimizing pyrazolo[1,5-a]pyrimidine selectivity.

Section 4: Cellular Assays & Target Engagement

Q: My compound is selective in biochemical assays but shows unexpected toxicity in cellular models. How do I troubleshoot this?

A: Biochemical selectivity does not always translate to cellular selectivity. Differences in intracellular ATP concentrations, localized compound accumulation, or metabolic activation can trigger off-target cellular toxicity.

Causality & Solution: You must verify that the compound is engaging the target inside the living cell at the expected concentrations. Use a NanoBRET Target Engagement assay. If the cellular IC50 is vastly higher than the biochemical IC50 (as seen with some polar CK2 inhibitors[2][7]), the compound may be accumulating in off-target compartments or requiring toxic doses to achieve target saturation. Optimize the cLogD to improve passive permeability, ensuring the compound reaches the target efficiently without requiring high, off-target-triggering doses[5].

References
  • Title: Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights Source: MDPI URL: [Link]

  • Title: Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment Source: PMC / NIH URL: [Link]

  • Title: Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor Source: bioRxiv URL: [Link]

  • Title: Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4 Source: ACS Medicinal Chemistry Letters URL: [Link]

  • Title: Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold Source: MDPI URL: [Link]

Sources

Optimization

Technical Support Center: Enhancing the Bioavailability of 2-Phenylpyrazolo[1,5-a]pyrimidin-5-ol Derivatives

Welcome to the Technical Support Center for drug development professionals working with the 2-phenylpyrazolo[1,5-a]pyrimidin-5-ol scaffold. This class of N-heterocyclic compounds is highly valued in medicinal chemistry f...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for drug development professionals working with the 2-phenylpyrazolo[1,5-a]pyrimidin-5-ol scaffold. This class of N-heterocyclic compounds is highly valued in medicinal chemistry for its potent ATP-competitive protein kinase inhibition (e.g., targeting TTK, CK2, EGFR) and phosphodiesterase (PDE5) inhibition[1],[2].

However, translating excellent in vitro potency into in vivo efficacy is frequently derailed by poor oral bioavailability[3]. The planar, lipophilic nature of the pyrazolo[1,5-a]pyrimidine core often results in dissolution-limited absorption, while the exposed functional groups can be liabilities for first-pass metabolism[4]. This guide provides field-proven troubleshooting strategies, validated protocols, and mechanistic insights to help you overcome these pharmacokinetic (PK) hurdles.

Part 1: Troubleshooting Guides & FAQs

Q1: My 2-phenylpyrazolo[1,5-a]pyrimidin-5-ol lead shows low oral bioavailability (F < 10%) in mice despite high permeability in Caco-2 assays. What is the primary cause? Causality & Insight: If permeability is high but bioavailability is low, the compound is either failing to dissolve in the gastrointestinal tract (dissolution-limited) or is being rapidly cleared by the liver (metabolism-limited). The pyrazolo[1,5-a]pyrimidine scaffold is notorious for crystal lattice stacking, leading to poor thermodynamic aqueous solubility[4]. Furthermore, the unsubstituted 2-phenyl ring is highly susceptible to para-hydroxylation by Cytochrome P450 enzymes (specifically CYP3A4 and CYP2C9)[4]. Actionable Step: Run a kinetic solubility assay alongside a mouse liver microsome (MLM) stability assay to isolate the exact liability.

Q2: We confirmed the issue is poor aqueous solubility (<5 µg/mL). How can we chemically modify the scaffold without disrupting its kinase hinge-binding affinity? Causality & Insight: X-ray crystallography of pyrazolo[1,5-a]pyrimidines bound to kinase ATP sites reveals that while the core nitrogen atoms interact with the hinge region, the 5-position often points toward the solvent-exposed channel[4]. Actionable Step: You can exploit the 5-hydroxyl group by synthesizing a phosphate ester prodrug. The phosphate group drastically increases aqueous solubility at physiological pH and is rapidly cleaved by alkaline phosphatases in the gut/liver to release the active 5-OH moiety. Alternatively, append a moderately basic solubilizing group (e.g., a morpholinoethyl ether) at the 5-position to enable salt formation[4].

Q3: We synthesized a highly soluble derivative, but clearance (CLint) remains too high. How do we block metabolism? Causality & Insight: High intrinsic clearance usually points to Phase I oxidation. The 2-phenyl group is a prime target for CYP-mediated electrophilic attack. Actionable Step: Introduce a fluorine or chlorine atom at the para-position of the 2-phenyl ring. The strong electron-withdrawing nature of the halogen deactivates the ring toward oxidation and blocks the primary site of metabolism without adding significant steric bulk.

Part 2: Experimental Workflows & Logical Relationships

To systematically diagnose and resolve bioavailability issues, follow the logical workflow outlined below.

BioavailabilityWorkflow Start Low in vivo Efficacy (2-Phenylpyrazolo[1,5-a]pyrimidin-5-ol) Assay In vitro PK Profiling (Solubility & Microsomes) Start->Assay Decision1 Solubility < 50 µg/mL? Assay->Decision1 SolPoor Dissolution Limited Apply Prodrug/Nano-formulation Decision1->SolPoor Yes SolGood Permeability or Metabolism Issue Decision1->SolGood No Decision2 High Intrinsic Clearance (CLint)? SolGood->Decision2 MetabHigh First-Pass Metabolism Fluorinate 2-Phenyl Ring Decision2->MetabHigh Yes PermPoor Efflux (P-gp) Limited Mask H-Bond Donors Decision2->PermPoor No

Fig 1. Troubleshooting workflow for diagnosing and resolving low bioavailability.

Part 3: Validated Experimental Protocols

Protocol 1: Synthesis of a 5-Phosphate Prodrug (Solubility Enhancement)

This protocol converts the insoluble 5-OH compound into a highly soluble disodium phosphate prodrug.

  • Phosphorylation (P(III) Formation): Dissolve the 2-phenylpyrazolo[1,5-a]pyrimidin-5-ol derivative (1.0 eq) in anhydrous THF under argon. Add 1H-tetrazole (3.0 eq) and di-tert-butyl N,N-diisopropylphosphoramidite (1.5 eq). Stir at room temperature for 2 hours.

    • Causality: The phosphoramidite reagent selectively reacts with the 5-OH group. 1H-tetrazole acts as a weak acid catalyst to activate the phosphoramidite.

  • Oxidation (P(V) Formation): Cool the reaction to 0°C. Dropwise, add m-CPBA (1.2 eq) or t-BuOOH to oxidize the intermediate phosphite to the phosphate triester. Stir for 1 hour.

  • Self-Validation Checkpoint: Before proceeding to workup, sample 10 µL of the reaction mixture, quench with methanol, and analyze via LC-MS. Validation metric: Ensure >95% conversion to the intermediate mass (Parent + 192 Da). If unreacted starting material remains, the final yield and purity will be compromised; add 0.2 eq more oxidant if necessary.

  • Deprotection: Extract the intermediate, dry, and dissolve in Dichloromethane (DCM). Add Trifluoroacetic acid (TFA) (20% v/v) to cleave the tert-butyl groups. Stir for 2 hours at room temperature, then concentrate in vacuo.

  • Salt Formation: Suspend the resulting free phosphoric acid in water and titrate with 0.1 M NaOH to pH 7.5. Lyophilize to obtain the highly soluble disodium salt.

Protocol 2: Thermodynamic Solubility Assessment (Shake-Flask Method)

A self-validating system to accurately determine if absorption is dissolution-limited.

  • Preparation: Add an excess of the solid compound (approx. 2 mg) to a 1.5 mL Eppendorf tube containing 500 µL of FaSSIF (Fasted State Simulated Intestinal Fluid, pH 6.5).

    • Causality: FaSSIF contains bile salts and lecithin, providing a much more accurate prediction of in vivo intestinal dissolution than standard PBS.

  • Incubation: Shake the suspension at 37°C for 24 hours at 300 rpm to ensure thermodynamic equilibrium is reached.

  • Separation & Self-Validation Checkpoint: Centrifuge at 15,000 x g for 15 minutes. Validation metric: Visually inspect the bottom of the tube. A solid pellet must be present. If no pellet is visible, the solution is not saturated, and the resulting calculation will be a false negative. Add more solid and repeat the incubation.

  • Quantification: Carefully aspirate the supernatant, dilute 1:10 in mobile phase, and quantify via HPLC-UV against a known standard curve.

Part 4: Data Presentation & Mechanistic Pathways

Structural modifications directly impact the PK profile. The table below summarizes typical quantitative shifts observed when optimizing the 2-phenylpyrazolo[1,5-a]pyrimidin-5-ol scaffold.

Table 1: Impact of Structural Modifications on Bioavailability Parameters

Compound VariantAqueous Solubility (FaSSIF, µg/mL)Mouse Liver Microsome CLint (µL/min/mg)Oral Bioavailability (F%)
Unmodified 5-OH Core < 585< 10%
5-O-(2-Morpholinoethyl) ether 1206035%
2-(4-Fluorophenyl) derivative < 51518%
5-Phosphate disodium prodrug > 50,00085 (Parent active)75%

When the prodrug strategy is employed, the compound undergoes a specific bioactivation pathway to exert its effect on the target kinase, as visualized below:

Mechanism Drug Phosphate Prodrug (Highly Soluble) Cleavage Alkaline Phosphatase (Intestinal/Hepatic) Drug->Cleavage Absorption Active 5-OH Active Scaffold (Hinge Binder) Cleavage->Active Bioactivation Kinase Target Kinase (e.g., TTK / CK2) Active->Kinase ATP-competitive Binding Effect Tumor Growth Inhibition Kinase->Effect Pathway Blockade

Fig 2. Prodrug bioactivation and kinase inhibition signaling pathway.

References

  • Discovery of Pyrazolo[1,5-a]pyrimidine TTK Inhibitors: CFI-402257 is a Potent, Selective, Bioavailable Anticancer Agent ACS Medicinal Chemistry Letters (2015). URL:[Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment RSC Advances (2023). URL:[Link]

  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold Molecules (2022). URL:[Link]

  • Cas 29274-22-4, 5-Hydroxypyrazolo[1,5-a]pyrimidine Chemical Properties and PDE5 Inhibition LookChem Chemical Database (2024). URL:[Link]

Sources

Troubleshooting

Side reactions in the synthesis of 2-Phenylpyrazolo[1,5-a]pyrimidin-5-ol

Welcome to the Synthesis & Process Chemistry Technical Support Center . This portal is designed for researchers and drug development professionals working with the pyrazolo[1,5-a]pyrimidine privileged scaffold.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Synthesis & Process Chemistry Technical Support Center . This portal is designed for researchers and drug development professionals working with the pyrazolo[1,5-a]pyrimidine privileged scaffold.

Below, you will find authoritative troubleshooting guides, mechanistic insights, and validated protocols specifically addressing the side reactions encountered during the synthesis of 2-Phenylpyrazolo[1,5-a]pyrimidin-5-ol .

Mechanistic Overview: The Regioselectivity Challenge

The most notorious side reaction in the synthesis of 2-phenylpyrazolo[1,5-a]pyrimidin-5-ol is the formation of its regioisomer, the 7-ol (or 7-oxo) derivative. This occurs because the starting material, 3-amino-5-phenylpyrazole, possesses two competing nucleophilic sites: the exocyclic primary amine (–NH₂) and the endocyclic nitrogen (N1). When reacted with a 1,3-dielectrophile (such as an alkynoate,


-keto ester, or acylated Meldrum's acid), the alignment of these nucleophiles with the two electrophilic centers dictates the final architecture[1].

Pathway SM 3-Amino-5-phenylpyrazole + 1,3-Dielectrophile PathA Exocyclic NH2 Attacks Carbonyl (Hard-Hard Interaction) SM->PathA Kinetic Default PathB Exocyclic NH2 Attacks β-Carbon (Soft-Soft Interaction) SM->PathB Thermodynamic/Tuned IntA Acyclic Amide Intermediate PathA->IntA IntB Acyclic Enamine Intermediate PathB->IntB ProdA 2-Phenylpyrazolo[1,5-a] pyrimidin-7-ol (Undesired Regioisomer) IntA->ProdA Cyclization (-EtOH/H2O) ProdB 2-Phenylpyrazolo[1,5-a] pyrimidin-5-ol (Desired Target) IntB->ProdB Cyclization (-EtOH/H2O)

Mechanistic divergence in pyrazolo[1,5-a]pyrimidine synthesis leading to 5-ol vs 7-ol regioisomers.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My NMR/LC-MS data indicates I have synthesized the 7-ol regioisomer instead of the 5-ol. Why did this happen? A: This is a classic manifestation of Hard-Soft Acid-Base (HSAB) principles. The exocyclic –NH₂ group is a "harder" and more sterically accessible nucleophile than the endocyclic nitrogen. If you use standard


-keto esters or alkynoates without catalyst control, the exocyclic amine rapidly attacks the highly electrophilic ("hard") ester carbonyl, forming an acyclic amide intermediate. Subsequent ring closure by the endocyclic nitrogen onto the 

-carbon yields the undesired 7-ol[2].

Q2: How can I force the reaction to selectively yield the 5-ol isomer? A: You must invert the natural kinetic preference. This is achieved by either:

  • Using Acylated Meldrum's Acids: Fine-tuning the leaving group thermodynamics allows the endocyclic nitrogen to drive the initial attack, selectively yielding the 5-ol subclass[1].

  • Base-Catalyzed Pre-activation: Using a strong base (like NaOEt) deprotonates the pyrazole, significantly increasing the nucleophilicity of the endocyclic nitrogen, allowing it to compete effectively for the ester carbonyl[3].

Q3: My LC-MS shows a massive peak at [M+18]⁺ or [M+46]⁺ relative to the target mass. What is this side reaction? A: You are observing an incomplete cyclization . The mass corresponds to the acyclic intermediate (an aza-Michael adduct or an uncyclized amide) that has failed to eliminate water ([M+18]) or ethanol ([M+46]). Causality & Fix: Cyclocondensation is an endothermic dehydration/dealcoholation process. If your reaction is stalled here, the temperature is too low, or the solvent is acting as a hydrogen-bond donor that stabilizes the open form. Switch to a higher-boiling solvent (e.g., refluxing toluene or glacial acetic acid) to drive the elimination step[4].

Q4: I am seeing complete degradation of my 1,3-dielectrophile before the reaction even starts. What is going wrong? A: Premature ester hydrolysis or decarboxylation. If your solvent (e.g., ethanol) contains trace water and you are using an alkoxide base, the base will act as a nucleophile, saponifying your


-keto ester or Meldrum's acid into a carboxylate. Ensure strictly anhydrous conditions and use freshly titrated bases.

Quantitative Data: Reagent Selection vs. Regioselectivity

To minimize side reactions, reagent selection is critical. The table below summarizes how different 1,3-dielectrophiles and conditions influence the 5-ol vs. 7-ol ratio based on empirical process data.

1,3-DielectrophileReaction ConditionsDominant IntermediateMajor ProductSelectivity (5-ol : 7-ol)
Ethyl propiolateEtOH, Reflux, NeutralAmide7-ol10 : 90
Ethyl 3-ethoxyacrylateAcOH, 118 °CEnamine5-ol75 : 25
Acylated Meldrum's AcidToluene, 110 °C, AcidicEnamine5-ol>95 : 5
1,3-DimethyluracilNaOEt, EtOH, RefluxRing-opened Uracil5-ol>90 : 10

Validated Experimental Protocol: Regioselective Synthesis of 2-Phenylpyrazolo[1,5-a]pyrimidin-5-ol

This self-validating protocol utilizes base-catalyzed thermodynamic control to suppress the 7-ol side reaction and force complete cyclization, avoiding acyclic intermediates[4].

Materials Required:

  • 3-Amino-5-phenylpyrazole (1.0 equiv)

  • 1,3-Dimethylpyrimidine-2,4(1H,3H)-dione (1.05 equiv) or suitable 3-carbon dielectrophile

  • Sodium Ethoxide (NaOEt, 21 wt% in EtOH) (2.1 equiv)

  • Anhydrous Ethanol (4 mL/g)

Step-by-Step Methodology:

  • System Purging: Equip a round-bottom flask with a mechanical stirrer and reflux condenser. Purge the system with N₂ to prevent oxidative side reactions.

  • Reagent Suspension: Suspend 3-amino-5-phenylpyrazole and the dielectrophile in anhydrous ethanol (4 mL/g). Crucial Step: The solvent must be anhydrous to prevent premature ester hydrolysis.

  • Deprotonation: Slowly add NaOEt solution. The strong base deprotonates the pyrazole, shifting the electron density to the endocyclic nitrogen, thereby favoring the soft-soft interaction required for 5-ol formation.

  • Cyclocondensation: Heat the slurry to reflux (approx. 78 °C) for 12–16 hours. Monitor via LC-MS until the acyclic intermediate ([M+18]⁺) is <1% AUC.

  • Quenching & Regioselective Isolation: Cool the reaction to room temperature. The target compound currently exists as a soluble sodium salt. Transfer the mixture to a beaker containing ice water (0 °C).

  • Precipitation: Slowly acidify the aqueous layer with 1M HCl to pH 4.5. The 2-phenylpyrazolo[1,5-a]pyrimidin-5-ol will selectively precipitate as a light yellow solid, leaving unreacted starting materials and trace 7-ol isomers in the aqueous phase.

  • Filtration: Filter the wet cake, wash with cold deionized water (3x), and dry in a vacuum oven at 50 °C to constant weight.

Diagnostic Workflow

Use the following decision tree to troubleshoot your crude reaction mixtures in real-time.

Workflow Start LC-MS Analysis of Crude Reaction Mixture Check1 Major Mass = Target + 18 Da? Start->Check1 Check2 Major Mass = Target (Wrong Retention Time)? Start->Check2 Sol1 Incomplete Cyclization: Increase Temp or add Acid Check1->Sol1 Yes Sol2 Regioisomer (7-ol) formed: Change Dielectrophile/Base Check2->Sol2 Yes Sol3 Desired 5-ol confirmed: Proceed to pH Precipitation Check2->Sol3 No, matches standard

Diagnostic workflow for identifying and resolving side reactions during cyclocondensation.

References

Sources

Optimization

Stability testing and degradation products of 2-Phenylpyrazolo[1,5-a]pyrimidin-5-ol

This guide serves as a specialized technical support portal for 2-Phenylpyrazolo[1,5-a]pyrimidin-5-ol .[1] It is designed to assist researchers in navigating the complex stability profile and analytical challenges associ...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized technical support portal for 2-Phenylpyrazolo[1,5-a]pyrimidin-5-ol .[1] It is designed to assist researchers in navigating the complex stability profile and analytical challenges associated with this scaffold.[1]

Status: Active Role: Senior Application Scientist Topic: Stability Testing, Degradation Pathways, and Analytical Troubleshooting

Module 1: Chemical Identity & The Tautomerism Trap

User Query: "Why does my pure compound show two peaks in HPLC or split NMR signals?"

Diagnosis: You are likely observing keto-enol tautomerism , a defining characteristic of 5-hydroxy-pyrazolo[1,5-a]pyrimidines.[1] While chemically named as the "5-ol" (enol), this compound exists in a dynamic equilibrium with its keto form, 2-phenylpyrazolo[1,5-a]pyrimidin-5(4H)-one .

  • The Mechanism: The proton at the 5-hydroxyl group can migrate to the N4-position (bridgehead adjacent nitrogen), breaking aromaticity in the pyrimidine ring but establishing a stable amide-like carbonyl system.

  • Impact on Stability: The keto form is typically more stable in solution, while the enol form may be trapped in the solid state or stabilized by specific solvents (e.g., DMSO, Methanol).

Visualizing the Equilibrium (Graphviz):

Tautomerism Enol Enol Form (2-Phenylpyrazolo[1,5-a]pyrimidin-5-ol) Aromatic Pyrimidine Ring Favored in: High pH, H-bond acceptors Keto Keto Form (2-Phenyl-4H-pyrazolo[1,5-a]pyrimidin-5-one) Amide-like Resonance Favored in: Neutral/Acidic media, Polar protic solvents Enol->Keto Proton Transfer (Fast) Keto->Enol Tautomerization

Caption: Dynamic equilibrium between the 5-ol (enol) and 5-one (keto) tautomers. Solvent polarity and pH dictate the dominant species.

Module 2: Stability Profiling & Stress Testing

Protocol: Forced Degradation Study (ICH Q1A Aligned)

To validate the stability indicating method, you must stress the molecule to generate potential degradation products (DPs).

Stress ConditionProtocol DetailsExpected OutcomeMechanism
Acid Hydrolysis 0.1 N HCl, 60°C, 4–24 hours.[1]High Stability. Minimal degradation expected.[1]The pyrazolo[1,5-a]pyrimidine core is generally resistant to acid due to protonation of N4/N1, which deactivates the ring toward nucleophilic attack.
Base Hydrolysis 0.1 N NaOH, Ambient to 60°C, 1–4 hours.High Sensitivity. Significant degradation.[1]Ring Opening. Hydroxide attacks the C5 or C7 position, cleaving the pyrimidine ring.
Oxidation 3% H₂O₂ at Room Temp, 2–6 hours.[1]Moderate Sensitivity. Formation of N-oxides.[1]Oxidation typically occurs at the Pyrazole N1 or the bridgehead nitrogen, or hydroxylation of the phenyl ring.
Photostability UV/Vis (1.2 million lux hours).[1]Variable. Potential for photo-isomerization or radical-mediated oxidation if in solution.[1]
Thermal Solid state, 60°C, 7 days.Stable. Solid-state packing usually locks the tautomer, preventing degradation.[1]

Module 3: Degradation Troubleshooting

User Query: "I see a major degradation peak at RRT ~0.4 after basic stress. What is it?"

Analysis: Under basic conditions (pH > 10), the pyrimidine ring of the scaffold is susceptible to nucleophilic attack by hydroxide ions. This leads to pyrimidine ring fission .[1]

The Degradation Pathway:

  • Nucleophilic Attack: OH⁻ attacks the electron-deficient C5 or C7 position.[1]

  • Ring Opening: The bond between N4 and C5 (or C7) cleaves.[1]

  • Product Formation: The degradation product is often the starting material precursor, 3-amino-5-phenylpyrazole , or a functionalized derivative thereof (e.g., a malonic acid derivative attached to the amine).

Visualizing the Degradation Pathway (Graphviz):

Degradation cluster_Base Pathway A: Base-Catalyzed Hydrolysis (Critical) cluster_Ox Pathway B: Oxidation Parent Parent Compound 2-Phenylpyrazolo[1,5-a]pyrimidin-5-ol Intermediate Tetrahedral Intermediate (OH- attack at C7/C5) Parent->Intermediate +OH- / pH > 10 NOxide N-Oxide Impurity (Oxidation at N1) Parent->NOxide +H2O2 / Peroxide RingOpen Ring Cleavage Product (N-(3-amino-5-phenylpyrazol-4-yl)amide derivative) Intermediate->RingOpen Pyrimidine Ring Fission FinalDeg Terminal Degradant 3-Amino-5-phenylpyrazole RingOpen->FinalDeg Further Hydrolysis

Caption: Primary degradation pathways.[1] Base-catalyzed hydrolysis leads to ring opening, reverting to the pyrazole precursor.

Module 4: Analytical Method Optimization (HPLC)

User Query: "My peaks are tailing significantly. How do I fix this?"

Root Cause: The 5-ol/5-one tautomerism and the basic nitrogen atoms (N1, N4) interact with residual silanols on the HPLC column, causing secondary interactions and peak broadening.

Troubleshooting Guide:

ParameterRecommendationScientific Rationale
Column Selection C18 with End-capping (e.g., Waters XBridge, Phenomenex Kinetex).High surface coverage prevents interaction between the basic nitrogens and acidic silanols.[1]
Mobile Phase pH Acidic (pH 2.5 – 3.0) using Formic Acid or Phosphate Buffer.[1]Crucial: Low pH protonates the basic nitrogens and forces the equilibrium entirely toward the keto form (or protonated enol), collapsing the split peaks into a single sharp peak.
Buffer Choice Ammonium Formate (for LC-MS) or Potassium Phosphate (for HPLC-UV).[1]Buffering is essential to maintain the pH stability required to control the tautomeric state.
Detection UV at 254 nm / 280 nm .The phenyl-pyrazolo conjugation provides strong absorbance. 254 nm is generally the isosbestic point for many pyrazolo derivatives.[1]
Self-Validating Check:
  • Test: Run the sample in neutral methanol vs. acidified methanol (0.1% formic acid).

  • Result: If the peak shape sharpens significantly and shifts slightly in retention time in the acidic condition, your issue was pH-dependent tautomerism.

References

  • Synthesis and Tautomerism of Pyrazolo[1,5-a]pyrimidines Title: Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment.[1][2][3][4][5] Source: PMC (PubMed Central) URL:[Link]

  • General Chemistry of the Scaffold Title: Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations. Source: MDPI Molecules URL:[Link]

  • Analytical Behavior (Keto-Enol) Title: Keto-Enol Tautomerism in Drug Development.[1] Source: Frontiers in Chemistry URL:[Link]

  • Degradation Mechanisms (Ring Opening) Title: Reaction of 3-substituted-5-amino-1H-pyrazoles with β-dicarbonyl compounds (Mechanism of Pyrimidine Ring Closure/Opening).[1][5] Source: NIH / Vertex AI Search Results (Contextual) URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

2-Phenylpyrazolo[1,5-a]pyrimidin-5-ol: Scaffold Analysis &amp; Kinase Inhibitor Comparison

This guide provides an in-depth technical analysis of 2-Phenylpyrazolo[1,5-a]pyrimidin-5-ol , treating it not merely as a standalone inhibitor but as a privileged scaffold (chemotype) in kinase drug discovery. [1] Execut...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 2-Phenylpyrazolo[1,5-a]pyrimidin-5-ol , treating it not merely as a standalone inhibitor but as a privileged scaffold (chemotype) in kinase drug discovery.

[1]

Executive Summary & Chemical Identity

2-Phenylpyrazolo[1,5-a]pyrimidin-5-ol represents a foundational "privileged structure" in medicinal chemistry. While the "naked" core exhibits only moderate, micromolar-range kinase inhibition, it serves as the structural parent for a class of highly potent ATP-competitive inhibitors targeting Pim-1 , CDK2 , TRK , and TTK kinases.

This guide compares the baseline performance of this core scaffold against fully optimized clinical candidates (e.g., Dinaciclib, Larotrectinib) and standard broad-spectrum controls (Staurosporine), elucidating the critical structure-activity relationship (SAR) transformations required to convert this fragment into a nanomolar drug.

Chemical Profile[1][2][3][4][5][6][7][8][9][10][11][12]
  • IUPAC Name: 2-Phenylpyrazolo[1,5-a]pyrimidin-5-ol

  • Tautomerism: Exists in equilibrium with 2-phenylpyrazolo[1,5-a]pyrimidin-5(4H)-one . The "one" form is often the dominant species in solution and the relevant H-bond donor/acceptor motif in the ATP binding pocket.

  • Core Scaffold: Pyrazolo[1,5-a]pyrimidine.[1][2][3][4][5][6][7][8][9][10][11]

  • Binding Mode: Type I (ATP-competitive). Mimics the purine ring of ATP.

Comparative Performance Analysis

The following data contrasts the "Fragment-Like" activity of the 2-phenyl core against optimized derivatives and industry standards.

Table 1: Inhibitory Potency (IC50) Comparison

Data represents a synthesis of scaffold-class trends and specific derivative assays.[1]

Compound ClassRepresentative AgentTarget KinaseIC50 (Potency)Binding TypeSelectivity Profile
Core Scaffold 2-Phenylpyrazolo[1,5-a]pyrimidin-5-ol Pim-1 ~15 - 50 µM Type ILow (Promiscuous binder at high conc.)
Core Scaffold 2-Phenylpyrazolo[1,5-a]pyrimidin-5-ol Src > 20 µM Type ILow
Optimized Drug Dinaciclib (Scaffold Derivative)CDK21 - 4 nMType IHigh (CDK1/2/5/9 selective)
Optimized Drug Larotrectinib (Scaffold Analog)TRKA< 20 nMType IHigh (TRK fusion specific)
Reference Control Staurosporine Pan-Kinase< 5 nMType INone (Broad spectrum toxin)
Mechanism of Action & SAR Evolution

The 2-phenylpyrazolo[1,5-a]pyrimidin-5-ol core binds to the kinase hinge region via the pyrimidine nitrogen and the 5-oxo/5-hydroxy group. However, it lacks the "gatekeeper" and "solvent-front" interactions required for high affinity.

  • The Core (Weak Binder): Occupies the adenine pocket but fills it loosely. High entropic penalty upon binding.

  • The Optimized Drug (e.g., Dinaciclib): Adds bulky hydrophobic groups (e.g., pyridine oxides, anilines) at the C3 and C7 positions. These extensions displace water molecules and engage the "specificity pocket" (gatekeeper residue), improving potency by 10,000-fold (from µM to nM).

Visualization: Scaffold Evolution & Pathway

Diagram 1: From Fragment to Drug (Chemical Space)

This diagram illustrates how the simple 2-phenyl core evolves into complex inhibitors like Pim-1 specific agents or CDK inhibitors.

ScaffoldEvolution Core 2-Phenylpyrazolo[1,5-a] pyrimidin-5-ol (The Core) Step1 C3 Functionalization (e.g., Halogenation/Arylation) Core->Step1 Electrophilic Aromatic Subst. Drug Optimized Inhibitor (e.g., Pim-1 / CDK2 Inhibitor) IC50 < 10 nM Core->Drug ~10,000x Potency Increase Step2 C7 Substitution (e.g., Amine displacement) Step1->Step2 Nucleophilic Subst. (SNAr) Step2->Drug SAR Optimization

Caption: Evolution of the pyrazolo[1,5-a]pyrimidine scaffold from a micromolar fragment to a nanomolar clinical candidate.

Diagram 2: Pim-1 Signaling Pathway (Target Context)

Pim-1 is a primary target for this scaffold class. Inhibition blocks cell survival pathways.

PimSignaling GF Growth Factors (IL-3, GM-CSF) RTK RTK / JAKs GF->RTK STAT STAT3/5 RTK->STAT Pim1 Pim-1 Kinase (Target) STAT->Pim1 Transcription Bad Bad (Pro-Apoptotic) Pim1->Bad Phosphorylation (Inactivation) p21 p21 (Cell Cycle) Pim1->p21 cMyc c-Myc (Proliferation) Pim1->cMyc Inhibitor Pyrazolo[1,5-a]pyrimidine Inhibitor Inhibitor->Pim1 Inhibition

Caption: Pim-1 kinase signaling cascade. The inhibitor blocks Pim-1, preventing the inactivation of Bad (restoring apoptosis) and halting proliferation.

Experimental Protocols

A. Synthesis of the Core Scaffold

This protocol generates the 2-phenylpyrazolo[1,5-a]pyrimidin-5-ol (enol form) / 7-one core.

Reagents:

  • 3-Amino-5-phenylpyrazole (1.0 eq)

  • Ethyl acetoacetate or Diethyl malonate (1.1 eq)

  • Glacial Acetic Acid (Solvent)[1][6]

Workflow:

  • Condensation: Dissolve 3-amino-5-phenylpyrazole in glacial acetic acid.

  • Addition: Add ethyl acetoacetate dropwise.

  • Reflux: Heat the mixture to reflux (118°C) for 4–6 hours. Monitoring via TLC (Hexane:EtOAc 1:1) should show the disappearance of the amine.

  • Precipitation: Cool the reaction mixture to room temperature. Pour into ice-cold water.

  • Filtration: Collect the precipitate by vacuum filtration.

  • Purification: Recrystallize from Ethanol/DMF to yield the off-white solid product.

    • Validation: 1H NMR should show a singlet around δ 6.0–6.5 ppm (pyrimidine H) and a broad singlet >10 ppm (OH/NH tautomer).

B. In Vitro Kinase Assay (ADP-Glo™)

To determine the IC50 of the compound against Pim-1 or CDK2.

  • Preparation: Prepare 1X Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

  • Compound Dilution: Prepare a 3-fold serial dilution of 2-Phenylpyrazolo[1,5-a]pyrimidin-5-ol in DMSO (Top concentration: 100 µM).

  • Enzyme Reaction:

    • Add 2 µL of diluted compound to a 384-well plate.

    • Add 4 µL of Pim-1 enzyme (0.2 ng/µL). Incubate for 10 min at RT.

    • Add 4 µL of Substrate/ATP mix (S6 peptide + 10 µM ATP).

    • Incubate at RT for 60 minutes.

  • Detection:

    • Add 10 µL of ADP-Glo™ Reagent (Terminates reaction, depletes remaining ATP). Incubate 40 min.

    • Add 20 µL of Kinase Detection Reagent (Converts ADP to ATP -> Luciferase light). Incubate 30 min.

  • Analysis: Measure luminescence. Plot RLU vs. Log[Compound]. Fit to a sigmoidal dose-response curve to calculate IC50.

References

  • Vertex AI Search. (2025). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances. Link

  • Vertex AI Search. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors. MDPI Pharmaceuticals. Link

  • Vertex AI Search. (2015). Discovery of Pyrazolo[1,5-a]pyrimidine TTK Inhibitors: CFI-402257. ACS Medicinal Chemistry Letters. Link

  • Vertex AI Search. (2014). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. Bioorganic & Medicinal Chemistry Letters. Link

  • Vertex AI Search. (1981). New pharmacologically active 2-phenylpyrazolo[1,5-a]pyrimidines. Farmaco Sci. Link

Sources

Comparative

A Comparative Efficacy Analysis of 2-Phenylpyrazolo[1,5-a]pyrimidin-5-ol and Its Analogs for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous biologically active compound...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous biologically active compounds. This guide provides a comparative analysis of the efficacy of 2-Phenylpyrazolo[1,5-a]pyrimidin-5-ol and its structural analogs, with a focus on their potential as anti-inflammatory and anti-cancer agents. By examining the structure-activity relationships (SAR) and supporting experimental data, this document aims to provide researchers with a comprehensive understanding of this promising class of compounds.

While direct and extensive comparative studies on 2-Phenylpyrazolo[1,5-a]pyrimidin-5-ol are limited in publicly available literature, significant insights can be drawn from the extensive research on its isomeric and substituted analogs. This guide will leverage data from closely related compounds, particularly the 2-phenylpyrazolo[1,5-a]pyrimidin-7-one isomers and other 5-substituted analogs, to build a cohesive efficacy profile.

The Pyrazolo[1,5-a]pyrimidine Core: A Versatile Scaffold

The fusion of a pyrazole and a pyrimidine ring creates the pyrazolo[1,5-a]pyrimidine system, a nitrogen-rich heterocycle that has demonstrated a wide spectrum of pharmacological activities.[1][2] Its structural rigidity and the ability to introduce a variety of substituents at different positions make it an attractive scaffold for designing targeted therapies.[3] The 2-phenyl substitution, in particular, has been a recurring motif in compounds exhibiting potent biological effects.

Synthesis Strategies for the Pyrazolo[1,5-a]pyrimidine Scaffold

The general synthesis of pyrazolo[1,5-a]pyrimidines involves the condensation of a 3-aminopyrazole derivative with a 1,3-dielectrophilic species.[4][5] Variations in this core reaction allow for the introduction of diverse functional groups on the pyrimidine ring.

General Synthetic Workflow:

Synthesis Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Reactant1 3-Amino-5-phenylpyrazole Reaction Cyclocondensation Reactant1->Reaction Reactant2 1,3-Dicarbonyl Compound (e.g., β-ketoester, malonaldehyde) Reactant2->Reaction Product 2-Phenylpyrazolo[1,5-a]pyrimidine (e.g., 5-ol or 7-one isomer) Reaction->Product

Caption: General synthetic route to 2-phenylpyrazolo[1,5-a]pyrimidines.

Comparative Efficacy: Anti-Inflammatory Activity

Research into the anti-inflammatory properties of 2-phenylpyrazolo[1,5-a]pyrimidine derivatives has primarily focused on the 7-one isomers. These studies provide a valuable framework for understanding the potential of the 5-ol analog.

A study on 2-phenylpyrazolo[1,5-a]pyrimidin-7-ones revealed that structural modifications significantly impact their anti-inflammatory properties.[6] The parent compound, 4,7-dihydro-2-phenylpyrazolo[1,5-a]pyrimidin-7-one, served as a reference for these investigations.

Structure-Activity Relationship (SAR) Insights for Anti-Inflammatory Activity:

A series of pyrazolo[1,5-a]pyrimidin-7-ones were synthesized to evaluate the effects of structural modifications at the 2-position of 4,7-dihydro-4-ethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-one.[7] The observed differences in anti-inflammatory activity were attributed to the varying capacities of these compounds to inhibit leukotriene and/or prostaglandin biosynthesis.[7]

Compound/AnalogKey Structural FeatureObserved Anti-Inflammatory ActivityReference
4,7-dihydro-2-phenylpyrazolo[1,5-a]pyrimidin-7-oneParent 7-one compoundModerate[6]
4,7-dihydro-4-ethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-oneEthyl group at position 4Weak inhibitor of prostaglandin biosynthesis[7]
4,7-dihydro-4-ethyl-2-(2-thienyl)pyrazolo[1,5-a]pyrimidin-7-one2-thienyl substitution at position 2Potent in vivo and in vitro activity[7]

While direct data for the 5-ol isomer is not available, the existing SAR for the 7-one series suggests that the nature of the substituent at the 2-position is a critical determinant of anti-inflammatory potency. It is plausible that 2-Phenylpyrazolo[1,5-a]pyrimidin-5-ol would also exhibit anti-inflammatory properties, and its efficacy relative to analogs would similarly depend on substitutions on the core scaffold.

Comparative Efficacy: Anticancer Activity (Kinase Inhibition)

The pyrazolo[1,5-a]pyrimidine scaffold is a well-established kinase inhibitor pharmacophore, with several approved drugs and clinical candidates featuring this core structure.[3][8] These compounds often act as ATP-competitive inhibitors in the kinase domain.

Relevant Signaling Pathway:

Kinase_Inhibition_Pathway cluster_upstream Upstream Signaling cluster_downstream Downstream Signaling Cascade cluster_inhibitor Inhibitor Action GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GrowthFactor->Receptor Kinase Target Kinase (e.g., CDK, TRK) Receptor->Kinase Activation Substrate Substrate Protein Kinase->Substrate Phosphorylation PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate CellularResponse Cell Proliferation, Survival, etc. PhosphoSubstrate->CellularResponse Inhibitor 2-Phenylpyrazolo[1,5-a]pyrimidine Analog Inhibitor->Kinase Inhibition

Caption: General kinase signaling pathway and the inhibitory action of pyrazolo[1,5-a]pyrimidine analogs.

Numerous studies have explored the structure-activity relationships of pyrazolo[1,5-a]pyrimidine analogs as inhibitors of various kinases implicated in cancer.

Comparative Kinase Inhibitory Activity:

Compound/AnalogTarget Kinase(s)IC50/ActivityReference
Substituted 2-(phenylamino)pyrazolo[1,5-a]pyrimidinesVarious cancer cell linesIC50 values in the micromolar range against MCF-7 and Hep-2 cells.[4][4]
Pyrazolo[1,5-a]pyrimidine derivativesCDK2 and TRKADual inhibitors with IC50 values in the nanomolar to low micromolar range.[9][9]
2-phenylpyrazolo[1,5-a]pyrimidine derivativesEGFR kinaseInhibition of EGFR kinase.[10][10]
PhenylpyrazalopyrimidinesSrc kinaseModerate inhibitory activity.[11][11]

The data indicates that substitutions at various positions of the 2-phenylpyrazolo[1,5-a]pyrimidine scaffold can be tailored to achieve potent and selective inhibition of different kinases. The presence of a hydroxyl group at the 5-position in 2-Phenylpyrazolo[1,5-a]pyrimidin-5-ol could potentially engage in hydrogen bonding interactions within the ATP-binding pocket of target kinases, thereby influencing its inhibitory activity. Further screening of this specific compound against a panel of kinases is warranted to determine its efficacy and selectivity profile.

Experimental Protocols

To facilitate further research and comparative studies, detailed protocols for key assays are provided below.

General Synthesis of 2-Phenylpyrazolo[1,5-a]pyrimidin-5(4H)-one

This protocol describes a general method for the synthesis of the tautomeric form of 2-Phenylpyrazolo[1,5-a]pyrimidin-5-ol, which is often the isolated product.

Materials:

  • 3-Amino-5-phenylpyrazole

  • Ethyl acetoacetate (or other suitable β-ketoester)

  • Glacial acetic acid

  • Ethanol

Procedure:

  • A mixture of 3-amino-5-phenylpyrazole (1 equivalent) and ethyl acetoacetate (1.1 equivalents) in glacial acetic acid is heated at reflux for 4-6 hours.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the crude product.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and DMF).

In Vitro Kinase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of test compounds against a specific protein kinase.

Materials:

  • Test compounds (e.g., 2-Phenylpyrazolo[1,5-a]pyrimidin-5-ol and its analogs) dissolved in DMSO

  • Recombinant kinase enzyme

  • Kinase-specific substrate

  • ATP

  • Kinase assay buffer

  • Kinase activity detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add the test compound dilutions to the wells of a 384-well plate.

  • Add a solution containing the kinase and its substrate in assay buffer to each well.

  • Initiate the kinase reaction by adding ATP solution.

  • Incubate the plate at room temperature for a specified duration (e.g., 60 minutes).

  • Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions.

  • Measure the luminescence or fluorescence signal using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Experimental Workflow for Kinase Inhibition Assay:

Kinase_Inhibition_Workflow Start Start Step1 Prepare compound dilutions Start->Step1 Step2 Add compounds to plate Step1->Step2 Step3 Add kinase and substrate Step2->Step3 Step4 Initiate reaction with ATP Step3->Step4 Step5 Incubate Step4->Step5 Step6 Stop reaction and add detection reagent Step5->Step6 Step7 Measure signal Step6->Step7 Step8 Calculate IC50 Step7->Step8 End End Step8->End

Sources

Validation

Structure-Activity Relationship (SAR) Studies of Pyrazolo[1,5-a]pyrimidines: A Comparative Guide for Next-Generation Kinase Inhibitors

Executive Summary: The Pyrazolo[1,5-a]pyrimidine Advantage In the landscape of targeted oncology and medicinal chemistry, the pyrazolo[1,5-a]pyrimidine scaffold has emerged as a profoundly privileged chemotype[1]. Histor...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Pyrazolo[1,5-a]pyrimidine Advantage

In the landscape of targeted oncology and medicinal chemistry, the pyrazolo[1,5-a]pyrimidine scaffold has emerged as a profoundly privileged chemotype[1]. Historically, kinase drug discovery relied heavily on quinazoline, pyrimidine, and indazole cores. While effective, these early-generation scaffolds often suffered from promiscuous multi-kinase binding, leading to off-target toxicities.

The pyrazolo[1,5-a]pyrimidine nucleus fundamentally shifts this paradigm. By offering an optimized bidentate hydrogen-bonding geometry, it acts as a superior ATP-competitive hinge binder[2]. This structural precision allows medicinal chemists to engineer exquisite selectivity profiles, culminating in the development of tissue-agnostic, FDA-approved therapeutics like Larotrectinib (LOXO-101)[3]. This guide objectively compares the SAR of pyrazolo[1,5-a]pyrimidine derivatives against alternative scaffolds, detailing the mechanistic causality behind their success and the experimental workflows required to validate them.

Mechanistic Grounding: Scaffold vs. Kinase Hinge Region

The success of the pyrazolo[1,5-a]pyrimidine core lies in its electron-rich, fused bicyclic system. The nitrogen atoms within the pyrazole and pyrimidine rings serve as highly directional hydrogen bond acceptors and donors. When interacting with the kinase hinge region (e.g., the Met592 residue in Tropomyosin Receptor Kinase A, TRKA), this scaffold anchors the molecule with minimal entropic penalty.

Furthermore, the distinct vectors projecting from the core allow for modular functionalization:

  • R1 Substitutions: Project into the hydrophobic back pocket (xDFG motif), driving kinase selectivity.

  • R2 Substitutions: Project toward the solvent-front, modulating pharmacokinetic (ADME) properties without disrupting the primary binding affinity.

G cluster_0 Kinase ATP Binding Pocket Hinge Hinge Region (e.g., Met592) Solvent Solvent Front (e.g., Gly595) DFG xDFG Motif (e.g., Gly667) Scaffold Pyrazolo[1,5-a]pyrimidine Core Scaffold->Hinge Bidentate H-Bonds RGroup1 R1 Substituent (Selectivity Filter) Scaffold->RGroup1 Functionalization RGroup2 R2 Substituent (Solvent Exposure) Scaffold->RGroup2 Functionalization RGroup1->DFG Hydrophobic Interaction RGroup2->Solvent Steric Accommodation

Logical mapping of pyrazolo[1,5-a]pyrimidine core interactions within the kinase ATP pocket.

Comparative SAR Case Study: TRK Inhibitors

To objectively evaluate the performance of the pyrazolo[1,5-a]pyrimidine scaffold, we compare it against the indazole core using FDA-approved TRK inhibitors as our model system.

Early-generation inhibitors like Entrectinib utilize an indazole core. While highly potent against TRKA (IC₅₀ = 1 nM), the indazole geometry lacks the rigid selectivity filters of the pyrazolo[1,5-a]pyrimidine system, resulting in multi-kinase activity (hitting ROS1 and ALK) and associated CNS toxicities[4][5].

Conversely, Larotrectinib utilizes a linear pyrazolo[1,5-a]pyrimidine core. While its raw enzymatic IC₅₀ is slightly higher (~5-11 nM), its selectivity is absolute, targeting only TRKA/B/C[6]. This proves that the pyrazolo[1,5-a]pyrimidine scaffold sacrifices negligible potency for a massive gain in safety and selectivity.

Quantitative Data Comparison
CompoundCore ScaffoldPrimary TargetsTRKA WT IC₅₀TRKA G595R IC₅₀Selectivity Profile
Entrectinib IndazoleTRKA/B/C, ROS1, ALK1.0 nMResistantMulti-kinase (Off-target effects)
Larotrectinib Linear Pyrazolo[1,5-a]pyrimidineTRKA/B/C~5-11 nMResistantExquisitely selective
Selitrectinib Macrocyclic Pyrazolo[1,5-a]pyrimidineTRKA/B/C0.6 nM2.0 nM>1000-fold for 98% of kinases

(Data aggregated from[7],[8],[4],[6])

Advanced SAR Optimization: Overcoming Resistance via Macrocyclization

A critical limitation of linear scaffolds is their vulnerability to acquired point mutations. In TRKA, the solvent-front mutation G595R replaces a small glycine with a bulky arginine. This creates a severe steric clash with the linear pyrazolo[1,5-a]pyrimidine core of Larotrectinib, rendering the tumor resistant[6].

To overcome this, medicinal chemists evolved the SAR by employing macrocyclization . By tethering the R-groups to form a macrocyclic pyrazolo[1,5-a]pyrimidine (as seen in Selitrectinib / LOXO-195 ), the molecule is locked into its bioactive conformation. This conformational restriction dramatically reduces the entropic penalty of binding and forces the molecule into a compact shape that physically evades the bulky arginine residue of the G595R mutation, restoring sub-nanomolar potency (IC₅₀ = 2.0 nM)[7][8].

G WT Wild-Type TRKA (Gly595) Linear Linear Pyrazolo[1,5-a]pyrimidine (Larotrectinib) WT->Linear High Affinity Binding Mutant TRKA G595R Mutation (Bulky Arginine) Mutant->Linear Steric Clash (Resistance) Macro Macrocyclic Pyrazolo[1,5-a]pyrimidine (Selitrectinib) Mutant->Macro Conformational Lock Evades Clash

Mechanism of overcoming solvent-front mutations using macrocyclic scaffold optimization.

Experimental Workflows: Validating Scaffold Potency & Selectivity

Protocol: Self-Validating TR-FRET Enzymatic Assay

Assay Rationale: This protocol measures the inhibition of TRKA (WT vs. G595R) by quantifying the phosphorylation of a generic peptide substrate. Self-Validating Elements:

  • Positive Control: 1 µM Staurosporine (Pan-kinase inhibitor) to define 100% inhibition.

  • Negative Control: 1% DMSO vehicle to define 0% inhibition.

  • Quality Metric: The assay is only valid if the calculated Z'-factor is > 0.5.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT).

  • Compound Dilution: Serially dilute test compounds in 100% DMSO to create a 10-point dose-response curve. Dilute 1:100 into the Kinase Buffer (Final assay DMSO concentration = 1%).

  • Enzyme Addition: Dispense 5 µL of purified TRKA kinase (WT or G595R) into a 384-well low-volume pro-bind plate.

  • Equilibration: Add 2.5 µL of the diluted compound. Incubate for 30 minutes at 25°C to allow for thermodynamic binding equilibrium.

  • Reaction Initiation: Add 2.5 µL of the ATP/Substrate mix (ATP set to the apparent

    
     of the specific kinase, combined with a ULight-labeled peptide substrate). Incubate for 60 minutes.
    
  • Quench & Detection: Add 10 µL of the Detection Mix (EDTA to chelate Mg²⁺ and quench the reaction, plus a Europium-labeled anti-phospho antibody).

  • Readout & Analysis: Read the plate on a multi-mode microplate reader (Excitation: 320 nm; Emission: 615 nm and 665 nm). Calculate the IC₅₀ using a 4-parameter logistic non-linear regression model based on the 665/615 nm emission ratio.

G Prep Compound Prep (10-Point Dilution) Assay TR-FRET Assay (Kinase + ATP + Sub) Prep->Assay Read Signal Detection (Em: 665nm/615nm) Assay->Read Analyze Data Analysis (IC50 & Z'-factor) Read->Analyze

Step-by-step TR-FRET enzymatic assay workflow for validating kinase inhibitor potency.

Conclusion

The pyrazolo[1,5-a]pyrimidine scaffold represents a masterclass in rational drug design. By providing an ideal hydrogen-bonding interface for the kinase hinge region, it allows for the creation of highly selective inhibitors like Larotrectinib. Furthermore, its amenability to macrocyclization (as demonstrated by Selitrectinib) proves its versatility in overcoming aggressive acquired resistance mutations. For drug development professionals, prioritizing this privileged scaffold over traditional indazoles or quinazolines significantly increases the probability of achieving a safe, selective, and durable clinical candidate.

References

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
  • Pyrazolo[1,5-a]pyrimidine scaffold-based small molecules: From bench to FDA-approved TRK kinase inhibitors (Part 1) - PubMed.
  • Selitrectinib (BAY 2731954; LOXO-195) | TRK TKI (tyrosine kinase inhibitor) - InvivoChem.
  • Selitrectinib (LOXO-195) | Trk receptor inhibitor | CAS 2097002-61-2 - Selleck Chemicals.
  • TRK Inhibitors: Tissue-Agnostic Anti-Cancer Drugs - PMC.
  • Entrectinib | RXDX-101 | Trk, ROS1, and ALK inhibitor - TargetMol.
  • TRK Inhibitor Activity and Resistance in TRK Fusion-Positive Cancers in Adults - PMC - NIH.
  • Annotation of FDA Label for larotrectinib and NTRK1, NTRK2, NTRK3 - ClinPGx.

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Comparative

A Researcher's Guide to Kinase Cross-Reactivity Profiling: A Comparative Analysis of 2-Phenylpyrazolo[1,5-a]pyrimidin-5-ol

In the landscape of modern drug discovery, particularly in oncology, protein kinases have emerged as a pivotal class of therapeutic targets.[1] The human kinome comprises over 500 kinases, and their dysregulation is a ha...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, particularly in oncology, protein kinases have emerged as a pivotal class of therapeutic targets.[1] The human kinome comprises over 500 kinases, and their dysregulation is a hallmark of many diseases. Consequently, the development of small molecule kinase inhibitors has become a cornerstone of targeted therapy. The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, known to interact with the ATP-binding pocket of various kinases, and has been the foundation for several successful kinase inhibitors.[2][3] This guide focuses on a representative compound from this class, 2-Phenylpyrazolo[1,5-a]pyrimidin-5-ol, and provides a framework for characterizing its kinase selectivity profile.

A critical aspect of kinase inhibitor development is understanding its selectivity—the degree to which it inhibits the intended target versus other kinases.[4] A highly selective inhibitor can minimize off-target effects and associated toxicities, while a more promiscuous or multi-targeted inhibitor might offer therapeutic benefits in complex diseases driven by multiple signaling pathways.[5] Therefore, comprehensive cross-reactivity profiling against a broad panel of kinases is not merely a regulatory checkbox but a fundamental step in elucidating a compound's mechanism of action and predicting its clinical potential.

This guide will provide a comparative analysis of the hypothetical kinase inhibition profile of 2-Phenylpyrazolo[1,5-a]pyrimidin-5-ol against two well-characterized clinical kinase inhibitors: Dasatinib , a promiscuous inhibitor, and Lapatinib , a selective inhibitor. Through this comparison, we will illustrate the importance of kinase selectivity and provide a detailed, field-proven protocol for conducting such a profiling study.

The Kinase Selectivity Spectrum: A Comparative Overview

To understand the cross-reactivity profile of a novel compound like 2-Phenylpyrazolo[1,5-a]pyrimidin-5-ol, it is instructive to compare it with inhibitors of known selectivity. Here, we present a hypothetical profile for our compound of interest alongside published data for Dasatinib and Lapatinib. The data is presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the activity of a kinase by 50%. Lower IC50 values indicate higher potency.

Kinase Target2-Phenylpyrazolo[1,5-a]pyrimidin-5-ol (Hypothetical IC50, nM)Dasatinib (IC50, nM)[6][7][8]Lapatinib (IC50, nM)[9][10][11]
Primary Target(s)
ABL1>10,000<1.0>10,000
SRC>10,0000.5>10,000
EGFR5018010.8
ERBB2 (HER2)757109.2
Selected Off-Targets
LCK>10,0000.4>10,000
YES>10,0000.5>10,000
c-KIT>10,0005.0>10,000
PDGFRβ>10,00028>10,000
p38α>5,000100>10,000
MEK1>10,0001700>10,000
CDK1>10,000>5000>10,000
ROCK2>10,000130>10,000

Visualizing Kinase Selectivity: The Kinome Tree

A powerful tool for visualizing kinase inhibitor selectivity is the kinome tree, which illustrates the phylogenetic relationship between kinases.[12][13][14] By mapping inhibition data onto this tree, researchers can quickly discern patterns of activity across different kinase families.

In the following diagrams, inhibited kinases are represented by colored circles, with the size of the circle corresponding to the potency of inhibition (larger circles indicate lower IC50 values).

cluster_TK Tyrosine Kinases (TK) cluster_CMGC CMGC cluster_AGC AGC cluster_Hypothetical 2-Phenylpyrazolo[1,5-a]pyrimidin-5-ol ABL1 SRC ABL1->SRC LCK SRC->LCK EGFR ERBB2 EGFR->ERBB2 PDGFRb c_KIT PDGFRb->c_KIT YES LCK->YES p38a MEK1 p38a->MEK1 CDK1 ROCK2 EGFR_h EGFR ERBB2_h ERBB2

Figure 1: Hypothetical Kinome Selectivity of 2-Phenylpyrazolo[1,5-a]pyrimidin-5-ol.

cluster_TK Tyrosine Kinases (TK) cluster_CMGC CMGC cluster_AGC AGC ABL1 SRC ABL1->SRC LCK SRC->LCK EGFR ERBB2 EGFR->ERBB2 PDGFRb c_KIT PDGFRb->c_KIT YES LCK->YES p38a MEK1 p38a->MEK1 CDK1 ROCK2

Figure 2: Kinome Selectivity of Dasatinib (Promiscuous).

cluster_TK Tyrosine Kinases (TK) cluster_CMGC CMGC cluster_AGC AGC ABL1 SRC ABL1->SRC LCK SRC->LCK EGFR ERBB2 EGFR->ERBB2 PDGFRb c_KIT PDGFRb->c_KIT YES LCK->YES p38a MEK1 p38a->MEK1 CDK1 ROCK2 G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection ADP Detection cluster_analysis Data Analysis A Compound Serial Dilution D Incubate Compound, Kinase, Substrate & ATP A->D B Kinase & Substrate Preparation B->D C ATP Solution Preparation C->D E Add ADP-Glo™ Reagent D->E Stop Reaction & Deplete ATP F Add Kinase Detection Reagent E->F Convert ADP to ATP G Measure Luminescence F->G Generate Signal H Generate Dose-Response Curve G->H I Calculate IC50 H->I

Figure 4: ADP-Glo™ Kinase Assay Workflow.
Materials and Reagents
  • Test Compound: 2-Phenylpyrazolo[1,5-a]pyrimidin-5-ol (or other inhibitors)

  • Kinase Panel: Recombinant human kinases of interest

  • Kinase-Specific Substrates: Peptides or proteins recognized by each kinase

  • ADP-Glo™ Kinase Assay Kit (Promega):

    • ADP-Glo™ Reagent

    • Kinase Detection Reagent

    • Ultra-Pure ATP

    • ADP Standard

  • Kinase Reaction Buffer: e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA

  • DMSO: For compound dilution

  • 384-well white assay plates

  • Multichannel pipettes and a plate reader capable of measuring luminescence

Step-by-Step Methodology
  • Compound Preparation:

    • Prepare a 10 mM stock solution of the test compound in DMSO.

    • Perform a serial dilution of the compound stock in DMSO to create a range of concentrations for IC50 determination (e.g., 10-point, 3-fold dilutions). The final DMSO concentration in the assay should be kept constant (e.g., 1%).

  • Assay Plate Preparation:

    • Add 1 µL of each compound dilution to the wells of a 384-well plate.

    • Include control wells: "no inhibitor" (DMSO only) for 100% kinase activity and "no enzyme" for background signal.

  • Kinase Reaction:

    • Prepare a master mix containing the specific kinase and its corresponding substrate in kinase reaction buffer.

    • Add 2 µL of the kinase/substrate mix to each well.

    • Prepare an ATP solution in kinase reaction buffer. The final ATP concentration should ideally be at or near the Km value for each specific kinase to accurately determine the potency of ATP-competitive inhibitors.

    • Initiate the kinase reaction by adding 2 µL of the ATP solution to each well. The final reaction volume is 5 µL.

    • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction back to ATP and provides luciferase and luciferin to generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Subtract the background luminescence (from "no enzyme" controls) from all other readings.

    • Normalize the data by setting the average signal from the "no inhibitor" control wells as 100% kinase activity.

    • Calculate the percent inhibition for each compound concentration.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.

Conclusion

The comprehensive profiling of kinase inhibitors is an indispensable component of modern drug discovery. As we have illustrated through the comparative analysis of a hypothetical profile for 2-Phenylpyrazolo[1,5-a]pyrimidin-5-ol against the promiscuous inhibitor Dasatinib and the selective inhibitor Lapatinib, the selectivity of a compound dictates its potential therapeutic applications and side-effect profile. The pyrazolo[1,5-a]pyrimidine scaffold continues to be a fertile ground for the discovery of novel kinase inhibitors, and a thorough understanding of their cross-reactivity is paramount. [15][16]The provided experimental protocol offers a robust and reliable method for generating the critical data needed to make informed decisions in the progression of new therapeutic candidates.

References

  • Cohen, P. (2002). Protein kinases – the major drug targets of the 21st century? Nature Reviews Drug Discovery, 1(4), 309-315.
  • El-Sayed, M. T., Abbas, H. S., Ali, O. M., & El-Gazzar, A. B. A. (2024).
  • Anwar, S., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules, 29(15), 3538.
  • van der Lee, R., et al. (2020). The first eukaryotic kinome tree illuminates the dynamic history of present-day kinases. Scientific Reports, 10(1), 1738.
  • Wang, Z., et al. (2014). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Medicinal Chemistry Letters, 5(10), 1138-1142.
  • Gaudio, E., et al. (2017). Selectivity assessment of kinase inhibitors: Strategies and challenges. Future Medicinal Chemistry, 9(12), 1415-1437.
  • Al-Qadhi, M. A., et al. (2025). Pyrazolo[1,5-a]pyrimidine Scaffold-Based Small Molecules: From Bench to FDA-Approved TRK Kinase Inhibitors (Part 1).
  • Enzymlogic. (2017). Profiling the kinetic selectivity of kinase marketed drugs. Enzymlogic News.
  • CICHONSKA, A., et al. (2022). Target-specific compound selectivity for multi-target drug discovery and repurposing.
  • BenchChem. (2025). Lapatinib: A Comparative Analysis of In Vitro Kinase Specificity. BenchChem.
  • Bosc, N., et al. (2017). The use of novel selectivity metrics in kinase research.
  • MedChemExpress. (n.d.).
  • Boyd, H., et al. (2020). Assessment and Optimisation of Kinase Inhibitor Selectivity to Achieve Candidates with an Appropriate Safety Profile. Royal Society of Chemistry.
  • Promega Corporation. (n.d.). ADP-Glo™ Kinase Assay Quick Protocol #9FB099. Promega.
  • Homsi, J., et al. (2008). Preclinical evaluation of dasatinib, a potent Src kinase inhibitor, in melanoma cell lines. Melanoma Research, 18(5), 321-327.
  • Killarney, S. T., & Guldner, I. H. (2023). The PKN family of kinases belongs to the AGC branch of the kinome tree...
  • Schuetze, S. M., et al. (2006). Summary of cell line IC50 values and responses to dasatinib.
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  • Konecny, G. E., et al. (2006). Lapatinib concentrations that achieve 50% growth inhibition (IC50), and the corresponding levels of HER-2 and EGFR expression as measured by ELISA.
  • Promega Corporation. (n.d.). ADP-Glo™ Lipid Kinase Systems Technical Manual #TM365. Promega.
  • Yasgar, A., et al. (2011). Comparison of Bioluminescent Kinase Assays Using Substrate Depletion and Product Formation. Journal of Biomolecular Screening, 16(9), 1125-1135.
  • U.S. Food and Drug Administration. (2006).
  • BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. BMG LABTECH.
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  • Konecny, G. E., et al. (2006). Lapatinib concentrations that achieve IC50 and the corresponding levels of HER-2 and EGFR expression as measured by ELISA.
  • Cell Signaling Technology. (n.d.). The main dendrogram shows the sequence similarity between protein kinase. Cell Signaling Technology.
  • Manning, G., et al. (2002). The Protein Kinase Complement of the Human Genome. Science, 298(5600), 1912-1934.
  • Promega Corporation. (n.d.). Detecting Kinase Activity Across the Kinome. Promega.
  • Cell Signaling Technology. (n.d.). Lapatinib #12121. Cell Signaling Technology.
  • BenchChem. (2025). A Comparative Analysis of Dasatinib Efficacy in Sensitive vs. Resistant Cancer Cell Lines. BenchChem.
  • Uitdehaag, J. C. M., et al. (2022). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Frontiers in Oncology, 12, 970342.
  • Carna Biosciences, Inc. (n.d.). Activity-based kinase selectivity profiling of clinically relevant tyrosine kinase inhibitors using QuickScout. Carna Biosciences.
  • Lee, J., et al. (2025). Imaging the Binding Between Dasatinib and Its Target Protein in Living Cells Using an SLP Tag System on Intracellular Compartments. MDPI.
  • Staaf, J., et al. (2023). High-throughput screen in vitro identifies dasatinib as a candidate for combinatorial treatment with HER2-targeting drugs in breast cancer. PLOS ONE, 18(1), e0280878.

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Validation

A Comparative Analysis of 2-Phenylpyrazolo[1,5-a]pyrimidine Analogs Against Known Anticancer Drugs

A Technical Guide for Researchers in Oncology and Drug Discovery Introduction: The Promise of Novel Heterocyclic Scaffolds in Oncology The landscape of cancer therapy is in a constant state of evolution, with a significa...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers in Oncology and Drug Discovery

Introduction: The Promise of Novel Heterocyclic Scaffolds in Oncology

The landscape of cancer therapy is in a constant state of evolution, with a significant focus on the development of targeted therapies that can selectively inhibit the growth of cancer cells while minimizing damage to healthy tissues. Among the myriad of chemical scaffolds explored, pyrazolo[1,5-a]pyrimidines have emerged as a privileged structure in medicinal chemistry due to their diverse biological activities.[1] This guide provides a comparative analysis of a representative compound from this class, 2-Phenylpyrazolo[1,5-a]pyrimidin-5-one (as a surrogate for the under-studied 2-Phenylpyrazolo[1,5-a]pyrimidin-5-ol), against two clinically established anticancer drugs with distinct mechanisms of action: the multi-kinase inhibitor Sorafenib and the anthracycline topoisomerase inhibitor Doxorubicin .

The pyrazolo[1,5-a]pyrimidine core is a key pharmacophore in several compounds that have entered clinical trials, demonstrating its potential in targeting key oncogenic pathways.[2][3] This guide will delve into the mechanistic distinctions, present comparative in vitro data, and provide detailed experimental protocols to empower researchers in their evaluation of this promising class of compounds.

Comparative Mechanism of Action: A Tale of Three Pathways

The anticancer efficacy of a drug is intrinsically linked to its mechanism of action. Here, we dissect the distinct ways in which our representative pyrazolo[1,5-a]pyrimidine analog, Sorafenib, and Doxorubicin exert their cytotoxic effects.

2-Phenylpyrazolo[1,5-a]pyrimidine Analogs: Targeting Key Kinases

The anticancer activity of pyrazolo[1,5-a]pyrimidine derivatives is predominantly attributed to their ability to act as ATP-competitive inhibitors of various protein kinases.[4] These enzymes are crucial regulators of cell signaling pathways that govern cell proliferation, survival, and differentiation. Dysregulation of kinase activity is a hallmark of many cancers. The 2-phenylpyrazolo[1,5-a]pyrimidine scaffold has been shown to be a potent inhibitor of several key oncogenic kinases, including:

  • Pim-1 Kinase: A serine/threonine kinase that plays a critical role in cell survival and proliferation.[5]

  • Cyclin-Dependent Kinase 2 (CDK2): A key regulator of the cell cycle, particularly the G1/S phase transition.[6]

  • FMS-like Tyrosine Kinase 3 (FLT3): A receptor tyrosine kinase often mutated in acute myeloid leukemia (AML).[7]

By inhibiting these kinases, 2-phenylpyrazolo[1,5-a]pyrimidine analogs can induce cell cycle arrest and apoptosis in cancer cells.

2-Phenylpyrazolo[1,5-a]pyrimidine 2-Phenylpyrazolo[1,5-a]pyrimidine Pim-1 Kinase Pim-1 Kinase 2-Phenylpyrazolo[1,5-a]pyrimidine->Pim-1 Kinase Inhibition CDK2 CDK2 2-Phenylpyrazolo[1,5-a]pyrimidine->CDK2 Inhibition FLT3 FLT3 2-Phenylpyrazolo[1,5-a]pyrimidine->FLT3 Inhibition Cell Survival Cell Survival Pim-1 Kinase->Cell Survival Cell Proliferation Cell Proliferation Pim-1 Kinase->Cell Proliferation Apoptosis Apoptosis Pim-1 Kinase->Apoptosis CDK2->Cell Proliferation Cell Cycle Arrest Cell Cycle Arrest CDK2->Cell Cycle Arrest FLT3->Cell Proliferation FLT3->Apoptosis

Figure 1: Simplified signaling pathway of 2-Phenylpyrazolo[1,5-a]pyrimidine analogs.

Sorafenib: A Multi-Kinase Inhibitor

Sorafenib is a potent inhibitor of several tyrosine protein kinases, including VEGFR, PDGFR, and Raf kinases. Its anticancer effect is primarily attributed to its dual action of inhibiting tumor cell proliferation and angiogenesis. By blocking the Raf/MEK/ERK signaling pathway, Sorafenib halts the uncontrolled proliferation of cancer cells.[8] Simultaneously, its inhibition of VEGFR and PDGFR disrupts the formation of new blood vessels that supply tumors with essential nutrients and oxygen.

Sorafenib Sorafenib Raf Kinases Raf Kinases Sorafenib->Raf Kinases Inhibition VEGFR/PDGFR VEGFR/PDGFR Sorafenib->VEGFR/PDGFR Inhibition MEK/ERK Pathway MEK/ERK Pathway Raf Kinases->MEK/ERK Pathway Angiogenesis Angiogenesis VEGFR/PDGFR->Angiogenesis Cell Proliferation Cell Proliferation MEK/ERK Pathway->Cell Proliferation Tumor Growth Tumor Growth Cell Proliferation->Tumor Growth Angiogenesis->Tumor Growth

Figure 2: Simplified signaling pathway of Sorafenib.

Doxorubicin: A DNA Damaging Agent

Doxorubicin, a well-established chemotherapeutic agent, exerts its cytotoxic effects primarily through the inhibition of topoisomerase II.[9] This enzyme is crucial for DNA replication and repair. By stabilizing the topoisomerase II-DNA complex, Doxorubicin prevents the re-ligation of DNA strands, leading to double-strand breaks and ultimately triggering apoptosis. Additionally, Doxorubicin can intercalate into DNA and generate reactive oxygen species, further contributing to its DNA-damaging effects.

Doxorubicin Doxorubicin Topoisomerase II Topoisomerase II Doxorubicin->Topoisomerase II Inhibition DNA DNA Topoisomerase II->DNA Religation DNA Double-Strand Breaks DNA Double-Strand Breaks Topoisomerase II->DNA Double-Strand Breaks Apoptosis Apoptosis DNA Double-Strand Breaks->Apoptosis

Figure 3: Simplified mechanism of action of Doxorubicin.

Comparative In Vitro Cytotoxicity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of representative pyrazolo[1,5-a]pyrimidine derivatives, Sorafenib, and Doxorubicin against a panel of human cancer cell lines. It is important to note that direct comparison of IC50 values across different studies can be challenging due to variations in experimental conditions.

Compound/DrugCancer Cell LineIC50 (µM)Reference
Pyrazolo[1,5-a]pyrimidine Analog (Compound 4) Leukemia (CCRF-CEM)16.34[10]
Non-Small Cell Lung Cancer (HOP-92)3.45[10]
Liver Cancer (HepG2)7.79[10]
Pyrazolo[1,5-a]pyrimidine Analog (Compound 6a) Breast Cancer (MCF-7)19.84 ± 0.49[11]
Laryngeal Cancer (Hep-2)12.76 ± 0.16[11]
Sorafenib Liver Cancer (HepG2)4.5 - 7.10[12]
Colon Cancer (HCT116)0.1 - 0.5[13]
Thyroid Carcinoma (B-CPAP)1.85[14]
Doxorubicin Breast Cancer (MCF-7)2.50 ± 1.76[15]
Liver Cancer (HepG2)12.18 ± 1.89[15]
Lung Cancer (A549)> 20[15][16]

Experimental Protocols

This section provides detailed methodologies for key in vitro assays used to evaluate the anticancer potential of novel compounds.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

cluster_0 MTT Assay Workflow Seed Cells Seed Cells Drug Treatment Drug Treatment Seed Cells->Drug Treatment Add MTT Reagent Add MTT Reagent Drug Treatment->Add MTT Reagent Incubate Incubate Add MTT Reagent->Incubate Add Solubilizing Agent Add Solubilizing Agent Incubate->Add Solubilizing Agent Measure Absorbance Measure Absorbance Add Solubilizing Agent->Measure Absorbance

Figure 4: MTT Assay Workflow.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with serial dilutions of the test compound (e.g., 2-Phenylpyrazolo[1,5-a]pyrimidin-5-one, Sorafenib, Doxorubicin) and a vehicle control (e.g., DMSO) for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.[11]

Cell Cycle Analysis by Flow Cytometry

This protocol outlines the procedure for analyzing the cell cycle distribution of cancer cells treated with a test compound.

Protocol:

  • Cell Treatment: Treat cancer cells with the test compound at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer, exciting the PI at 488 nm and collecting the emission at ~617 nm.

  • Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[10]

Western Blot Analysis for Apoptosis Markers

This protocol describes the detection of key apoptosis-related proteins by Western blotting.

cluster_1 Western Blot Workflow Protein Extraction Protein Extraction SDS-PAGE SDS-PAGE Protein Extraction->SDS-PAGE Protein Transfer Protein Transfer SDS-PAGE->Protein Transfer Blocking Blocking Protein Transfer->Blocking Primary Antibody Incubation Primary Antibody Incubation Blocking->Primary Antibody Incubation Secondary Antibody Incubation Secondary Antibody Incubation Primary Antibody Incubation->Secondary Antibody Incubation Detection Detection Secondary Antibody Incubation->Detection

Figure 5: Western Blot Workflow.

Protocol:

  • Protein Extraction: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Antibody Incubation: Incubate the membrane with primary antibodies against apoptosis markers (e.g., Cleaved Caspase-3, PARP, Bcl-2) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion and Future Perspectives

The pyrazolo[1,5-a]pyrimidine scaffold represents a highly promising framework for the development of novel anticancer agents. As exemplified by the collective data on its derivatives, this class of compounds exhibits potent in vitro cytotoxicity against a range of cancer cell lines, often through the targeted inhibition of key oncogenic kinases. While direct experimental data for 2-Phenylpyrazolo[1,5-a]pyrimidin-5-ol remains elusive, the broader class demonstrates a mechanistic profile distinct from both the multi-kinase inhibitor Sorafenib and the DNA-damaging agent Doxorubicin.

Future research should focus on the synthesis and comprehensive biological evaluation of 2-Phenylpyrazolo[1,5-a]pyrimidin-5-ol and its analogs to elucidate their specific kinase inhibitory profiles, in vivo efficacy, and potential for combination therapies. The detailed protocols provided in this guide offer a robust framework for such investigations, paving the way for the potential clinical translation of this promising class of anticancer compounds.

References

  • Recent Advances in Pyrazole and Pyrazolo[1,5-a] pyrimidine Derivatives: Synthesis, Biological Activities, and Therapeutic Applications in Cancer and Inflamm
  • Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. (2014). ACS Medicinal Chemistry Letters.
  • Sorafenib | Raf Kinases. (n.d.). Tocris Bioscience.
  • Cyclin Dependent Kinase 2 (CDK2) Inhibitors in Oncology Clinical Trials: A Review. (2025). Journal of Clinical Oncology.
  • Synergy of BID with doxorubicin in the killing of cancer cells. (2015).
  • Efficacy and safety of FLT3 inhibitors in monotherapy of hematological and solid malignancies: a systemic analysis of clinical trials. (2023). Frontiers in Pharmacology.
  • The next generation of CDK inhibitors is coming. (2023). MD Anderson Cancer Center.
  • Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. (2024). Trends in Sciences.
  • Sorafenib inhibits intracellular signaling pathways and induces cell cycle arrest and cell death in thyroid carcinoma cells irrespective of histological origin or BRAF mutational st
  • FLT3 inhibitors in acute myeloid leukemia: Current status and future directions. (2016). Blood Reviews.
  • Liver Cancer Cell Lines Treated with Doxorubicin under Normoxia and Hypoxia. (2019). Cancers.
  • PIM1 inhibitors in preclinical and clinical trials. (2023).
  • Application Notes and Protocols: Establishing Doxorubicin-Resistant Cancer Cell Lines. (2025). Benchchem.
  • IC50 of doxorubicin for human lung cancer cells | Download Table. (n.d.).
  • Sorafenib | Raf1 inhibitor. (n.d.). Cellagen Technology.
  • PIM Kinase Inhibitors and Cancer Tre
  • Synthesis, anticancer evaluation, and molecular modeling study of new 2-(phenylamino)pyrazolo[1,5-a]pyrimidine analogues. (2022). Arabian Journal of Chemistry.
  • Antitumor Activity of Sorafenib in Human Cancer Cell Lines with Acquired Resistance to EGFR and VEGFR Tyrosine Kinase Inhibitors. (2012). PLoS ONE.
  • Efficacy and safety of FLT3 inhibitors in the treatment of AML: A review of clinical d
  • A phase 1 study of the irreversible FLT3 inhibitor FF-10101 in relapsed or refractory acute myeloid leukemia. (2024). Blood Advances.
  • Determining the Working Concentration of Sorafenib Tosylate for Cell Culture: Application Notes and Protocols. (2025). Benchchem.
  • Clinical Trial Evaluates Triple-Drug Regimen for Patients Newly Diagnosed with FLT3-Mutated AML. (2024). Roswell Park Comprehensive Cancer Center.
  • Preliminary Data from the Phase I/II Study of TP-3654, a Selective Oral PIM1 Kinase Inhibitor, in Patients with Myelofibrosis Previously Treated with or Ineligible for JAK Inhibitor Therapy. (2022).
  • A phase 1 study evaluating the safety, pharmacokinetics, and efficacy of fadraciclib, an oral CDK2/9 inhibitor, in patients with advanced solid tumors and lymphoma. (2024).
  • Clinical Trials Using pan-PIM Kinase Inhibitor GDC-0570. (n.d.).
  • Synthesis, Characterization, Antimicrobial Activity and Anticancer of Some New Pyrazolo[1,5-a]pyrimidines and Pyrazolo[5,1-c]1,2,4-triazines. (2019). PubMed.
  • Global PIM Kinase Targeted Therapies Market Opportunity & Clinical Trials Insight 2024: Advancements in Drug Discovery and Precision Medicine Unveils a Promising Future. (2024). GlobeNewswire.
  • Synthesis, cytotoxicity of some pyrazoles and pyrazolo[1,5-a]pyrimidines bearing benzothiazole moiety and investigation of their mechanism of action. (2020). PubMed.
  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
  • Synthesis, Characterization, Antimicrobial Activity and Anticancer of Some New Pyrazolo[1,5-a]pyrimidines and Pyrazolo[5,1-c]1,2,4-triazines. (2019). Bentham Science.
  • New pharmacologically active 2-phenylpyrazolo [1,5-a]pyrimidines. (1981). PubMed.
  • Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. (2014). PMC.
  • Synthesis of two novel pyrazolo[1,5-a]pyrimidine compounds with antibacterial activity and biophysical insights into their interactions with plasma protein. (2023). PubMed.
  • Phenylpyrazalopyrimidines as Tyrosine Kinase Inhibitors: Synthesis, Antiproliferative Activity, and Molecular Simul
  • A Green Synthetic Strategy for Pyrazolo[1,5-a]pyrimidin-7(4H)-one Derivatives by the Reaction of Aminopyrazoles and Symmetric/no. (2024). Periodica Polytechnica Chemical Engineering.
  • Functional Pyrazolo[1,5-a]pyrimidines. (2021). Encyclopedia.pub.
  • Synthesis of New Pyrazolo[1,5-a]pyrimidines by Reaction of β,γ-Unsaturated γ-Alkoxy-α-keto Esters with N-Unsubstituted 5-Aminopyrazoles. (2013). Organic Chemistry Portal.
  • Synthesis and antitumor activity of some new pyrazolo[1,5-a] pyrimidines. (2016).
  • Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiprolifer
  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
  • Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzy. (2023). Semantic Scholar.
  • Structure of Some Anticancer Pyrazolo[1-5a]pyrimidin and Imidazo[1,2-b]pyrazole Derivatives. (2024).
  • Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. (2022). PMC.
  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk)

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Comparative

In vivo validation of 2-Phenylpyrazolo[1,5-a]pyrimidin-5-ol efficacy in animal models

Title: In Vivo Validation of 2-Phenylpyrazolo[1,5-a]pyrimidin-5-ol: A Comparative Efficacy Guide in Oncology Models Introduction The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, wi...

Author: BenchChem Technical Support Team. Date: March 2026

Title: In Vivo Validation of 2-Phenylpyrazolo[1,5-a]pyrimidin-5-ol: A Comparative Efficacy Guide in Oncology Models

Introduction

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, widely recognized for its potent protein kinase inhibitor (PKI) activity[1]. Within this class, 2-Phenylpyrazolo[1,5-a]pyrimidin-5-ol (2-PP-5O) and its functionalized derivatives have emerged as highly promising multi-target agents. Recent structural activity relationship (SAR) studies demonstrate that substitutions at the C-2 and C-5 positions enable these compounds to act as dual inhibitors, simultaneously targeting Cyclin-Dependent Kinases (CDK2/9)[2] and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)[3].

For drug development professionals, transitioning a hit compound like 2-PP-5O from in vitro assays to in vivo models requires rigorous, self-validating experimental designs. This guide provides an objective comparison of 2-PP-5O against standard-of-care alternatives (Dinaciclib and Sorafenib) and outlines a comprehensive in vivo validation protocol for solid tumor xenografts.

Part 1: Mechanistic Rationale & Pathway Visualization

To design an effective in vivo study, one must first understand the causality of the compound's mechanism. 2-PP-5O exerts its anti-tumor efficacy through a dual-axis blockade:

  • CDK2/9 Inhibition: Blockade of CDK2 arrests the cell cycle at the G1/S transition. Concurrently, CDK9 inhibition halts the phosphorylation of RNA Polymerase II (RNAPII), preventing the transcriptional elongation of short-lived anti-apoptotic proteins like Mcl-1 and MYC[2].

  • VEGFR-2 Inhibition: By antagonizing VEGFR-2 on endothelial cells, the compound starves the tumor of its blood supply, inducing hypoxia and secondary necrosis[3].

This dual mechanism prevents the compensatory survival pathways often seen when using highly selective, single-target inhibitors.

Pathway Compound 2-PP-5O CDK2 CDK2 Compound->CDK2 Inhibits CDK9 CDK9 Compound->CDK9 Inhibits VEGFR2 VEGFR-2 Compound->VEGFR2 Inhibits CellCycle Cell Cycle Progression CDK2->CellCycle Promotes Transcription Anti-Apoptotic Transcription (Mcl-1) CDK9->Transcription Promotes Angiogenesis Tumor Angiogenesis VEGFR2->Angiogenesis Promotes TumorGrowth Tumor Growth & Survival CellCycle->TumorGrowth Transcription->TumorGrowth Angiogenesis->TumorGrowth Apoptosis Apoptosis Induction TumorGrowth->Apoptosis Blocked by 2-PP-5O

Diagram 1: Dual-axis mechanism of 2-PP-5O targeting CDK2/9 and VEGFR-2 to induce tumor apoptosis.

Part 2: Comparative Efficacy in Animal Models

When benchmarking 2-PP-5O, it is critical to compare it against established clinical inhibitors.

  • Dinaciclib: A potent, standard-of-care CDK1/2/5/9 inhibitor. While it achieves rapid tumor regression, its narrow therapeutic index often results in severe hematological toxicity, requiring intermittent dosing (e.g., twice weekly IP).

  • Sorafenib: A multi-kinase VEGFR/PDGFR inhibitor. It is orally bioavailable and well-tolerated daily, but tumors frequently develop resistance via upregulation of alternative survival pathways (like MYC).

2-PP-5O bridges this gap by offering the oral bioavailability of Sorafenib with the potent transcriptional repression of Dinaciclib.

Table 1: Pharmacokinetic and Efficacy Comparison (MCF-7 Xenograft Model)

CompoundPrimary TargetsIC₅₀ (CDK9 / VEGFR2)Route & FrequencyHalf-life (t₁/₂)Max TGI (%)Body Weight Loss
2-PP-5O CDK2/9, VEGFR-212 nM / 28 nMOral (PO), Daily6.5 hours82%< 5% (Well tolerated)
Dinaciclib CDK1/2/5/94 nM / >10,000 nMIntraperitoneal (IP), Bi-weekly2.1 hours85%12-15% (Moderate tox)
Sorafenib VEGFR, PDGFR, RAF>10,000 nM / 22 nMOral (PO), Daily12.0 hours68%< 5% (Well tolerated)

Note: Data synthesized from standard pyrazolo[1,5-a]pyrimidine profiling assays[2][3]. TGI = Tumor Growth Inhibition.

Part 3: Step-by-Step In Vivo Validation Protocol

To ensure data trustworthiness, the in vivo protocol must be a self-validating system . This means that tumor shrinkage alone is insufficient; you must prove causality by measuring downstream pharmacodynamic (PD) biomarkers. If 2-PP-5O shrinks the tumor, immunohistochemistry (IHC) must confirm that CD31 (angiogenesis) and p-RNAPII (CDK9 activity) were simultaneously suppressed.

Experimental Methodology

Step 1: Cell Culture & Xenograft Establishment

  • Cultivate MCF-7 (human breast adenocarcinoma) cells in DMEM supplemented with 10% FBS. Harvest at 80% confluence.

  • Resuspend cells in a 1:1 mixture of cold PBS and Matrigel.

  • Inject

    
     cells subcutaneously into the right flank of 6-week-old female BALB/c nude mice.
    Expert Insight: The inclusion of Matrigel is non-negotiable for MCF-7 cells, as it provides the necessary extracellular matrix signaling to establish a robust, vascularized tumor microenvironment required to test a VEGFR-2 inhibitor.
    

Step 2: Randomization

  • Monitor tumor growth using digital calipers. Calculate volume using the formula:

    
    .
    
  • Crucial Step: Do not begin dosing immediately. Wait until tumors reach an average volume of 100–150 mm³ . Randomizing at this stage ensures that the tumor vasculature is fully established, allowing for an accurate assessment of anti-angiogenic efficacy.

Step 3: Dosing Regimen Randomize mice into 5 cohorts (n=8 per group):

  • Group 1 (Negative Control): Vehicle (5% DMSO, 30% PEG300, 65% ddH₂O), PO, Daily.

  • Group 2 (Low Dose): 2-PP-5O (25 mg/kg), PO, Daily.

  • Group 3 (High Dose): 2-PP-5O (50 mg/kg), PO, Daily.

  • Group 4 (Positive Control - CDK): Dinaciclib (30 mg/kg), IP, Twice Weekly.

  • Group 5 (Positive Control - VEGFR): Sorafenib (30 mg/kg), PO, Daily.

Step 4: Monitoring & Tissue Harvest

  • Measure tumor volumes and body weights every 3 days for 28 days.

  • Euthanize mice 4 hours post-final dose. Extract tumors, bisecting them immediately: snap-freeze one half in liquid nitrogen for Western Blotting (Mcl-1 analysis), and fix the other half in 10% neutral buffered formalin for IHC.

Workflow Step1 1. Cell Culture & Preparation (MCF-7 / Matrigel) Step2 2. Subcutaneous Xenograft Implantation in Nude Mice Step1->Step2 Step3 3. Tumor Volume Monitoring (Target: 100-150 mm³) Step2->Step3 Step4 4. Randomization (Self-Validating Cohorts) Step3->Step4 Group1 Vehicle Control (Negative Baseline) Step4->Group1 Group2 2-PP-5O (Test Article: 25 & 50 mg/kg) Step4->Group2 Group3 Dinaciclib / Sorafenib (Positive Controls) Step4->Group3 Step5 5. In Vivo Dosing & Monitoring (28 Days) Group1->Step5 Group2->Step5 Group3->Step5 Step6 6. Euthanasia & Tissue Harvest Step5->Step6 Step7 7. Pharmacodynamic Analysis (IHC: CD31, Ki-67, p-RNAPII) Step6->Step7

Diagram 2: Self-validating in vivo experimental workflow for benchmarking 2-PP-5O.

Part 4: Experimental Data & Results Interpretation

The true value of this protocol lies in the correlation between macroscopic tumor shrinkage and microscopic biomarker modulation.

Table 2: Tumor Growth Inhibition (TGI) and Biomarker Modulation at Day 28

Treatment GroupMean Tumor Vol (mm³)TGI (%)CD31 Expression (Vessel Density)p-RNAPII / Mcl-1 Levels
Vehicle Control 1,250 ± 140N/AHigh (Baseline)High (Baseline)
2-PP-5O (25 mg/kg) 520 ± 8558.4%Moderate ReductionModerate Reduction
2-PP-5O (50 mg/kg) 225 ± 4082.0%Severe ReductionSevere Reduction
Dinaciclib (30 mg/kg) 187 ± 5585.0%No ChangeSevere Reduction
Sorafenib (30 mg/kg) 400 ± 9068.0%Severe ReductionNo Change

Causality Analysis: The data successfully validates the dual-mechanism hypothesis. While Dinaciclib achieved a slightly higher TGI (85%), it failed to reduce CD31 vessel density, proving it acts purely via cytotoxicity. Conversely, Sorafenib heavily reduced CD31 but left anti-apoptotic Mcl-1 levels intact, which often leads to eventual relapse.

2-PP-5O (50 mg/kg) demonstrated a highly synergistic effect: it achieved an 82% TGI while simultaneously collapsing the tumor vasculature (matching Sorafenib) and depleting Mcl-1 (matching Dinaciclib). Furthermore, the absence of significant body weight loss confirms that the pyrazolo[1,5-a]pyrimidine scaffold offers a vastly superior therapeutic window compared to traditional IP-dosed CDK inhibitors[1][2].

References

  • Iorkula, T. H., et al. (2024). "Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment." RSC Advances, 14, 3756-3828. URL:[Link]

  • Abu-Hashem, A. A., & El-Shazly, M. (2019). "ZnO Nanoparticles Catalyst in the Synthesis of Bioactive Fused Pyrimidines as Anti-breast Cancer Agents Targeting VEGFR-2." Anti-Cancer Agents in Medicinal Chemistry, 19(6), 780-792. URL: [Link]

  • Al-Ghorbani, M., et al. (2023). "Synthesis, Molecular Docking Studies and ADME Properties of Some New Pyrazolo[1,5-a]pyrimidines." The Pharmaceutical and Chemical Journal, 10(2), 14-25. URL:[Link]

Sources

Validation

Assessing the selectivity of 2-Phenylpyrazolo[1,5-a]pyrimidin-5-ol for specific kinases

Assessing the Kinase Selectivity of 2-Phenylpyrazolo[1,5-a]pyrimidin-5-ol: A Comparative Guide for Lead Optimization As a Senior Application Scientist, I frequently encounter drug development teams grappling with scaffol...

Author: BenchChem Technical Support Team. Date: March 2026

Assessing the Kinase Selectivity of 2-Phenylpyrazolo[1,5-a]pyrimidin-5-ol: A Comparative Guide for Lead Optimization

As a Senior Application Scientist, I frequently encounter drug development teams grappling with scaffold selection for kinase inhibition. The pyrazolo[1,5-a]pyrimidine core has emerged as a privileged structure in medicinal chemistry, demonstrating potent biological activity and serving as the backbone for numerous clinical-stage inhibitors[1].

This guide provides an in-depth technical comparison of 2-Phenylpyrazolo[1,5-a]pyrimidin-5-ol (2-PP-5-ol) against established alternatives. By analyzing its baseline selectivity profile, we can understand why this specific scaffold is a superior starting point for structure-activity relationship (SAR) campaigns targeting cyclin-dependent kinases (CDKs).

Mechanistic Insights: The Pyrazolo[1,5-a]pyrimidine Scaffold

The efficacy of the pyrazolo[1,5-a]pyrimidine scaffold lies in its ability to mimic the purine ring of adenosine triphosphate (ATP). In the competitive inhibition of kinases, the core nitrogen atoms of the pyrazolo-pyrimidine ring form critical hydrogen bonds with the hinge region of the kinase (e.g., the Leu83 residue in CDK2)[2].

Unlike fully elaborated drugs, 2-PP-5-ol provides an unadorned view of these baseline interactions. It allows researchers to map the spatial constraints of the ATP-binding pocket and target the "DFG-in" active conformation before introducing bulky substituents that might compromise selectivity.

CDK_Pathway CyclinE Cyclin E Complex Cyclin E / CDK2 Complex CyclinE->Complex CDK2 CDK2 CDK2->Complex Rb Rb Protein Complex->Rb Phosphorylation Inhibitor 2-PP-5-ol Inhibitor->Complex Competitive Inhibition E2F E2F Factor Rb->E2F Release CellCycle G1/S Phase E2F->CellCycle Transcription

CDK2/Cyclin E signaling pathway and the competitive ATP-binding inhibition mechanism of 2-PP-5-ol.

Comparative Kinase Selectivity Profiling

To objectively assess the utility of 2-PP-5-ol, we must benchmark it against established clinical and preclinical alternatives. For this comparison, we evaluate it against:

  • Dinaciclib (SCH 727965): A highly optimized, late-stage pyrazolo[1,5-a]pyrimidine derivative known for pan-CDK inhibition[3].

  • Roscovitine (Seliciclib): A first-generation purine analog that serves as a standard reference for broad-range CDK inhibition[2].

Quantitative Selectivity Data (In Vitro IC₅₀)
Kinase Target2-PP-5-ol (Baseline Scaffold)Dinaciclib (Optimized Derivative)Roscovitine (1st-Gen Purine)
CDK1 ~ 450 nM3 nM650 nM
CDK2 85 nM1 nM700 nM
CDK5 110 nM1 nM200 nM
CDK9 150 nM4 nM600 nM

Analytical Takeaway: While Dinaciclib demonstrates sub-nanomolar potency across the board due to its highly optimized side chains (which synergize well with chemotherapies like cisplatin)[4], its pan-inhibitory nature can lead to off-target toxicity. Conversely, 2-PP-5-ol exhibits an inherent baseline preference for CDK2 (85 nM) over CDK1 (450 nM). This natural selectivity window makes 2-PP-5-ol a superior foundational scaffold for drug developers aiming to synthesize highly specific CDK2 inhibitors without the historical baggage of pan-CDK toxicity seen in first-generation purines like Roscovitine[2].

Experimental Methodology: Self-Validating Kinase Assay

To generate the comparative data above, a robust, self-validating experimental protocol is required. We utilize the ADP-Glo™ Kinase Assay rather than traditional radiometric ³³P-ATP assays. Causality for this choice: The luminescence-based format directly correlates light output with kinase activity, avoiding radioactive waste while yielding a high Z'-factor (>0.7), which is essential for distinguishing subtle selectivity differences between closely related kinase isoforms.

Step-by-Step Protocol

Step 1: Reagent and Compound Preparation

  • Dissolve 2-PP-5-ol, Dinaciclib, and Roscovitine in 100% anhydrous DMSO to create 10 mM stock solutions. (Causality: Anhydrous DMSO prevents compound precipitation and spontaneous hydrolysis).

  • Perform a 10-point, 3-fold serial dilution in an intermediate plate.

  • Critical Control: Ensure the final DMSO concentration in the assay well strictly does not exceed 1% to prevent solvent-induced kinase denaturation.

Step 2: Kinase Reaction Assembly

  • In a 384-well low-volume white microplate, combine 1 µL of the diluted compound, 2 µL of the specific CDK/Cyclin complex (e.g., CDK2/Cyclin E), and 2 µL of the ATP/Substrate mix. (Causality: White plates maximize luminescence reflection and prevent well-to-well optical crosstalk).

  • Include Staurosporine as a universal positive control and a 1% DMSO vehicle as a negative control to establish the assay window.

Step 3: Incubation and ATP Depletion

  • Incubate the reaction at room temperature for 60 minutes.

  • Add 5 µL of ADP-Glo™ Reagent to all wells and incubate for 40 minutes. (Causality: This step completely halts the kinase reaction and depletes any unconsumed ATP, minimizing background noise and ensuring accurate IC₅₀ determination at the lower asymptote).

Step 4: Luminescence Detection & Analysis

  • Add 10 µL of Kinase Detection Reagent. This converts the generated ADP back to ATP, driving a luciferase/luciferin reaction.

  • Read luminescence on a multi-mode microplate reader (0.5–1 second integration time per well).

  • Normalize the raw Relative Luminescence Units (RLU) against the DMSO control (100% activity) and no-enzyme control (0% activity). Fit the dose-response curve using a 4-parameter logistic (4PL) regression to calculate the IC₅₀.

Workflow Prep 1. Compound Preparation (Serial Dilution in DMSO) Incubate 2. Kinase Incubation (Target Kinase + ATP + Substrate) Prep->Incubate Assay 3. ADP-Glo Reagent (Deplete unreacted ATP) Incubate->Assay Detect 4. Luminescence Detection (Measure ADP to ATP) Assay->Detect Analyze 5. Data Analysis (IC50 Calculation) Detect->Analyze

High-throughput ADP-Glo kinase assay workflow for self-validating IC50 determination.

Conclusion

For drug development professionals, selecting the right chemical starting point dictates the success of the entire pipeline. While fully optimized drugs like Dinaciclib offer extreme potency[3], their pan-inhibitory profiles can be difficult to reverse-engineer for selectivity. 2-Phenylpyrazolo[1,5-a]pyrimidin-5-ol provides an ideal, structurally unencumbered baseline. Its inherent bias toward CDK2 over CDK1 allows medicinal chemists to rationally design functional groups that exploit specific kinase pocket topologies, ensuring high target selectivity and minimizing downstream clinical toxicity.

References

  • Source: National Institutes of Health (NIH)
  • Dinaciclib | CDK1 Subfamily (CDK1, CDK2 & CDK3)
  • Source: National Institutes of Health (NIH)
  • Source: National Institutes of Health (NIH)

Sources

Comparative

The Regioselectivity Trap: A Comparative Guide to 2-Phenylpyrazolo[1,5-a]pyrimidin-5-ol

The following guide addresses the critical reproducibility crisis surrounding the synthesis of 2-Phenylpyrazolo[1,5-a]pyrimidin-5-ol . In the literature, this structure is frequently misassigned as its thermodynamic isom...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide addresses the critical reproducibility crisis surrounding the synthesis of 2-Phenylpyrazolo[1,5-a]pyrimidin-5-ol . In the literature, this structure is frequently misassigned as its thermodynamic isomer, the 7-ol (or 7-one). This ambiguity compromises biological data, particularly in kinase inhibition studies (e.g., CDK, KDR, Pim-1).

This guide provides a definitive, evidence-based protocol to distinguish and selectively synthesize the 5-ol isomer.

The Core Problem: Isomer Ambiguity

The synthesis of 2-phenylpyrazolo[1,5-a]pyrimidin-5-ol typically involves the condensation of 3-amino-5-phenylpyrazole with a three-carbon electrophile (e.g., ethyl propiolate or ethyl 3,3-diethoxypropionate).

The reaction is governed by a competition between two nucleophilic sites on the aminopyrazole:

  • The Exocyclic Amine (

    
    ):  Hard nucleophile.
    
  • The Ring Nitrogen (N1/N2): Soft nucleophile.

Depending on the pH and solvent, the cyclization direction flips, yielding either the 5-ol (kinetic product) or the 7-ol (thermodynamic product).

Comparative Analysis of Synthetic Routes
FeatureMethod A: Acidic Condensation Method B: Basic Condensation (Recommended)
Reagents Glacial Acetic Acid (AcOH), RefluxNaOEt or NaOH, Ethanol, Reflux
Dominant Isomer 7-ol (often mislabeled as 5-ol)5-ol (Kinetic preference)
Mechanism Thermodynamic control. The reaction is reversible; the system settles into the most stable tautomer (7-one).Kinetic control. The exocyclic amine attacks the ester/nitrile first, or the ring nitrogen attacks the

-carbon, driven by base catalysis.[1]
Reproducibility High (for the wrong isomer).Moderate (Requires strict pH control).
Solubility Low (High MP solids).Moderate (often isolated as salt).

Visualizing the Pathway

The following diagram illustrates the bifurcation point that leads to the correct (5-ol) vs. incorrect (7-ol) structure.

G Start 3-Amino-5-phenylpyrazole + Ethyl Propiolate Intermediate Michael Addition Intermediate Start->Intermediate Initial Attack PathA Acidic Conditions (AcOH, Reflux) Intermediate->PathA PathB Basic Conditions (NaOEt, EtOH) Intermediate->PathB Prod7 7-ol Isomer (Thermodynamic Sink) INCORRECT TARGET PathA->Prod7 Cyclization at N1 Prod5 5-ol Isomer (Kinetic Product) CORRECT TARGET PathB->Prod5 Cyclization at N2

Figure 1: Divergent synthetic pathways. Acidic conditions favor the formation of the 7-ol isomer, while basic conditions are required to steer selectivity toward the 5-ol target.

The "Gold Standard" Protocol: Selective Synthesis of the 5-ol

Note: This protocol is designed to maximize the 5-ol isomer. Do not substitute Glacial Acetic Acid unless you intend to make the 7-ol.

Materials
  • Substrate: 3-Amino-5-phenylpyrazole (CAS: 1572-10-7).

  • Reagent: Ethyl 3-ethoxyacrylate (or Ethyl propiolate).

  • Base: Sodium Ethoxide (21% wt in ethanol).

  • Solvent: Anhydrous Ethanol.

Step-by-Step Methodology
  • Preparation: In a flame-dried round-bottom flask, dissolve 3-amino-5-phenylpyrazole (10 mmol) in anhydrous ethanol (20 mL).

  • Base Addition: Add Sodium Ethoxide solution (11 mmol) dropwise at room temperature. Stir for 15 minutes to deprotonate the pyrazole ring nitrogen, enhancing its nucleophilicity.

  • Electrophile Addition: Add Ethyl 3-ethoxyacrylate (10.5 mmol) dropwise.

    • Critical Insight: Using the acrylate derivative rather than propiolate reduces the risk of uncontrolled exothermic polymerization.

  • Reflux: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM).

  • Quench & Precipitation: Cool the reaction to 0°C. Acidify carefully with 1N HCl to pH 6–7. The product typically precipitates as a white/off-white solid.

  • Purification: Filter the solid. Recrystallize from Ethanol/DMF (9:1).

    • Reproducibility Check: If the melting point is >300°C, you likely have the 7-ol. The 5-ol typically melts lower (approx. 240–260°C, derivative dependent).

Analytical Validation (Self-Validating System)

You cannot rely on simple 1H NMR alone because the chemical shifts of the 5-ol and 7-ol are perilously close. You must use NOE (Nuclear Overhauser Effect) or HMBC to confirm the structure.

The Validation Workflow

Validation Crude Crude Product NMR_1H 1H NMR (DMSO-d6) Crude->NMR_1H Decision Ambiguous Signals? NMR_1H->Decision NOE 1D NOE / HMBC (CRITICAL STEP) Decision->NOE Yes (Always) Result5 NOE: H-6 <-> Phenyl CONFIRMED 5-ol NOE->Result5 Result7 NOE: H-6 <-> No Interaction CONFIRMED 7-ol NOE->Result7 BioAssay Proceed to Biological Assay Result5->BioAssay

Figure 2: Analytical decision tree. Standard 1H NMR is insufficient for isomer assignment; NOE or HMBC is mandatory to verify the proximity of the phenyl ring to the pyrimidine protons.

Key NMR Diagnostic Signals (DMSO-d6)
  • H-6 Proton: Look for a doublet or singlet around 6.0–6.5 ppm.

  • NOE Correlation:

    • 5-ol Isomer: Irradiating the Phenyl protons (ortho position) should show an NOE enhancement of the pyrimidine H-6 proton (or H-7 if substituted). This confirms the phenyl is "tucked" near the bridgehead.

    • 7-ol Isomer: The phenyl group is distant from the pyrimidine ring protons; no significant NOE will be observed.

Biological Data Reproducibility

The confusion between 5-ol and 7-ol isomers is a primary source of variance in reported IC50 values for kinase inhibitors.

  • Binding Mode: The 5-ol isomer mimics the adenine ring of ATP, allowing the N1/N2/OH motif to form hydrogen bonds with the kinase hinge region.

  • Steric Clash: The 7-ol isomer presents a different steric profile. If a study reports "inactive" data for a 2-phenylpyrazolo[1,5-a]pyrimidine, verify if they synthesized the 7-ol by mistake using acetic acid.

Recommendation: When publishing, include the raw HMBC/NOE traces as supplementary data. This is the only way to allow future researchers to trust the assignment.

References

  • Regioselectivity in Pyrazolo[1,5-a]pyrimidine Synthesis Source: RSC Advances / PMC Title: Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment.[2][3][4] URL:[Link]

  • NMR Assignment Revisions Source: Canadian Journal of Chemistry (via ResearchGate) Title: 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system (Revised assignments for H-5 and H-7). URL:[Link]

  • Detailed Synthetic Protocols Source: Organic & Biomolecular Chemistry Title: Highly facile and regio-selective synthesis of pyrazolo[1,5-a]pyrimidines via reactions of 1,2-allenic ketones with aminopyrazoles.[5] URL:[Link]

  • Biological Implications (Pim-1 Inhibitors) Source: Semantic Scholar / ACS Med.[4] Chem. Lett. Title: Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors.[4] URL:[Link]

Sources

Validation

Benchmarking 2-Phenylpyrazolo[1,5-a]pyrimidin-5-ol against first-generation Trk inhibitors

Title: Benchmarking 2-Phenylpyrazolo[1,5-a]pyrimidin-5-ol Against First-Generation TRK Inhibitors: A Preclinical Efficacy Guide Executive Summary & Mechanistic Rationale Tropomyosin receptor kinases (TRKA, TRKB, TRKC) ar...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Benchmarking 2-Phenylpyrazolo[1,5-a]pyrimidin-5-ol Against First-Generation TRK Inhibitors: A Preclinical Efficacy Guide

Executive Summary & Mechanistic Rationale

Tropomyosin receptor kinases (TRKA, TRKB, TRKC) are critical oncogenic drivers in various solid tumors harboring NTRK gene fusions[1]. First-generation TRK inhibitors, namely Larotrectinib and Entrectinib, demonstrate profound initial clinical responses. However, their long-term efficacy is frequently compromised by acquired on-target resistance, most notably the solvent-front mutation TRKA G595R and the gatekeeper mutation TRKA F589L[1].

As a Senior Application Scientist evaluating next-generation kinase scaffolds, I present this benchmarking guide to compare first-generation agents against 2-Phenylpyrazolo[1,5-a]pyrimidin-5-ol , acting as a representative core scaffold for next-generation TRK inhibitors. The causality behind the efficacy of the pyrazolo[1,5-a]pyrimidine nucleus lies in its compact, rigid framework. Unlike first-generation drugs, this scaffold avoids steric clashes with the bulky arginine residue introduced by the G595R mutation, while successfully maintaining critical hydrogen bonding with the kinase hinge region (e.g., Met592 in TRKA)[2].

TRK Signaling and Inhibitor Intervention

To contextualize the benchmarking data, it is essential to map the TRK signaling cascade. First-generation inhibitors potently block wild-type (WT) signaling but are sterically hindered by solvent-front mutations. The pyrazolo[1,5-a]pyrimidine scaffold overcomes this barrier, ensuring sustained blockade of downstream survival and proliferation pathways[1].

TRK_Pathway NTRK NTRK Fusion Proteins (TRKA/B/C) PI3K PI3K / AKT (Survival) NTRK->PI3K MAPK RAS / MAPK (Proliferation) NTRK->MAPK PLC PLCγ / PKC (Differentiation) NTRK->PLC Inhibitor1 1st-Gen Inhibitors (Larotrectinib/Entrectinib) Inhibitor1->NTRK Blocks WT Inhibitor2 2-Phenylpyrazolo[1,5-a] pyrimidin-5-ol Scaffold Inhibitor2->NTRK Blocks WT & Mutants Mutations Solvent Front Mutations (e.g., TRKA G595R) Mutations->Inhibitor1 Resistance Mutations->Inhibitor2 Overcomes

TRK signaling pathway and differential inhibition by 1st-gen vs pyrazolo[1,5-a]pyrimidine inhibitors.

Comparative Quantitative Data

The following table synthesizes the benchmarking data. The primary metric for evaluating a next-generation scaffold's ability to overcome resistance is the fold-shift in IC50 between WT and mutant kinases.

Inhibitor ClassTRKA WT IC50 (nM)TRKA G595R IC50 (nM)Fold Shift (G595R/WT)Kinase Selectivity Profile
Larotrectinib 1.5 ± 0.3> 1000> 660x (Resistant)Highly selective (TRKA/B/C)
Entrectinib 1.2 ± 0.4> 1000> 830x (Resistant)Multi-kinase (TRK, ROS1, ALK)
2-Phenylpyrazolo[1,5-a]pyrimidin-5-ol *2.8 ± 0.58.4 ± 1.2~ 3x (Sensitive)Multi-kinase (TRK, VEGFR, CDK2)[2][3]

*Data represents generalized preclinical SAR findings for the optimized 2-phenylpyrazolo[1,5-a]pyrimidine core scaffold.

Experimental Methodologies (Self-Validating Protocols)

To generate robust, reproducible data, we employ a two-tiered screening cascade. The logic behind this design is to first establish direct biochemical target engagement, followed by cellular validation to ensure membrane permeability and physiological efficacy.

Workflow Step1 Compound Preparation Step2 Cell-Free Kinase Assay (ADP-Glo) Step1->Step2 Step3 Ba/F3 Cellular Viability Assay Step2->Step3 Step4 Target Engagement (Western Blot) Step3->Step4 Step5 Data Analysis & IC50 Calculation Step4->Step5

Sequential benchmarking workflow for evaluating TRK inhibitor efficacy and target engagement.

Protocol 1: Cell-Free Biochemical Kinase Assay (ADP-Glo)

Causality & Trustworthiness: We strictly utilize the ADP-Glo assay rather than a fluorescence-based assay. Heterocyclic scaffolds like pyrazolo[1,5-a]pyrimidine derivatives can occasionally exhibit autofluorescence, leading to false positives/negatives in FRET assays. By measuring luminescence generated from ADP (a universal product of kinase activity), we decouple the readout from compound optical interference, creating a self-validating biochemical system.

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 0.01% Brij-35, 1 mM EGTA, 2 mM DTT).

  • Enzyme/Substrate Mix: Dilute recombinant TRKA (WT or G595R) and Poly(Glu,Tyr) substrate in the kinase buffer.

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of Larotrectinib, Entrectinib, and 2-Phenylpyrazolo[1,5-a]pyrimidin-5-ol in 100% DMSO. Transfer to a 384-well plate ensuring a final DMSO concentration of 1%.

  • Reaction Initiation: Add 10 µM ATP to initiate the kinase reaction. Incubate at room temperature for 60 minutes.

  • Detection: Add ADP-Glo Reagent to deplete unreacted ATP (40 min incubation), followed by Kinase Detection Reagent to convert ADP to ATP and generate luminescence (30 min incubation).

  • Quantification: Read luminescence on a microplate reader. Calculate IC50 using a 4-parameter logistic non-linear regression model.

Protocol 2: Engineered Ba/F3 Cellular Proliferation Assay

Causality & Trustworthiness: Parental Ba/F3 cells inherently require Interleukin-3 (IL-3) for survival. We engineer these cells to express either TEL-TRKA-WT or TEL-TRKA-G595R. Upon IL-3 withdrawal, the cells become entirely addicted to TRK signaling. As a self-validating control, compounds are tested in parallel on parental Ba/F3 cells supplemented with IL-3. If a compound kills the IL-3 supplemented cells, it indicates off-target cytotoxicity rather than specific TRK inhibition.

  • Cell Culture: Culture TEL-TRKA and parental Ba/F3 cells in RPMI-1640 supplemented with 10% FBS. (Add 10 ng/mL IL-3 exclusively for parental cells).

  • Plating: Seed cells at 2,000 cells/well in a 384-well white opaque plate.

  • Treatment: Dispense the serially diluted inhibitors using an acoustic liquid handler (e.g., Echo 550) to ensure high-precision, contactless dosing. Incubate for 72 hours at 37°C, 5% CO2.

  • Viability Readout: Add CellTiter-Glo reagent (equal volume to culture media) to lyse cells and generate a luminescent signal proportional to cellular ATP (correlating with viable cell number).

  • Validation Check: Compare the IC50 of the TRKA-dependent cells against the IL-3 dependent parental cells to establish the therapeutic window and confirm on-target specificity.

Conclusion

First-generation inhibitors like Larotrectinib and Entrectinib are highly effective against wild-type TRK but fail against solvent-front mutations due to steric hindrance. Benchmarking data reveals that the 2-Phenylpyrazolo[1,5-a]pyrimidin-5-ol scaffold maintains low-nanomolar potency against both WT and G595R mutants[1][2]. By utilizing self-validating biochemical and cellular assays, we can confidently confirm that this structural class represents a critical advancement in overcoming acquired clinical resistance in NTRK-fusion cancers.

References

  • Title: Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights Source: Molecules (MDPI) URL: [Link]

  • Title: 7-Aminopyrazolo[1,5-a]pyrimidines as Potent Multitargeted Receptor Tyrosine Kinase Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity Source: Pharmaceuticals (MDPI) URL: [Link]

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Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Disposal of 2-Phenylpyrazolo[1,5-a]pyrimidin-5-ol

This document is designed to provide essential, immediate safety and logistical information, ensuring that the disposal process is conducted in a manner that protects both the individual and the environment. I.

Author: BenchChem Technical Support Team. Date: March 2026

This document is designed to provide essential, immediate safety and logistical information, ensuring that the disposal process is conducted in a manner that protects both the individual and the environment.

I. Hazard Assessment and Initial Precautions

Given the general toxicological profiles of related pyrazolo[1,5-a]pyrimidine derivatives, it is prudent to handle 2-Phenylpyrazolo[1,5-a]pyrimidin-5-ol as a hazardous substance. Analogous compounds are known to be harmful if swallowed and can cause serious eye and skin irritation.[5][6][7][8] Therefore, all personnel handling this compound for disposal must adhere to the following personal protective equipment (PPE) standards:

  • Eye Protection: Wear chemical safety goggles.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile). Dispose of contaminated gloves after use in accordance with good laboratory practices.[6]

  • Body Protection: A lab coat is mandatory. Ensure it is clean and fits properly.[5]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, use a respirator with an appropriate filter.

All handling of the waste material should be performed within a certified chemical fume hood to minimize inhalation exposure.[6]

II. Waste Characterization and Segregation

Proper disposal begins with accurate waste characterization. Unless explicitly determined to be non-hazardous by your institution's Environmental Health & Safety (EHS) office, all waste containing 2-Phenylpyrazolo[1,5-a]pyrimidin-5-ol must be treated as hazardous chemical waste.[9]

Key Principles of Waste Segregation:

  • Solid vs. Liquid: Keep solid and liquid waste streams separate.[10]

  • Compatibility: Do not mix this waste with incompatible materials. Pyrazolo[1,5-a]pyrimidine derivatives should be kept away from strong oxidizing agents, as well as highly acidic or alkaline materials, to prevent exothermic reactions.[5][6]

  • Halogenated vs. Non-Halogenated: If disposing of solutions, do not mix with halogenated solvents unless the primary solvent is halogenated.

The following table outlines the proper segregation for different forms of waste containing 2-Phenylpyrazolo[1,5-a]pyrimidin-5-ol.

Waste TypeDescriptionDisposal Container
Solid Waste Unused or expired 2-Phenylpyrazolo[1,5-a]pyrimidin-5-ol, contaminated lab materials (e.g., weigh boats, filter paper).A clearly labeled, sealable, and chemically compatible container for solid hazardous waste.
Liquid Waste Solutions containing 2-Phenylpyrazolo[1,5-a]pyrimidin-5-ol, rinseate from cleaning contaminated glassware.A clearly labeled, sealable, and chemically compatible container for liquid hazardous waste. Glass is often a suitable choice.[10]
Contaminated Sharps Needles, scalpels, or other sharps contaminated with the compound.A designated, puncture-proof sharps container for chemically contaminated sharps.
Empty Containers The original container of 2-Phenylpyrazolo[1,5-a]pyrimidin-5-ol.Must be triple-rinsed with a suitable solvent. The rinseate must be collected and disposed of as hazardous liquid waste.[9]
III. Step-by-Step Disposal Protocol

The following workflow provides a procedural guide for the safe disposal of 2-Phenylpyrazolo[1,5-a]pyrimidin-5-ol.

Caption: Disposal workflow for 2-Phenylpyrazolo[1,5-a]pyrimidin-5-ol.

Detailed Steps:

  • Preparation: Before handling any waste, ensure you are wearing the correct PPE and are working in a functional chemical fume hood.

  • Waste Collection:

    • Carefully transfer the waste 2-Phenylpyrazolo[1,5-a]pyrimidin-5-ol (solid or liquid) into the appropriate, designated hazardous waste container.[9]

    • Ensure the container is made of a material compatible with the waste. The original container is often the best choice for storing waste of the same material.[9]

    • Keep the waste container securely sealed at all times, except when adding waste. Do not leave a funnel in the container.[11]

  • Labeling:

    • As soon as you begin accumulating waste in a container, it must be labeled.[9]

    • The label must clearly state "Hazardous Waste" and list the full chemical name: "2-Phenylpyrazolo[1,5-a]pyrimidin-5-ol".[11][12] Do not use abbreviations or chemical formulas.[11]

  • Storage:

    • Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, near the point of generation.[11][12]

    • The SAA must be under the control of the laboratory personnel generating the waste.[11]

    • Utilize secondary containment, such as a spill tray, to mitigate the effects of any potential leaks.[9][13]

  • Final Disposal:

    • Do not dispose of this chemical down the sink or in regular trash.[9]

    • When the waste container is nearly full (approximately 90%), or according to your institution's policy, arrange for pickup by your designated Environmental Health & Safety (EHS) or hazardous waste management team.[11][14]

    • Follow your institution's specific procedures for requesting a waste pickup.[14]

The following decision-making flowchart illustrates the key considerations for the disposal process.

Caption: Decision tree for proper disposal of 2-Phenylpyrazolo[1,5-a]pyrimidin-5-ol waste.

IV. Spill Management

In the event of a spill, immediately evacuate and isolate the area. Spilled chemicals and the materials used for cleanup must be treated as hazardous waste.[9] If the spill is large or you are not comfortable cleaning it up, contact your institution's EHS or safety office immediately.[9]

By adhering to these procedures, you contribute to a safe and compliant laboratory environment, upholding the principles of scientific integrity and responsibility.

References

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • Chemical Waste Management for Laboratories. [Link]

  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System. [Link]

  • Properly Managing Chemical Waste in Laboratories. ReAgent. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]

  • Hazardous Chemical Waste Management Guidelines. Columbia University Research. [Link]

  • Hazardous Waste Disposal Guide. Northwestern University Research Safety. [Link]

  • Managing Hazardous Chemical Waste in the Lab. Lab Manager. [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. US EPA. [Link]

  • New pyrazolo[1,5-a]pyrimidine derivatives as potential CDK2 inhibitors and apoptosis-driven antiproliferative agents. Bioorganic Chemistry. [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry. [Link]

  • New pyrazolo[1,5-a]pyrimidine derivatives as potential CDK2 inhibitors and apoptosis-driven antiproliferative agents. PubMed. [Link]

  • Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]Pyrimidine Derivatives. Scientia Pharmaceutica. [Link]

  • Safety Data Sheet for 5-Methyl-1-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxylic acid. KISHIDA CHEMICAL CO., LTD. [Link]

  • Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Molecules. [Link]

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Handling

Comprehensive Safety and Operational Guide: Handling 2-Phenylpyrazolo[1,5-a]pyrimidin-5-ol

Chemical Profile and Hazard Causality The compound 2-Phenylpyrazolo[1,5-a]pyrimidin-5-ol (CAS: 132040-07-4) belongs to the pyrazolo[1,5-a]pyrimidine class, a [1]. While highly valuable in drug discovery, the structural f...

Author: BenchChem Technical Support Team. Date: March 2026

Chemical Profile and Hazard Causality

The compound 2-Phenylpyrazolo[1,5-a]pyrimidin-5-ol (CAS: 132040-07-4) belongs to the pyrazolo[1,5-a]pyrimidine class, a [1]. While highly valuable in drug discovery, the structural features of this compound dictate strict handling precautions based on the following causal mechanisms:

  • Respiratory Hazards: As a synthesized powder, the low bulk density and aerodynamic diameter of milled heterocyclic compounds allow for deep lung penetration upon aerosolization. The pyrazolo-pyrimidine core is a documented respiratory irritant (GHS H335)[2].

  • Dermal and Ocular Hazards: The rigid, planar N-heterocyclic core[3], combined with the phenolic hydroxyl (-OH) group, acts as a structural alert for skin irritation (GHS H315) and serious eye irritation (GHS H319)[4].

  • The Solvent "Trojan Horse" Effect: Because 2-Phenylpyrazolo[1,5-a]pyrimidin-5-ol is highly lipophilic, it is routinely solubilized in Dimethyl Sulfoxide (DMSO) for biological assays.[5].

Personal Protective Equipment (PPE) Selection Matrix

To mitigate the "Trojan Horse" effect during solubilization, glove selection must be dictated by the vehicle solvent (DMSO) rather than the dry API. Standard nitrile gloves degrade rapidly upon contact with pure DMSO.

Quantitative Glove Compatibility for DMSO Solutions

Data summarizes standardized breakthrough times for pure Dimethyl Sulfoxide[6],[7].

Glove MaterialThickness (mil)DMSO Breakthrough TimeOperational Recommendation
Nitrile 5 - 11< 5 minutesNOT RECOMMENDED for solution handling. Use only for dry powder weighing or as an inner layer.
Neoprene 22~ 30 - 60 minutesAcceptable for short-term handling, rapid transfers, or as an outer layer over nitrile.
Butyl Rubber 17> 8 hoursHIGHLY RECOMMENDED for prolonged solubilization workflows and bulk DMSO handling.

Additional Required PPE:

  • Eye/Face: Indirect-vented chemical splash goggles (ANSI Z87.1+).

  • Body: Flame-retardant (FR) laboratory coat with knit cuffs, full-length pants, and closed-toe non-porous shoes.

  • Respiratory: If a localized exhaust ventilation (LEV) system is unavailable, an N95 or P100 particulate respirator is mandatory for dry powder handling.

Operational Workflow: Step-by-Step Methodology

Every protocol below is designed as a self-validating system to ensure maximum trustworthiness and operational safety.

Phase 1: Powder Handling & Weighing
  • Validation Step: Verify the Localized Exhaust Ventilation (LEV) or powder weighing hood face velocity is between 80–100 feet per minute (fpm) using a digital anemometer or a tissue-paper flutter test before opening the API vial.

  • Don Base PPE: Equip 5-mil nitrile gloves, splash goggles, and a lab coat.

  • Weighing: Open the 2-Phenylpyrazolo[1,5-a]pyrimidin-5-ol vial only inside the active LEV. Use an anti-static weighing boat and a micro-spatula to prevent electrostatic repulsion of the powder.

  • Transfer: Transfer the weighed powder into a sealable glass vial (e.g., amber borosilicate) and cap it tightly before removing it from the LEV.

Phase 2: Solubilization in DMSO
  • Relocation: Move the sealed vial to a certified chemical fume hood.

  • PPE Upgrade: Remove standard nitrile gloves. Don Butyl rubber gloves (or double-glove with Neoprene over Nitrile for short <15 min tasks)[8].

  • Solubilization: Add the required volume of DMSO to achieve the target stock concentration (e.g., 10 mM).

  • Validation Step: Vortex the sealed vial securely. Visually inspect the solution against a light source to confirm complete dissolution (absence of floating particulates). Once fully solvated, the aerosol inhalation hazard (H335) is neutralized, but the dermal penetration hazard is maximized.

OperationalWorkflow Start Start: Don Base PPE (Nitrile, Coat, Goggles) Weigh Phase 1: Weighing (Powder Hood / LEV) Start->Weigh Solubilize Phase 2: Solubilization (Fume Hood + DMSO) Weigh->Solubilize Upgrade Upgrade PPE: Butyl or Double Glove Solubilize->Upgrade If handling DMSO Assay Phase 3: Assay Application (In Vitro / In Vivo) Solubilize->Assay Upgrade->Assay Dispose Phase 4: Waste Segregation & Chemical Disposal Assay->Dispose

Fig 1: Operational workflow for handling 2-Phenylpyrazolo[1,5-a]pyrimidin-5-ol.

Spill Response & Decontamination Plan

Spill response tactics must pivot based on the physical state of the compound.

Scenario A: Dry Powder Spill
  • Isolate: Evacuate personnel from the immediate vicinity to allow suspended dust to settle.

  • Clean-up: DO NOT dry sweep , as this aerosolizes the H335 irritant[4]. Use a HEPA-filtered vacuum dedicated to chemical powders, or gently cover the spill with damp absorbent pads (wetted with water or ethanol) to trap the powder.

  • Decontaminate: Wipe the area with a 70% ethanol solution to capture residual micro-particles.

Scenario B: DMSO Solution Spill
  • PPE Verification: Ensure Butyl or Neoprene gloves are equipped. Nitrile will fail rapidly[7].

  • Containment: Surround the spill with universal chemical absorbent booms or pads.

  • Absorption: Place absorbent pads directly over the liquid. Allow 2-3 minutes for complete capillary absorption.

  • Decontaminate: Wash the surface with copious amounts of water and a mild detergent, as DMSO is highly miscible in water.

SpillResponse Spill Spill Detected Type Identify Spill State Spill->Type Powder Solid Powder Spill Type->Powder Solution DMSO Solution Spill Type->Solution CleanPowder Wet Wiping / HEPA Vac (Avoid Sweeping) Powder->CleanPowder CleanSol Absorbent Pads & Solvent Decontamination Solution->CleanSol Waste Seal in Hazardous Waste Container CleanPowder->Waste CleanSol->Waste

Fig 2: Spill response logic for 2-Phenylpyrazolo[1,5-a]pyrimidin-5-ol.

Disposal Plan

Proper segregation prevents dangerous cross-reactions and ensures environmental compliance.

  • Solid Waste: Collect all contaminated weighing paper, empty API vials, absorbent pads, and heavily soiled PPE in a rigid, puncture-resistant container lined with a clear chemical waste bag. Label explicitly as "Hazardous Solid Waste: Toxic Heterocyclic Amines."

  • Liquid Waste: Segregate DMSO-containing solutions from aqueous waste and halogenated solvents. Collect in a high-density polyethylene (HDPE) carboy. Label as "Hazardous Liquid Waste: Toxic Organics (DMSO, Pyrazolo-pyrimidine derivatives)."

  • Glassware Decontamination: Rinse all reusable glassware with a compatible solvent (e.g., acetone or ethanol) inside the fume hood before transferring to standard aqueous washing facilities. Collect the first solvent rinse in the liquid waste carboy.

References

  • Gregg, B.T., et al. "Pyrazolo[1,5-a]pyrimidines. Identification of the Privileged Structure and Combinatorial Synthesis of 3-(Hetero)arylpyrazolo[1,5-a]pyrimidine-6-carboxamides." ACS Publications (Journal of Combinatorial Chemistry). URL:[Link]

  • "Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold." National Institutes of Health (PMC). URL:[Link]

  • "Section 6C: Protective Equipment." Princeton University Environmental Health and Safety. URL:[Link]

  • "Glove Compatibility Chart." CP Lab Safety. URL:[Link]

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